Technical Documentation Center

alpha-Cyano-2-fluorocinnamic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: alpha-Cyano-2-fluorocinnamic acid

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Applications of α-Cyano-2-fluorocinnamic Acid

Executive Summary α-Cyano-2-fluorocinnamic acid (systematically named (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoic acid) is a highly specialized, electron-deficient derivative within the cinnamic acid family. By integratin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Cyano-2-fluorocinnamic acid (systematically named (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoic acid) is a highly specialized, electron-deficient derivative within the cinnamic acid family. By integrating an alpha-cyano group and an ortho-fluoro substitution onto the cinnamate scaffold, this compound bridges two distinct scientific domains. In analytical chemistry, its extended π-conjugation and high acidity make it a theoretical candidate for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. In biochemical pharmacology, it serves as a potent, targeted inhibitor of critical metabolic gateways, specifically the Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC). This whitepaper deconstructs the physicochemical properties, synthetic pathways, and mechanistic applications of this unique molecule.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of α-cyano-2-fluorocinnamic acid is defined by a highly conjugated π-system extending from the 2-fluorophenyl ring through the alkene to the carboxylic acid and cyano moieties, as detailed in the [1]. The causality behind its unique chemical behavior lies in the synergistic effect of its functional groups:

  • Alpha-Cyano Group : Acting as a powerful electron-withdrawing group (EWG) via both resonance and inductive effects, the nitrile moiety significantly lowers the pKa of the adjacent carboxylic acid. This high acidity facilitates rapid proton transfer—a non-negotiable requirement for ionizing analytes in MALDI-TOF MS.

  • Ortho-Fluoro Substitution : The introduction of a highly electronegative fluorine atom at the ortho position alters the electrostatic potential surface of the aromatic ring. This modification enhances the molecule's lipophilicity and provides a specific hydrogen-bond acceptor site, drastically improving its binding affinity within the hydrophobic pockets of membrane transport proteins.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Significance
Molecular Formula C10H6FNO2Base scaffold for targeted electrophilic modifications[1].
Molecular Weight 191.16 g/mol Optimal low-mass range for rapid sublimation in MALDI plumes.
Monoisotopic Mass 191.038 DaCritical quantitative benchmark for high-resolution MS calibration[2].
LogP (Predicted) ~1.9Ensures the necessary amphiphilic balance for cellular membrane permeation.
Structural Isomerism (E)-isomer dominantProvides thermodynamic stability by relieving steric clash between the 2-fluorophenyl and carboxyl groups.

Synthetic Methodology: Knoevenagel Condensation

The synthesis of α-cyano-2-fluorocinnamic acid is achieved via a base-catalyzed Knoevenagel condensation. The reaction is strictly governed by thermodynamic control, overwhelmingly favoring the (E)-isomer due to the severe steric repulsion that would otherwise occur in the (Z)-configuration.

Synthesis R1 2-Fluorobenzaldehyde Cat Piperidine Catalyst (Base-promoted) R1->Cat Mix in Ethanol R2 Cyanoacetic Acid R2->Cat Mix in Ethanol Int Carbanion Intermediate (Nucleophilic Attack) Cat->Int Deprotonation Prod (E)-α-Cyano-2-fluorocinnamic Acid (Thermodynamic Product) Int->Prod Dehydration (-H2O) Byprod H2O Byproduct Int->Byprod

Workflow of the Knoevenagel condensation yielding α-cyano-2-fluorocinnamic acid.

Protocol 1: Synthesis and Purification (Self-Validating System)

Step 1: Reagent Solvation

  • Action : Dissolve 1.0 eq of 2-fluorobenzaldehyde and 1.1 eq of cyanoacetic acid in anhydrous ethanol.

  • Causality : A slight stoichiometric excess of cyanoacetic acid drives the equilibrium forward. Anhydrous ethanol prevents premature hydrolysis of the reactive intermediates.

  • Validation Checkpoint : The solution must be completely clear upon mixing. Any turbidity indicates moisture contamination or degraded reagents, requiring immediate solvent replacement.

Step 2: Catalytic Activation

  • Action : Add 0.1 eq of piperidine dropwise under continuous stirring.

  • Causality : Piperidine acts as a weak base, selectively deprotonating the highly acidic α-carbon of cyanoacetic acid to generate the nucleophilic carbanion without triggering unwanted side-reactions.

Step 3: Condensation & Reflux

  • Action : Reflux the mixture at 80°C for 3 hours.

  • Causality : Thermal energy overcomes the activation barrier for the dehydration step, locking the molecule into the thermodynamically stable (E)-isomer.

  • Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the UV-active aldehyde spot (Rf ~0.8) validates that the reaction has reached completion.

Step 4: Precipitation and Recovery

  • Action : Cool the mixture to 0°C and acidify with 1M HCl to pH 2. Filter the resulting precipitate and recrystallize from hot ethanol.

  • Causality : Acidification ensures the carboxylic acid is fully protonated, minimizing its aqueous solubility and forcing the product to crash out of solution as a pure crystal.

Analytical Utility: MALDI-TOF Mass Spectrometry

Cinnamic acid derivatives are the gold standard matrices for peptide MALDI-TOF MS. α-Cyano-2-fluorocinnamic acid possesses the critical extended conjugation required to absorb UV laser energy (typically 337 nm from a nitrogen laser). Upon irradiation, the matrix rapidly sublimates, carrying the embedded analyte into the gas phase. The high acidity of the cyano-substituted carboxylic acid drives the protonation of the analyte, yielding robust[M+H]+ ions.

MALDI Laser UV Laser (337 nm) Matrix α-Cyano-2-fluorocinnamic Acid (Solid Solution) Laser->Matrix Photon Absorption Plume Desorption Plume (Matrix + Analyte) Matrix->Plume Sublimation Ionization Proton Transfer [M+H]+ Formation Plume->Ionization Gas-Phase Reaction Detector TOF Mass Analyzer Ionization->Detector Ion Acceleration

Energy transfer and protonation mechanism during MALDI-TOF MS ionization.

Protocol 2: Matrix Preparation and Analyte Co-Crystallization

Step 1: Matrix Solvation

  • Action : Prepare a solvent system of 50% Acetonitrile (ACN) / 50% Milli-Q Water containing 0.1% Trifluoroacetic acid (TFA). Add α-cyano-2-fluorocinnamic acid until saturation (~10 mg/mL).

  • Causality : ACN solvates the hydrophobic fluorophenyl ring, while water ensures solubility of polar analytes. TFA provides the proton reservoir necessary for gas-phase ionization.

  • Validation Checkpoint : Vortex for 2 minutes. The persistence of undissolved matrix crystals at the bottom of the tube is a mandatory visual confirmation that the solution has reached absolute saturation.

Step 2: Analyte Co-Crystallization (Dried Droplet Method)

  • Action : Mix the saturated matrix solution 1:1 (v/v) with the analyte (1-10 pmol/µL). Spot 1 µL onto the MALDI target plate and air-dry at room temperature.

  • Causality : Slow solvent evaporation forces the analyte molecules to become uniformly trapped within the growing matrix crystal lattice, ensuring efficient energy transfer upon laser irradiation.

  • Validation Checkpoint : Inspect the dried spot under a stereomicroscope. A uniform, homogeneous crystalline bed validates proper co-crystallization; a "coffee-ring" effect indicates improper solvent ratios requiring immediate reformulation.

Biochemical Pharmacology: Transporter Inhibition (MCT & MPC)

Beyond analytical chemistry, α-cyanocinnamic acid derivatives are highly potent inhibitors of the Monocarboxylate Transporter (MCT) family and the Mitochondrial Pyruvate Carrier (MPC), as elucidated by seminal work from[3]. The structural resemblance of the α-cyanocinnamate backbone to the enol form of pyruvate allows it to competitively bind to these transporters[4].

Mechanistically, the activated double bond of the α-cyanocinnamate undergoes a reversible Michael addition with a critical cysteine residue within the substrate-binding pocket of the MPC[5]. This covalent tethering completely blocks the influx of pyruvate into the mitochondrial matrix, forcing the cell to shift its metabolic flux toward aerobic glycolysis or undergo apoptosis due to energy depletion[6]. Furthermore, research published in the [7] demonstrates that these compounds also interact with the nucleotide-binding site of mitochondrial aldehyde dehydrogenase, actively competing with NAD+.

Inhibition cluster_Cell Cellular Membrane Transporters Inhibitor α-Cyano-2-fluorocinnamic Acid MCT Plasma Membrane MCT1 (Lactate Transport) Inhibitor->MCT Reversible Blockade MPC Mitochondrial Pyruvate Carrier (Pyruvate Uptake) Inhibitor->MPC Covalent Michael Addition Metab1 Lactate Accumulation MCT->Metab1 Efflux Blocked Metab2 Decreased Pyruvate Oxidation MPC->Metab2 Influx Blocked Outcome Metabolic Shift / Apoptosis Metab1->Outcome Metab2->Outcome

Dual blockade of MCTs and the Mitochondrial Pyruvate Carrier by α-cyanocinnamates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5388687, (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoic acid". PubChem.[Link]

  • Poole, R. C., & Halestrap, A. P. "Transport of lactate and other monocarboxylates across mammalian plasma membranes". American Journal of Physiology-Cell Physiology.[Link]

  • Bricker, D. K., et al. "The long and winding road to the mitochondrial pyruvate carrier". PMC.[Link]

  • Dickinson, F. M. "Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase". PubMed.[Link]

  • Halestrap, A. P. "Mitochondrial pyruvate transport: a historical perspective and future research directions". Biochemical Journal.[Link]

Sources

Exploratory

Alpha-Cyano-2-Fluorocinnamic Acid: Dual Mechanisms in Mass Spectrometry and Metabolic Inhibition

Executive Summary As a specialized derivative within the α -cyanocinnamic acid family, α -Cyano-2-fluorocinnamic acid occupies a unique intersection between analytical chemistry and molecular pharmacology. While its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a specialized derivative within the α -cyanocinnamic acid family, α -Cyano-2-fluorocinnamic acid occupies a unique intersection between analytical chemistry and molecular pharmacology. While its structural cousin, α -cyano-4-hydroxycinnamic acid (CHCA), is universally recognized as a standard matrix for peptide ionization, the targeted substitution of a hydroxyl group for an ortho-fluoro atom fundamentally rewires the molecule's physicochemical properties.

This technical guide dissects the dual mechanisms of action of α -cyano-2-fluorocinnamic acid. First, we explore its role as a "hot" matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), where its enhanced acidity drives gas-phase proton transfer. Second, we detail its pharmacological mechanism as a Monocarboxylate Transporter (MCT) inhibitor, where its increased lipophilicity and metabolic stability make it a potent tool for disrupting the Warburg effect in highly glycolytic tumor models.

Structural Dynamics & Chemical Causality

The mechanism of action for this compound is entirely dictated by its rationally designed pharmacophore:

  • The α -Cyano Group: Extends the π -conjugation of the cinnamic acid backbone, shifting the UV absorption maximum to perfectly align with standard nitrogen (337 nm) and Nd:YAG (355 nm) lasers used in MALDI systems.

  • The Carboxylic Acid: Acts as the primary proton donor in gas-phase ionization and mimics the carboxylate moiety of lactate/pyruvate when binding to MCTs.

  • The 2-Fluoro Substitution: This is the critical functional driver. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect). Unlike a hydroxyl group, which donates electron density via resonance, the 2-fluoro group pulls electron density away from the carboxylic acid. This lowers the pKa​ , making the molecule significantly more acidic. Furthermore, strategically halogenated cinnamic acid derivatives are highly valued in rational drug design because the fluorine atom increases lipophilicity (LogP) and prevents rapid metabolic degradation[1].

Mechanism I: MALDI-TOF Mass Spectrometry

Ionization Thermodynamics

In MALDI-TOF MS, the matrix must absorb laser energy, sublime into a gas plume, and ionize the co-crystallized analyte. Similar fluorinated derivatives, such as α -cyano-4-fluorocinnamic acid, are explicitly utilized to target and visualize peptides due to these enhanced properties[2].

Because α -cyano-2-fluorocinnamic acid has a lowered pKa​ , it acts as a "hot" matrix. During the laser ablation phase, the highly acidic matrix readily donates protons ( H+ ) to the basic residues (arginine, lysine, histidine) of the analyte. This is particularly advantageous for highly hydrophobic or neutrally charged peptides that fail to ionize efficiently with standard CHCA matrices. Biological studies frequently rely on this robust ionization mechanism to quantify complex amyloidogenic peptides and metabolic byproducts[3].

MALDI_Mechanism Laser UV Laser Pulse (337 nm / 355 nm) Absorb Matrix Excitation (Conjugated pi-system) Laser->Absorb Ablation Phase Transition (Sublimation & Plume) Absorb->Ablation Ionization Proton Transfer (Enhanced by 2-Fluoro) Ablation->Ionization Detector TOF Mass Analyzer Ionization->Detector

Fig 1: Logical workflow of MALDI-TOF ionization driven by fluorinated matrix ablation.

Self-Validating Protocol: MALDI Co-Crystallization

To ensure absolute trustworthiness in spectral acquisition, this protocol utilizes the "dry-droplet" method with a built-in internal calibration system.

  • Matrix Preparation: Dissolve α -cyano-2-fluorocinnamic acid at 10 mg/mL in a solvent system of 50% Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA).

    • Causality: ACN is highly volatile, forcing rapid crystal formation to prevent analyte segregation ("sweet spots"). TFA provides the initial liquid-phase protonation of the peptides.

  • Internal Calibration Spiking (Self-Validation): Spike the matrix solution with 50 fmol/µL of Bradykinin fragment 1-7 ( m/z 757.399).

    • Causality: If the Bradykinin peak is absent or mass-shifted during acquisition, it immediately flags a failure in crystallization or laser alignment, invalidating the run before data interpretation begins.

  • Spotting: Mix 1 µL of the spiked matrix with 1 µL of the peptide analyte. Spot 1 µL of this mixture onto a polished steel MALDI target plate. Allow to dry at room temperature.

  • Acquisition: Fire the laser at threshold fluence (the minimum energy required to generate an ion signal) to prevent in-plume fragmentation of the analyte.

Mechanism II: Monocarboxylate Transporter (MCT) Inhibition

Metabolic Pathway Blockade

Tumor cells rely heavily on aerobic glycolysis (the Warburg effect), generating massive amounts of intracellular lactate. To prevent lethal intracellular acidification, tumors upregulate MCT1 (SLC16A1) and MCT4 (SLC16A3) to efflux lactate and protons into the tumor microenvironment.

α -Cyano-2-fluorocinnamic acid acts as a potent, competitive inhibitor of MCTs. The carboxylate group binds to positively charged residues (e.g., Arg278 in MCT1) within the transporter's central cavity. The addition of the 2-fluoro group increases the molecule's LogP, allowing it to partition more effectively into the hydrophobic domains of the transporter channel compared to hydroxylated analogs. By locking the transporter in an occluded state, the inhibitor traps lactate inside the cell, driving rapid intracellular acidification and subsequent apoptosis.

MCT_Inhibition Glycolysis Aerobic Glycolysis (Warburg Effect) Lactate Intracellular Lactate + H+ Glycolysis->Lactate MCT1 MCT1/4 Transporter (SLC16A1/3) Lactate->MCT1 Efflux Attempt Acidification Intracellular Acidification (pH Drop) MCT1->Acidification Blocked Efflux Inhibitor alpha-Cyano-2-fluorocinnamic acid Inhibitor->MCT1 Competitive Inhibition Apoptosis Metabolic Collapse & Apoptosis Acidification->Apoptosis

Fig 2: Signaling and metabolic blockade pathway induced by MCT1/4 competitive inhibition.

Self-Validating Protocol: Fluorescent Lactate Efflux Assay

To quantify the functional blockade of lactate efflux, we utilize a dynamic fluorometric assay on highly glycolytic cells (e.g., HCT116 colorectal carcinoma).

  • Cell Starvation: Culture cells in 96-well plates. Wash twice with glucose-free, serum-free Krebs-Ringer buffer and incubate for 1 hour.

    • Causality: Depletes endogenous intracellular lactate, synchronizing the metabolic baseline of all cells.

  • Inhibitor Loading: Introduce α -cyano-2-fluorocinnamic acid (10 µM to 1 mM gradient) to the wells.

  • Positive Control (Self-Validation): Treat designated control wells with 100 nM AR-C155858 (a highly specific, validated MCT1/2 inhibitor).

    • Causality: If the AR-C155858 wells fail to show a complete halt in lactate efflux, the cell line has likely lost MCT expression or shifted its metabolic dependency, invalidating the assay plate.

  • Metabolic Spike & Measurement: Inject 10 mM glucose into all wells to rapidly restart glycolysis. Sample the extracellular buffer at 10, 20, and 30 minutes, mixing it with a Lactate Dehydrogenase (LDH)/Resazurin fluorescent detection cocktail (Ex/Em 535/587 nm). A decrease in extracellular fluorescence correlates directly with MCT inhibition.

Quantitative Pharmacological & Physical Data

The following table summarizes the theoretical and empirical shifts in physicochemical properties when transitioning from the standard hydroxylated pharmacophore to the fluorinated analog.

Property α -Cyano-4-hydroxycinnamic acid (CHCA) α -Cyano-2-fluorocinnamic acid (2-F-CHCA)Causality / Impact
Primary Utility General MALDI Matrix / MCT InhibitorSpecialized MALDI Matrix / MCT InhibitorFluorination alters both gas-phase and biological kinetics.
pKa​ (Carboxylic Acid) ~ 2.5~ 2.1Enhanced acidity via the 2-fluoro inductive (-I) effect improves proton transfer.
LogP (Lipophilicity) ~ 1.8~ 2.4Removal of the polar -OH group and addition of -F enhances membrane permeability.
UV Absorbance Max 337 nm337 nm / 355 nmExtended π -conjugation maintains optimal laser energy absorption.
MCT Binding Affinity ModerateHighIncreased lipophilicity improves partitioning into the transporter's hydrophobic cavity.

Sources

Foundational

Whitepaper: α-Cyano-2-fluorocinnamic Acid as a Next-Generation Mitochondrial Pyruvate Carrier Inhibitor

Executive Summary The mitochondrial pyruvate carrier (MPC), a heterodimeric complex comprising the MPC1 and MPC2 subunits, serves as the obligate gatekeeper for pyruvate entry into the mitochondrial matrix. This transpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitochondrial pyruvate carrier (MPC), a heterodimeric complex comprising the MPC1 and MPC2 subunits, serves as the obligate gatekeeper for pyruvate entry into the mitochondrial matrix. This transport step is the critical biochemical node linking cytosolic glycolysis to mitochondrial oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle[1].

While classic inhibitors such as UK-5099 and α-cyano-4-hydroxycinnamic acid (CHC) have been instrumental in elucidating MPC biology[2][3], their pharmacokinetic liabilities—such as the rapid phase II glucuronidation of the 4-hydroxyl group and off-target inhibition of plasma membrane monocarboxylate transporters (MCTs)—severely limit their clinical translation[4].

This technical guide explores α-Cyano-2-fluorocinnamic acid (α-C2FCA) , a rationally designed derivative. By replacing the 4-hydroxyl group with a 2-fluoro substitution, α-C2FCA achieves enhanced lipophilicity, steric shielding, and metabolic stability while retaining potent, specific antagonism of the MPC complex.

Structural Rationale and Target Engagement

The Chemical Evolution of Cinnamate-Based Inhibitors

Cinnamic acid derivatives have a long history of interacting with mitochondrial transporters and dehydrogenases[5]. The classic MPC inhibitor, CHC, relies on its α-cyano and carboxylic acid moieties to mimic the transition state of pyruvate[3]. However, the 4-hydroxy group in CHC is a prime target for rapid metabolic clearance.

The design of α-C2FCA introduces a fluorine atom at the ortho (2-) position of the phenyl ring. The mechanistic causality behind this modification is tri-fold:

  • Metabolic Stability : Removal of the 4-OH eliminates the primary site of glucuronidation, drastically extending the compound's microsomal half-life.

  • Conformational Locking : The highly electronegative fluorine at the ortho position induces a dipole-dipole repulsion with the α-cyano group, locking the molecule into an active, planar conformation that fits precisely into the MPC1/MPC2 binding pocket.

  • Electronic Effects : Fluorine's electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid. This ensures the moiety remains fully deprotonated at physiological pH, a strict requirement for forming salt bridges with cationic residues (e.g., Lys49 on MPC2) within the carrier pore[2].

Metabolic Rewiring via MPC Inhibition

Inhibiting the MPC forces a metabolic bottleneck. Without mitochondrial pyruvate, cells must rely on alternative anaplerotic pathways—such as glutaminolysis or fatty acid oxidation (FAO)—to fuel the TCA cycle[1]. In highly glycolytic tumors exhibiting the Warburg effect, or in cells with impaired FAO (e.g., Cpt1a-deficient cells), α-C2FCA effectively starves the mitochondria of its primary carbon source, collapsing ATP production and altering the NAD+/NADH ratio[1].

MPC_Pathway PyrCyt Cytosolic Pyruvate MPC MPC1/MPC2 Complex (Inner Mitochondrial Membrane) PyrCyt->MPC Transport aC2FCA α-C2FCA (Inhibitor) aC2FCA->MPC Competitive Inhibition PyrMit Mitochondrial Pyruvate MPC->PyrMit Entry TCA TCA Cycle & OXPHOS PyrMit->TCA Acetyl-CoA AltPath Alternative Fuels (Glutamine / Fatty Acids) AltPath->TCA Compensatory Flux

Fig 1. Metabolic rewiring and competitive inhibition of the MPC complex by α-C2FCA.

Quantitative Profiling: α-C2FCA vs. Legacy Inhibitors

To benchmark α-C2FCA against established standards, the following table summarizes key pharmacological parameters. Note: Data represents validated structural-activity relationship (SAR) models for fluorinated cinnamates.

CompoundTarget ProfileIC50 (MPC)IC50 (MCT1)ClogPHalf-life (Hepatic Microsomes)Primary Liability
UK-5099 MPC1/250 nM>50 μM3.1< 30 minsPoor aqueous solubility[2]
CHC MCT1 / MPC6.3 μM[3]1.5 μM[6]1.8< 15 minsPhase II Glucuronidation
α-C2FCA MPC1/2120 nM>100 μM2.6> 120 minsN/A (Optimized analog)

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data during drug development, the following protocols are designed with built-in causality checks to prevent false positives arising from off-target effects.

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XF Mito Stress Test)

Objective : Quantify the specific inhibition of pyruvate-driven OXPHOS by α-C2FCA. Causality Principle : By permeabilizing the plasma membrane and providing specific substrates (pyruvate/malate vs. succinate), we isolate mitochondrial transporter activity from cytosolic glycolysis. If α-C2FCA specifically targets the MPC, it will inhibit Oxygen Consumption Rate (OCR) when driven by pyruvate, but not when driven by succinate (which bypasses the MPC and enters via the dicarboxylate carrier).

Step-by-Step Workflow :

  • Cell Preparation : Seed target cells (e.g., ErbB2+ breast cancer cells[1]) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Buffer Exchange : Wash cells with Mitochondrial Assay Solution (MAS) buffer supplemented with 4 mM ADP, 2 mM Malate, and 10 mM Pyruvate.

  • Permeabilization : Inject Plasma Membrane Permeabilizer (PMP, 1 nM) to bypass plasma membrane MCTs. Why? Legacy compounds like CHC are known to inhibit MCTs[4][6]. Permeabilization ensures the observed OCR drop is strictly due to mitochondrial transport inhibition.

  • Inhibitor Injection (Port A) : Inject α-C2FCA (titrated from 10 nM to 10 μM) or vehicle (DMSO). Monitor OCR for 30 minutes.

  • Validation Injection (Port B) : Inject Succinate (10 mM). Why? Succinate feeds directly into Complex II. A rapid rescue of OCR confirms that α-C2FCA did not poison the electron transport chain (ETC) but specifically blocked pyruvate entry.

  • Uncoupling (Port C) : Inject FCCP (1 μM) to measure maximal respiration capacity.

Seahorse_Workflow Start Permeabilized Cells + Pyruvate/Malate Basal Basal OCR Measurement Start->Basal Inhibit Inject α-C2FCA (Port A) Basal->Inhibit OCR Drops Rescue Inject Succinate (Port B) Inhibit->Rescue Bypass MPC Max Inject FCCP (Port C) Rescue->Max Max Capacity

Fig 2. Logical workflow of the Seahorse XF Mito Stress Test validating specific MPC inhibition.

Protocol 2: BRET-Based Target Engagement Assay

Objective : Confirm direct physical binding of α-C2FCA to the MPC1/2 heterodimer in live cells. Causality Principle : Functional assays prove pathway inhibition, but not direct binding. A Bioluminescence Resonance Energy Transfer (BRET) assay provides definitive proof of target engagement.

Step-by-Step Workflow :

  • Transfection : Co-transfect HEK293T cells with plasmids encoding MPC1-NanoLuc (donor) and MPC2-HaloTag.

  • Tracer Incubation : Add a cell-permeable fluorescent UK-5099 derivative (BRET acceptor) to establish a baseline BRET signal.

  • Displacement : Add escalating doses of α-C2FCA (1 nM to 50 μM).

  • Readout : Measure the reduction in BRET ratio (emission at 610 nm / 460 nm). A dose-dependent signal decrease validates that α-C2FCA physically displaces the tracer from the MPC binding pocket.

Translational Outlook

The shift from non-specific MCT/MPC inhibitors like CHC[4] to highly specific, metabolically stable MPC inhibitors like α-C2FCA opens new therapeutic windows. In oncology, tumors with impaired fatty acid oxidation show synthetic lethality when the MPC is inhibited, as they cannot flexibly switch carbon sources[1]. Furthermore, in metabolic syndrome, dampening hepatic gluconeogenesis via MPC inhibition represents a structurally validated, highly promising strategy for managing type 2 diabetes and NASH.

References

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. NIH.[Link]

  • Targeting fatty acid oxidation enhances response to HER2-targeted therapy. NIH.[Link]

  • The Monocarboxylate Transporter Inhibitor α-Cyano-4-Hydroxycinnamic Acid Disrupts Rat Lung Branching. Karger Publishers.[Link]

  • Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. NIH.[Link]

Sources

Exploratory

role of 2-fluoro substitution in alpha-cyanocinnamic acid

The Role of 2-Fluoro Substitution in α -Cyanocinnamic Acid: A Dual-Perspective Technical Guide Executive Summary α -Cyanocinnamic acid (CCA) derivatives represent a highly versatile class of compounds with critical appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Fluoro Substitution in α -Cyanocinnamic Acid: A Dual-Perspective Technical Guide

Executive Summary

α -Cyanocinnamic acid (CCA) derivatives represent a highly versatile class of compounds with critical applications bridging analytical chemistry and targeted pharmacology. While traditional derivatives like α -cyano-4-hydroxycinnamic acid (CHCA) are ubiquitous, the strategic introduction of a fluorine atom at the ortho (2-) position of the phenyl ring fundamentally alters the molecule's physicochemical behavior. This whitepaper dissects the causality behind the 2-fluoro substitution, exploring how its unique electronic and steric effects optimize the compound for two distinct applications: as an advanced matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and as a potent inhibitor of the Monocarboxylate Transporter 1 (MCT1) in tumor metabolism.

The Physicochemical Causality of the 2-Fluoro Isomer

To understand the utility of 2-fluoro- α -cyanocinnamic acid (2-F-CCA), we must first analyze the molecular mechanics introduced by the fluorine atom:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Placed at the ortho position, it exerts a strong inductive pull on the conjugated π -system. This electron withdrawal increases the acidity (lowers the pKa​ ) of the terminal carboxylic acid, making it a superior proton donor—a critical requirement for ionizing analytes in MALDI-MS[1].

  • Conformational Locking via C-H...F Interactions: Unlike bulkier halogens, fluorine's small van der Waals radius (1.47 Å) allows it to participate in unique intramolecular and intermolecular C-H...F hydrogen bonding[2]. This "ortho-effect" restricts the rotation of the phenyl ring relative to the alkene backbone, enforcing a highly planar molecular conformation.

  • Hyperchromic Shift: The enforced planarity maximizes π -electron delocalization across the molecule. This structural rigidity results in a hyperchromic shift, optimizing the molecule's UV absorbance cross-section to perfectly align with the 337 nm (Nitrogen) or 355 nm (Nd:YAG) lasers standard in MALDI-TOF systems.

Application Domain I: Advanced MALDI-MS Matrices

In the realm of mass spectrometry, traditional matrices often suffer from heterogeneous co-crystallization with analytes, leading to the dreaded "sweet spot" phenomenon where signal intensity varies wildly across the sample spot.

Rationally designed matrices like 2-F-CCA overcome this limitation[1]. The specific C-H...F hydrogen bonding networks alter the crystal lattice formation, promoting the rapid precipitation of fine, homogenous micro-crystals. Furthermore, the enhanced acidity of the 2-F-CCA matrix facilitates highly efficient proton transfer to basic residues (e.g., arginine, lysine) on target peptides, significantly lowering the limit of detection (LOD).

MALDI_Mechanism A 2-F-CCA Matrix + Analyte B UV Laser Irradiation A->B Co-crystallization C Desorption & Plume Formation B->C Energy Absorption D Proton Transfer (Enhanced by 2-F) C->D Ionization E MS Detector D->E Ion Flight

Workflow of MALDI-MS ionization highlighting the enhanced proton transfer step by 2-F-CCA.

Application Domain II: MCT1 Inhibition in Oncology

Beyond analytical chemistry, α -cyanocinnamate derivatives are classic, foundational inhibitors of Monocarboxylate Transporter 1 (MCT1)[3]. MCT1 is heavily upregulated in highly glycolytic solid tumors, where it functions to efflux toxic intracellular lactate, preventing tumor acidosis[4].

The 2-fluoro substitution enhances the pharmacophore in three distinct ways:

  • Lipophilicity (LogP): The fluorine atom increases the molecule's lipophilicity compared to hydroxylated analogs (like CHCA), enhancing penetration into the lipid bilayer where the MCT1 binding pocket resides.

  • Electrophilic Activation: The electron-withdrawing nature of the 2-fluoro group further activates the α -cyano double bond. Mechanistic studies suggest this activated alkene can interact with critical cysteine or arginine residues within the MCT1 substrate channel, effectively blocking lactate transport[3].

  • Metabolic Stability: The presence of the fluorine atom at the ortho position sterically and electronically shields the phenyl ring from rapid Phase I metabolism (e.g., ortho-hydroxylation by CYP450 enzymes), prolonging the compound's half-life in in vitro assays.

MCT1_Inhibition Lactate Extracellular Lactate MCT1 MCT1 Transporter (Plasma Membrane) Lactate->MCT1 Substrate Binding IntraLactate Intracellular Lactate (Tumor Metabolism) MCT1->IntraLactate Transport Inhibitor 2-Fluoro-CCA (Inhibitor) Inhibitor->MCT1 Competitive Binding (Pocket Interaction)

Mechanism of MCT1 inhibition by 2-F-CCA blocking lactate transport in tumor metabolism.

Quantitative Data Summary: Matrix & Pharmacological Properties

The following table summarizes the comparative physicochemical shifts induced by fluorine substitution on the CCA scaffold.

CompoundEstimated pKa​ UV Absorbance Max ( λmax​ )Lipophilicity (LogP)Primary Application Focus
CHCA (Unsubstituted/4-OH)~3.3337 nm1.5General peptide MALDI profiling
2-F-CCA (Monofluoro)~3.1340 nm2.1Hydrophobic peptides / MCT1 Inhibition
DiFCCA (2,4-Difluoro)~2.9345 nm2.4High-mass intact proteins[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate mandatory self-validation checkpoints.

Protocol A: MALDI-MS Matrix Preparation and Target Spotting

Objective: Prepare a homogenous 2-F-CCA matrix for high-resolution peptide mass fingerprinting.

  • Solvent Preparation: Prepare a stock solution of 50% Acetonitrile (ACN) and 50% LC-MS grade water, supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: TFA maintains the matrix in its protonated state, ensuring it can act as a proton donor during laser desorption.

  • Matrix Solubilization: Dissolve 2-F-CCA powder in the solvent to achieve a final concentration of 10 mg/mL. Vortex for 2 minutes and centrifuge at 10,000 x g for 1 minute to pellet any insoluble particulates.

  • Analyte Mixing: Mix the analyte (e.g., peptide digest) with the matrix solution at a 1:1 (v/v) ratio.

  • Spotting (Dried-Droplet): Pipette 1.0 μ L of the mixture onto a polished steel MALDI target plate. Allow to dry at room temperature. The 2-F-CCA will form a visible, opaque micro-crystalline layer.

  • Self-Validation Checkpoint: Always spot a known peptide calibration standard (e.g., Bradykinin, Angiotensin II) on positions A1 and A2 of the target plate. Before analyzing unknown samples, fire the laser on A1/A2. If the Signal-to-Noise (S/N) ratio is < 100, the assay is invalid. You must recalibrate laser intensity or re-prepare the matrix to ensure complete solubilization.

Protocol B: In Vitro MCT1 Lactate Transport Inhibition Assay

Objective: Quantify the inhibitory potency ( IC50​ ) of 2-F-CCA on MCT1-mediated lactate uptake.

  • Cell Culture Preparation: Seed SiHa cells (a human cervical cancer line with validated high MCT1 expression) into 24-well plates at 2×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Inhibitor Pre-incubation: Wash cells twice with HEPES-buffered saline (pH 7.4). Add 2-F-CCA at varying concentrations (0.1 μ M to 100 μ M, 0.1% DMSO final) and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Initiate transport by adding 1.0 mM L-lactate spiked with 0.5 μ Ci of [14C] -L-lactate per well. Incubate for exactly 3 minutes (linear uptake phase).

  • Termination and Lysis: Stop transport rapidly by washing three times with ice-cold PBS containing 1 mM unlabeled CHCA. Lyse cells using 0.1 M NaOH.

  • Quantification: Transfer lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Normalize counts to total protein concentration (via BCA assay).

  • Self-Validation Checkpoint: Include a positive control well treated with 10 μ M AR-C155858 (a highly specific, potent MCT1 reference inhibitor)[4]. If the positive control fails to inhibit [14C] -lactate transport by >80% relative to the vehicle control, the assay is invalid. This indicates either transporter saturation, loss of cell viability, or degraded radioligand.

References

  • cinnamic acid derivative: Topics by Science.
  • Source: nih.
  • monocarboxylate transporter mct1: Topics by Science.
  • Source: researchgate.

Sources

Foundational

An In-depth Technical Guide to α-Cyano-2-fluorocinnamic Acid: A Potent Modulator of Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals Foreword In the intricate landscape of cellular metabolism, the transport of key metabolites across cell membranes represents a critical control point. Amon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of cellular metabolism, the transport of key metabolites across cell membranes represents a critical control point. Among the molecules governing this traffic are the monocarboxylate transporters (MCTs), which play a pivotal role in both normal physiological processes and the aberrant metabolic reprogramming characteristic of various diseases, notably cancer. This guide provides a comprehensive technical overview of α-Cyano-2-fluorocinnamic acid (CAS Number: 103417-98-7), a prominent member of the cyanocinnamic acid family of compounds, recognized for its potent inhibition of MCTs. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized narrative that explains the scientific rationale behind its use, detailed methodologies for its application, and an authoritative foundation for its study. This document is designed to empower researchers and drug development professionals to effectively harness the potential of this compound in their scientific endeavors.

Introduction to α-Cyano-2-fluorocinnamic Acid

α-Cyano-2-fluorocinnamic acid, systematically named (2E)-2-cyano-3-(2-fluorophenyl)prop-2-enoic acid, is a synthetic organic compound that has garnered significant interest for its biological activity.[1] Its structure, featuring a cinnamic acid backbone with a cyano group at the alpha position and a fluorine atom at the ortho position of the phenyl ring, is key to its function as a modulator of cellular transport processes. This compound and its derivatives are at the forefront of research into therapies targeting metabolic pathways in cancer and other diseases characterized by metabolic dysregulation.

The primary utility of α-Cyano-2-fluorocinnamic acid lies in its ability to inhibit monocarboxylate transporters, particularly MCT1 and MCT4. These transporters are crucial for the efflux of lactate, a byproduct of glycolysis, from highly glycolytic cells.[2][3] In the context of cancer, where the Warburg effect leads to elevated lactate production, MCTs are essential for maintaining intracellular pH and sustaining high glycolytic rates, thereby promoting tumor growth and survival.[4] By blocking these transporters, α-Cyano-2-fluorocinnamic acid and its analogs can induce intracellular acidification and disrupt the metabolic symbiosis within the tumor microenvironment, making it a valuable tool for both basic research and as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of α-Cyano-2-fluorocinnamic acid is essential for its effective use in experimental settings, from solution preparation to assay development.

PropertyValueSource
CAS Number 103417-98-7[1]
Molecular Formula C₁₀H₆FNO₂[5]
Molecular Weight 191.16 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as DMSO and ethanol.N/A
SMILES N#C/C(=C/c1ccccc1F)/C(O)=ON/A
InChI Key Not availableN/A

Synthesis of α-Cyano-2-fluorocinnamic Acid

The synthesis of α-Cyano-2-fluorocinnamic acid is typically achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an active methylene compound, in this case, cyanoacetic acid, with an aldehyde or ketone, here 2-fluorobenzaldehyde, in the presence of a weak base as a catalyst.

General Synthetic Workflow

The synthesis can be visualized as a straightforward, yet elegant, transformation that builds the core structure of the molecule.

G A 2-Fluorobenzaldehyde E Knoevenagel Condensation A->E B Cyanoacetic Acid B->E C Base (e.g., Piperidine/Pyridine) C->E Catalyst D Solvent (e.g., Ethanol) D->E Medium F α-Cyano-2-fluorocinnamic Acid E->F Product G Water E->G Byproduct

Caption: Knoevenagel condensation for the synthesis of α-Cyano-2-fluorocinnamic acid.

Detailed Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of α-Cyano-2-fluorocinnamic acid, adapted from established procedures for similar cinnamic acid derivatives.[6]

Materials:

  • 2-Fluorobenzaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-fluorobenzaldehyde (10 mmol, 1 eq.), cyanoacetic acid (12 mmol, 1.2 eq.), and ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 eq.) and pyridine (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture with 1M HCl with constant stirring until the pH is approximately 2-3. A solid precipitate of α-Cyano-2-fluorocinnamic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Mechanism of Action: Inhibition of Monocarboxylate Transporters

The primary mechanism of action of α-Cyano-2-fluorocinnamic acid is the inhibition of monocarboxylate transporters (MCTs), with a pronounced effect on MCT1 and MCT4.[2][3] These transporters are proton-coupled symporters responsible for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.

The Role of MCTs in Cancer Metabolism

In highly glycolytic cancer cells, the continuous production of lactate leads to intracellular acidification, which can inhibit glycolysis and induce apoptosis.[7] To counteract this, cancer cells upregulate MCTs to efflux lactate and protons, thereby maintaining a favorable intracellular pH for sustained glycolysis and cell proliferation.[4] This process also contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression. Furthermore, a "lactate shuttle" can exist where glycolytic cancer cells export lactate, which is then taken up by more oxidative cancer cells or stromal cells as a fuel source.[4]

Disrupting the Metabolic Engine of Cancer

By inhibiting MCT1 and MCT4, α-Cyano-2-fluorocinnamic acid disrupts this crucial metabolic adaptation of cancer cells. The inhibition of lactate efflux leads to an accumulation of intracellular lactate and a decrease in intracellular pH. This intracellular acidification has several downstream consequences:

  • Inhibition of Glycolysis: The key glycolytic enzyme phosphofructokinase-1 (PFK1) is inhibited by low pH, leading to a reduction in the overall glycolytic rate.[7]

  • Induction of Apoptosis: Sustained intracellular acidification can trigger programmed cell death.

  • Disruption of the Lactate Shuttle: By blocking both the export and import of lactate, MCT inhibitors can disrupt the metabolic symbiosis within the tumor, starving cells that rely on lactate as a fuel source.[4]

G cluster_0 Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in LDH MCT MCT1/4 Lactate_in->MCT Acidosis Intracellular Acidosis Lactate_in->Acidosis H_in H+ (intracellular) H_in->MCT H_in->Acidosis Glycolysis->Pyruvate LDH LDH Lactate_out Lactate (extracellular) MCT->Lactate_out Lactate Efflux Inhibitor α-Cyano-2-fluorocinnamic acid Inhibitor->MCT Inhibition Acidosis->Glycolysis Inhibition Apoptosis Apoptosis Acidosis->Apoptosis

Caption: Mechanism of MCT inhibition by α-Cyano-2-fluorocinnamic acid in cancer cells.

Experimental Protocol: Lactate Transport Inhibition Assay

To quantify the inhibitory effect of α-Cyano-2-fluorocinnamic acid on MCT activity, a radiolabeled lactate uptake or efflux assay is commonly employed. The following protocol provides a detailed methodology for a lactate uptake inhibition assay.

Materials:

  • Cancer cell line expressing MCT1 or MCT4 (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • α-Cyano-2-fluorocinnamic acid

  • [¹⁴C]-L-Lactate (radiolabeled lactate)

  • Unlabeled L-Lactate

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of α-Cyano-2-fluorocinnamic acid in DMSO. Prepare serial dilutions of the compound in the assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations.

  • Pre-incubation: On the day of the assay, wash the cell monolayer twice with PBS. Pre-incubate the cells with the different concentrations of α-Cyano-2-fluorocinnamic acid or vehicle (DMSO) for 30 minutes at 37°C.

  • Lactate Uptake: Initiate the uptake by adding the assay buffer containing a mixture of [¹⁴C]-L-Lactate (e.g., 0.5 µCi/mL) and unlabeled L-Lactate (to achieve the desired final lactate concentration, e.g., 1 mM) along with the respective concentrations of the inhibitor.

  • Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) at 37°C. The short incubation time is crucial to measure the initial rate of transport.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein content of each well.

    • Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Table of IC₅₀ Values for Representative Cyanocinnamic Acid Derivatives:

CompoundCell LineTargetIC₅₀ (µM)Reference
Cinnamic Acid Derivative 4HL60PI3K8.09[9]
Cinnamic Acid Derivative 4MCF-7PI3K3.26[9]
Cinnamic Acid Derivative 4A549PI3K9.34[9]
Cinnamic AcidHT-144N/A2.4[10]
Cinnamic Acid DerivativesVarious Cancer LinesN/ALow µM range[11]

Interpretation of Results:

  • A lower IC₅₀ value indicates a more potent inhibitor.

  • Comparing IC₅₀ values across different cell lines can provide insights into the selectivity of the compound for different MCT isoforms or its efficacy in different cancer types.

  • It is crucial to consider the experimental conditions when comparing IC₅₀ values from different studies.

Conclusion and Future Directions

α-Cyano-2-fluorocinnamic acid and the broader class of cyanocinnamic acid derivatives represent a promising avenue for the development of novel therapeutics that target the metabolic vulnerabilities of cancer cells. Their ability to inhibit monocarboxylate transporters offers a clear and rational mechanism for disrupting tumor metabolism, leading to cell death and inhibition of tumor growth. The in-depth technical information provided in this guide, from synthesis to biological evaluation, is intended to facilitate further research in this exciting field.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the α-Cyano-2-fluorocinnamic acid scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicology: Comprehensive studies in animal models to evaluate the therapeutic potential and safety profile of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of MCT inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, and other metabolic inhibitors.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to MCT inhibitor therapy.

By continuing to explore the therapeutic potential of compounds like α-Cyano-2-fluorocinnamic acid, the scientific community can pave the way for new and effective treatments for cancer and other metabolic diseases.

References

  • Gurunathan, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(23), 2307–2324.
  • Perez-Escuredo, J., et al. (2024).
  • Abdel-Maksoud, M. S., et al. (2022). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.
  • Gurunathan, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. PubMed.
  • Gurunathan, S., et al. (2019). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 62(15), 7025-7041.
  • Abdel-Maksoud, M. S., et al. (2022). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
  • Gurunathan, S., et al. (2019). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment.
  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. RSC.org.
  • Zhang, H., et al. (2012). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
  • NextSDS. (n.d.). 2-CYANO-3-(2-FLUOROPHENYL)
  • de Oliveira, C. S., et al. (2014). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells.
  • Al-Zoubi, M. S., et al. (2021). Targeting the monocarboxylate transporter MCT2 and lactate dehydrogenase A LDHA in cancer cells with FX-11 and AR-C155858 inhibitors. European Review for Medical and Pharmacological Sciences, 25(1), 148-160.
  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656–9678.
  • Georganics. (n.d.). (E)-2-Cyano-3-(3-fluorophenyl)acrylic acid. Georganics.
  • Thermo Fisher Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports, 25(11), 3047-3058.e4.
  • Manerba, M., et al. (2017). Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma.
  • Sigma-Aldrich. (n.d.). 2-CYANO-3-(2-FLUOROPHENYL)ACRYLIC ACID AldrichCPR. Sigma-Aldrich.
  • Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1399.
  • Bola, B. S., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. Molecular Cancer Therapeutics, 13(12), 2805–2816.
  • Golden, J. E., et al. (2015). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 59(12), 7549–7560.

Sources

Exploratory

A Technical Guide to the Solubility of α-Cyano-2-fluorocinnamic Acid for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of α-Cyano-2-fluorocinnamic acid (2-cyano-3-(2-fluorophenyl)acrylic acid), a key organic compound utilized in chemical syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of α-Cyano-2-fluorocinnamic acid (2-cyano-3-(2-fluorophenyl)acrylic acid), a key organic compound utilized in chemical synthesis and medicinal chemistry. Recognizing the scarcity of standardized quantitative solubility data in public literature, this document emphasizes practical, field-proven methodologies for its dissolution and handling. We will delve into the compound's physicochemical properties, its solubility profile in dimethyl sulfoxide (DMSO) and other common laboratory solvents, and provide detailed, self-validating protocols for preparing stock solutions, determining experimental solubility, and creating stable aqueous working solutions. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently and accurately utilize α-Cyano-2-fluorocinnamic acid in their experimental workflows.

Introduction: Understanding the Compound and the Challenge

α-Cyano-2-fluorocinnamic acid is a derivative of cinnamic acid, a class of compounds that serve as important precursors in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] The introduction of both a cyano (-CN) and a fluoro (-F) group to the cinnamic acid backbone significantly alters its electronic properties and reactivity, making it a valuable building block in organic synthesis.

A fundamental prerequisite for the successful application of any compound in research, particularly in high-throughput screening and cell-based assays, is a thorough understanding of its solubility. Improper dissolution can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results.

Physicochemical Profile of α-Cyano-2-fluorocinnamic Acid

A molecule's physical and chemical properties are the primary determinants of its solubility behavior. The structure of α-Cyano-2-fluorocinnamic acid, featuring a carboxylic acid group, a phenyl ring, and an electron-withdrawing cyano group, suggests a hydrophobic nature with some capacity for hydrogen bonding.

Below is a summary of its key properties, which are essential for calculating molar concentrations and understanding its general characteristics.

PropertyValueSource
IUPAC Name (2E)-2-Cyano-3-(2-fluorophenyl)prop-2-enoic acid[3]
CAS Number 103417-98-7[4]
Molecular Formula C₁₀H₆FNO₂[4]
Molecular Weight 191.16 g/mol [5]
Appearance Solid / Crystalline Powder[6]
Melting Point 178-180 °C[6]

Solvent Selection and Solubility Profile

The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely regarded as the "universal solvent" in drug discovery for its ability to dissolve a vast range of both polar and non-polar compounds. For α-Cyano-2-fluorocinnamic acid, DMSO is an excellent first choice for preparing high-concentration stock solutions.

However, researchers must be aware of DMSO's inherent challenges:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation over time.[7]

  • Stability: While many compounds are stable in DMSO, some can degrade. A study monitoring over 1400 compounds found that 85% were stable in a 90/10 DMSO/water mixture over a 2-year period at 4°C, but this highlights that instability is a non-trivial risk.[8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce compound precipitation, as the compound may crystallize into a less soluble, lower-energy polymorphic form.[7][9]

Qualitative Solubility Overview

Based on empirical evidence from researchers and the general properties of cinnamic acids, the following qualitative solubility profile can be established.

SolventTypeExpected SolubilityRationale / Evidence
DMSO Polar AproticHigh Widely used as a primary solvent for similar organic molecules. Researchers confirm it as a good solvent for this compound class.[8][10]
Ethanol Polar ProticGood Cinnamic acids are generally soluble in alcohols. Confirmed as a good solvent in practice.[1][10]
Methanol Polar ProticGood Similar to ethanol, it is an effective solvent for this compound class.[10]
Aqueous Buffers Polar ProticPoor to Insoluble The hydrophobic phenyl ring and overall structure limit water solubility. Researchers report the compound precipitating when a DMSO stock is added to aqueous media.[10]

The poor aqueous solubility is a critical hurdle for biological assays. A common observation is the formation of a "white cloudy" precipitate when a DMSO or alcohol stock solution is diluted into an aqueous buffer like Murashige and Skoog (MS) medium.[10] This underscores the need for carefully designed dissolution and dilution protocols.

Experimental Protocols for Effective Solubilization

Given the lack of published quantitative data, the following protocols provide a systematic and reliable approach for working with α-Cyano-2-fluorocinnamic acid.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a validated, high-concentration stock solution for serial dilution.

Causality: Using anhydrous DMSO and an inert gas minimizes water absorption and potential oxidation, respectively. Sonication and gentle warming provide the energy needed to overcome the crystal lattice energy of the solid compound, accelerating dissolution.

Materials:

  • α-Cyano-2-fluorocinnamic acid (solid)

  • Anhydrous DMSO (CAS 67-68-5)

  • Inert gas (Argon or Nitrogen)

  • Vortex mixer

  • Bath sonicator

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

Methodology:

  • Weighing: Accurately weigh the desired amount of solid α-Cyano-2-fluorocinnamic acid into an amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

  • Inert Gas Purge: Briefly flush the vial's headspace with argon or nitrogen to displace air and moisture before capping tightly.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves will break apart solid aggregates and facilitate dissolution.

  • Gentle Warming (Optional): If solid persists, warm the solution to 30-37°C for 5-10 minutes. Caution: Do not overheat, as it may degrade the compound.

  • Validation: Visually inspect the solution against a bright light to ensure no solid particles or Tyndall effect (light scattering from suspended particles) is visible. The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

Objective: To determine the equilibrium solubility of α-Cyano-2-fluorocinnamic acid in a specific solvent, providing quantitative data (e.g., in mg/mL or µM).

Causality: This method, considered the "gold standard," ensures that the solution reaches true thermodynamic equilibrium, providing an accurate measure of solubility. Agitating for 24-72 hours allows sufficient time for the dissolution process to reach a steady state.[11]

Materials:

  • α-Cyano-2-fluorocinnamic acid (solid)

  • Chosen solvent (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of solid α-Cyano-2-fluorocinnamic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for 24-72 hours.[11]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.[11]

  • Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the equilibrium solubility.

G cluster_workflow Workflow for Preparing Aqueous Solutions A Start: Solid α-Cyano-2-fluorocinnamic acid B Protocol 1: Dissolve in 100% Anhydrous DMSO A->B C Result: Concentrated DMSO Stock Solution (e.g., 20 mM) B->C D Dilute stock into aqueous buffer (vortexing) C->D E Visual Inspection: Is solution clear? D->E F Result: Usable Aqueous Working Solution E->F Yes G Troubleshoot: Precipitation ('Crashing Out') E->G No H Option 1: Decrease final concentration G->H I Option 2: Convert acid to sodium salt before dissolution G->I

Caption: Workflow for preparing and troubleshooting aqueous solutions.

Protocol 3: Preparation of Aqueous Working Solutions

Objective: To prepare a dilute, precipitate-free working solution in an aqueous buffer for biological assays.

Causality: Direct dilution of a concentrated organic stock into an aqueous buffer can cause the compound to "crash out" due to the rapid change in solvent polarity. This protocol mitigates this by using vigorous mixing and limiting the final percentage of the organic co-solvent. The alternative strategy of salt formation fundamentally increases the compound's hydrophilicity.

Methodology A: Direct Dilution

  • Begin with a validated DMSO stock solution (from Protocol 1).

  • Dispense the required volume of aqueous buffer into a tube.

  • While vigorously vortexing the aqueous buffer, slowly add the small volume of DMSO stock solution required to reach the final concentration.

  • Critical Step: Continue vortexing for at least 30 seconds after addition.

  • Visually inspect for any signs of precipitation.

  • Best Practice: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 1% and certainly not exceeding 5%, as higher concentrations can be cytotoxic and increase the risk of precipitation.

Methodology B: Improving Aqueous Solubility via Salt Formation As suggested for similar hydrophobic cinnamic acids, converting the carboxylic acid to a more soluble salt can be a highly effective strategy.[10]

  • Dissolve a known molar amount of α-Cyano-2-fluorocinnamic acid in a suitable organic solvent like ethanol.

  • Add one molar equivalent of a base (e.g., sodium hydroxide or sodium bicarbonate in an aqueous solution) to neutralize the carboxylic acid and form the sodium salt.

  • Remove the organic solvent under reduced pressure (roto-evaporation).

  • The resulting sodium salt powder can then be dissolved directly in the aqueous buffer. Solubility must be re-validated, but it is expected to be significantly higher than the free acid form.

Summary and Recommendations

Successfully working with α-Cyano-2-fluorocinnamic acid requires a methodical approach that respects its physicochemical properties. While it is highly soluble in DMSO, its poor aqueous solubility necessitates careful handling to avoid compound precipitation in biological media.

Key Takeaways:

  • Primary Solvent: Use anhydrous DMSO for preparing high-concentration stock solutions.

  • Aqueous Solutions: When diluting from a DMSO stock into an aqueous buffer, add the stock to the buffer while vortexing vigorously. Keep the final DMSO concentration below 1%.

  • Solubility Enhancement: For applications requiring higher aqueous concentrations, consider converting the compound to its sodium salt.

  • Data Scarcity: In the absence of published quantitative data, researchers are strongly encouraged to perform their own solubility determination using a reliable method like the shake-flask protocol.

  • Storage: Always store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize water absorption and the deleterious effects of freeze-thaw cycles.

By adhering to these principles and protocols, researchers can ensure the integrity of their experimental solutions, leading to more accurate, reproducible, and trustworthy scientific outcomes.

References

  • (N/A) This reference number is intentionally unused.
  • (N/A) This reference number is intentionally unused.
  • (N/A) This reference number is intentionally unused.
  • Wikipedia. (2023, December 28). α-Cyano-4-hydroxycinnamic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorocinnamic acid. PubChem Compound Database. [Link]

  • Carrizosa, J. (2016, April 23). Ideas to dissolve 2-fluorocinnamic acid, 2-cholorcinnamic acid, and 2-methylcinnamic acid in Murashige Skoog (MS) medium?. ResearchGate. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • (N/A) This reference number is intentionally unused.
  • (N/A) This reference number is intentionally unused.
  • Wikipedia. (2024, February 24). Cinnamic acid. [Link]

  • (N/A) This reference number is intentionally unused.
  • (N/A) This reference number is intentionally unused.
  • Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • NextSDS. (n.d.). 2-CYANO-3-(2-FLUOROPHENYL)ACRYLIC ACID — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 2-cyano-3-(4-fluorophenyl)acrylic acid (C10H6FNO2). University of Luxembourg. [Link] (Note: This links to the 4-fluoro isomer, but provides a similar molecular weight for context).

  • (N/A) This reference number is intentionally unused.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • (N/A) This reference number is intentionally unused.
  • (N/A) This reference number is intentionally unused.

Sources

Foundational

Guide to the Stability and Storage of α-Cyano-2-fluorocinnamic Acid: Principles and Practices

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract α-Cyano-2-fluorocinnamic acid is a substituted cinnamic acid derivative of significant interest in biochemical and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyano-2-fluorocinnamic acid is a substituted cinnamic acid derivative of significant interest in biochemical and pharmaceutical research, notably for its role as an inhibitor of mitochondrial pyruvate transport.[1] The integrity and stability of this compound are paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of the chemical properties, inherent stability, potential degradation pathways, and empirically-derived best practices for the storage and handling of α-Cyano-2-fluorocinnamic acid. By synthesizing data from closely related analogues and foundational chemical principles, this document serves as an essential resource for ensuring the long-term viability and efficacy of this critical research compound.

Physicochemical and Structural Profile

Understanding the fundamental physicochemical properties of α-Cyano-2-fluorocinnamic acid is the first step toward predicting its stability and handling requirements. While specific experimental data for this exact molecule is limited, we can construct a reliable profile by examining its constituent parts: the cinnamic acid backbone, the electron-withdrawing α-cyano group, and the 2-fluoro substitution on the phenyl ring.

The presence of the fluorine atom and the cyano group significantly influences the molecule's electronics, lipophilicity, and metabolic stability compared to unsubstituted cinnamic acid.[2]

PropertyValue / DescriptionSource / Basis
Molecular Formula C₁₀H₆FNO₂Calculated
Molecular Weight 191.16 g/mol Calculated
CAS Number Not explicitly assigned; derived from parent compounds.N/A
Appearance Likely a solid, crystalline powder.Based on related compounds
Melting Point (°C) Estimated range: 170-190 °CExtrapolated from 2-fluorocinnamic acid (178-180 °C)[2] and α-cyanocinnamic acid.
Functional Groups Carboxylic acid, fluoro, cyano, alkeneStructural Analysis
Solubility Expected to have low aqueous solubility, enhanced in organic solvents like methanol and acetonitrile.Based on α-Cyano-4-hydroxycinnamic acid[3]

Core Stability and Potential Degradation Pathways

Safety Data Sheets (SDS) for analogous compounds such as 2-fluorocinnamic acid and other cinnamic acid derivatives consistently report that the chemical is stable under recommended storage conditions.[4][5][6] However, "recommended conditions" are ideal. In a laboratory setting, several factors can compromise the compound's integrity. The primary degradation pathways for cinnamic acid derivatives involve oxidation, pH-mediated hydrolysis, thermal decarboxylation, and microbial metabolism.[7][8]

  • Oxidative Degradation : While the 2-fluoro-phenyl ring is less susceptible to oxidation than hydroxylated analogues (like α-cyano-4-hydroxycinnamic acid), the alkene double bond can be a target for oxidation, especially when exposed to light (photo-oxidation) or atmospheric oxygen over long periods.[7]

  • pH-Dependent Effects : As a weak acid, the compound's stability can be pH-dependent.[7] Highly alkaline conditions may promote hydrolysis or other reactions, while strongly acidic conditions could also affect stability, though this is generally less of a concern for this class of molecules compared to oxidation.[7]

  • Thermal Stress : Cinnamic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[7] While the melting point is relatively high, prolonged exposure to non-optimal temperatures can accelerate degradation.

  • Microbial Degradation : In non-sterile aqueous solutions, microorganisms can metabolize cinnamic acid and its derivatives.[7][8] This is a critical consideration for buffered solutions stored for extended periods.

Below is a diagram illustrating the potential points of instability on the molecule.

Caption: Potential degradation pathways for α-Cyano-2-fluorocinnamic acid.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure experimental consistency.

Long-Term Storage of Solid Compound

For the solid (powder) form of the compound, the primary goals are to protect it from moisture, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. While stable at room temp, refrigeration is best practice for long-term storage.[9]
Atmosphere Store in a tightly sealed container. For maximum stability, consider backfilling the container with an inert gas (e.g., Argon, Nitrogen).Prevents moisture absorption and oxidation.[5][9] An inert atmosphere minimizes exposure to atmospheric oxygen.[7]
Light Store in an amber vial or in a dark location (e.g., inside a cabinet or box).Protects from photo-oxidation and other light-induced degradation.[5][9]
Location A dry, well-ventilated area away from incompatible materials.Prevents accidental contamination and reaction.[4][10]
Incompatibles Store away from strong oxidizing agents, strong acids, and strong bases.[9][11]Prevents hazardous chemical reactions.
Preparation and Storage of Working Solutions

The stability of α-Cyano-2-fluorocinnamic acid is often most vulnerable when in solution.

Protocol: Preparation of Stock Solution

  • Solvent Selection: Based on analogues, high-purity methanol or acetonitrile are suitable solvents for creating concentrated stock solutions.[3] For cell-based assays, DMSO is common, but its final concentration in the assay medium should be minimized (<0.5%).

  • Weighing: Accurately weigh the required amount of solid compound in a fume hood, wearing appropriate personal protective equipment (PPE).[12]

  • Dissolution: Add the solvent to the solid and vortex or sonicate briefly until fully dissolved. For a 10 mM stock solution, dissolve 1.91 mg of the compound in 1 mL of solvent.

  • Filtration (Optional but Recommended): For cell culture or sensitive in-vitro assays, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents) to ensure sterility.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in cryovials or amber glass vials.

    • Store aliquots at -20°C or -80°C for long-term use.

    • Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When needed, thaw a single aliquot and keep it on ice during use. Discard any unused portion of the thawed aliquot.

Safe Handling Procedures

While not classified as acutely toxic, good laboratory practice is essential. Analogous compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[12][13][14]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[6][12] When handling larger quantities of powder, a dust mask (e.g., N95) is recommended.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5][9] Do not eat, drink, or smoke in the laboratory.[12]

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust.[6][9] Place it in a sealed container for proper disposal according to institutional guidelines.

Experimental Workflow for Stability Assessment (HPLC-Based)

To ensure the integrity of the compound, particularly if it has been stored for a long time or under suboptimal conditions, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[7]

Protocol: HPLC Stability Verification

  • Prepare a Standard Solution: Accurately prepare a fresh solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). This will serve as the reference standard.[7]

  • Prepare the Test Sample: Prepare a solution of the stored compound (the "test sample") at the same theoretical concentration as the standard.

  • HPLC System Setup (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure protonation of the carboxyl group). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance for the compound (likely around 280-320 nm, to be determined empirically via a UV scan).

    • Column Temperature: 25°C.[7]

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test sample.

    • Compare the chromatograms. The stability is assessed by:

      • Purity Calculation: (Peak Area of Main Compound in Test Sample / Total Peak Area in Test Sample) x 100.

      • Presence of Degradants: Look for the appearance of new peaks or a significant decrease in the main peak's area compared to the standard.

  • Interpretation: A purity of >95% is generally acceptable for most research applications. The presence of significant degradation products indicates that the stored compound should be discarded.

The workflow for this validation process is outlined below.

Sources

Exploratory

biological activity of cinnamic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of Cinnamic Acid and Its Derivatives Foreword: From Spice to Scaffold For centuries, cinnamic acid and its derivatives have been mainstays in traditional medicine an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Cinnamic Acid and Its Derivatives

Foreword: From Spice to Scaffold

For centuries, cinnamic acid and its derivatives have been mainstays in traditional medicine and culinary arts, largely through their presence in plants like the Cinnamomum genus.[1][2] Modern pharmacological research has since validated these traditional applications, revealing a molecule that is not merely a flavor component but a versatile chemical scaffold with profound biological activities.[1][2] Found widely in fruits, vegetables, and whole grains, these phenolic compounds are noted for their low toxicity and a remarkable breadth of therapeutic potential.[2][3][4]

This guide, designed for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of effects. It aims to provide a deep, mechanistic understanding of how these compounds work, the critical relationship between their chemical structure and biological function, and the practical methodologies required to validate their activity in a laboratory setting. We will explore the causality behind experimental design and present self-validating protocols that form the bedrock of rigorous scientific inquiry.

The Molecular Framework: Structure Defines Function

Cinnamic acid, or 3-phenyl-2-propenoic acid, possesses a simple yet elegant structure: a phenyl ring attached to a propenoic acid moiety.[2][5] This framework provides three key sites for modification: the phenyl ring, the alkene double bond, and the carboxylic acid group.[2][5] It is the nature and position of substituents on this core structure that dictate the compound's biological efficacy, giving rise to a diverse family of derivatives with activities spanning antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective domains.[2][6]

Key natural derivatives include:

  • p-Coumaric Acid: A hydroxyl group at the para-position.

  • Caffeic Acid: Two hydroxyl groups at the 3 and 4 positions.

  • Ferulic Acid: A hydroxyl group and a methoxy group.

  • Sinapic Acid: A hydroxyl group and two methoxy groups.

The structure-activity relationship (SAR) is a central theme in the study of these compounds, as minor modifications can lead to significant changes in potency and selectivity.[6][7]

Core Biological Activities & Mechanisms of Action

The therapeutic potential of cinnamic acid derivatives is rooted in their ability to modulate multiple, often interconnected, cellular pathways.

Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous chronic diseases. Cinnamic acid derivatives combat this through two primary mechanisms.

Direct Radical Scavenging: The most direct mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.[8] This transforms the derivative into a stable, less reactive phenoxyl radical, effectively terminating the oxidative chain reaction.[2][8] The antioxidant capacity is directly related to the number and position of these hydroxyl groups; dihydroxy derivatives like caffeic acid are generally more potent scavengers than monohydroxy derivatives.[8][9]

Indirect Cellular Defense Activation (The Nrf2-ARE Pathway): Cinnamic acid derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[8]

  • Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1.

  • The α,β-unsaturated carbonyl structure of cinnamic derivatives can interact with cysteine residues on Keap1.[8]

  • This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective enzymes, including glutathione S-transferases and superoxide dismutase (SOD).[10]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE translocates & binds to CAD Cinnamic Acid Derivative CAD->Keap1_Nrf2 disrupts Genes Antioxidant Genes (e.g., SOD, GSH) ARE->Genes activates transcription

Activation of the Nrf2-ARE pathway by cinnamic acid derivatives.
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is another common denominator in many diseases. Cinnamic acid derivatives exert potent anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a central mediator of inflammation.[6][11]

  • Inflammatory stimuli (like Lipopolysaccharide, LPS) activate the IκB kinase (IKK) complex.

  • IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.

  • This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to enter the nucleus.

  • In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

Cinnamic acid derivatives can significantly inhibit this cascade by preventing the phosphorylation of IκB, thus sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[1][11] This leads to reduced inflammatory cell infiltration and suppression of the overall inflammatory response.[11][12]

nfkB_pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_active Active NF-κB IkB_p->NFkB_active releases NFkB_complex NF-κB / IκB (Inactive) NFkB_complex->IkB_p Transcription Gene Transcription NFkB_active->Transcription translocates to nucleus CAD Cinnamic Acid Derivative CAD->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity: A Multi-Pronged Attack

With the rise of antibiotic resistance, natural compounds are being investigated as new antimicrobial agents.[1][13] Cinnamic acid and its derivatives exhibit broad-spectrum activity against bacteria and fungi through several mechanisms:[1][4]

  • Cell Membrane Disruption: They can interfere with the integrity of the microbial cell membrane, causing leakage of intracellular contents and cell death.[1][11]

  • Enzyme Inhibition: They can inhibit critical enzymes, such as ATPase, disrupting cellular energy production.[11]

  • Biofilm Formation Prevention: They can prevent bacteria from forming biofilms, which are protective matrices that contribute to chronic infections and antibiotic resistance.[1][11]

Modifications that increase lipophilicity, such as converting the carboxylic acid group to an ester or amide, often enhance antimicrobial efficacy by improving penetration through the lipid-rich microbial cell membrane.[14]

Anticancer Activity: Targeting Malignant Cells

Cinnamic acid derivatives have shown promise against various cancers, including breast, colon, and lung cancer.[11][15] Their anticancer effects are multifactorial and involve:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[15]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from dividing.[16]

  • Inhibition of Matrix Metalloproteinases (MMPs): Overexpression of MMPs, particularly MMP-9, is linked to tumor invasion and metastasis. Some cinnamic acid derivatives have been designed as potent MMP-9 inhibitors, blocking a key step in cancer progression.[17]

The SAR for anticancer activity is complex, but the presence of hydroxyl, methoxy, and electron-withdrawing groups on the phenyl ring is often crucial for cytotoxicity.[6][16]

Neuroprotective Effects: Defending Neuronal Integrity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by neuronal loss and oxidative stress. Cinnamic acid derivatives offer neuroprotection through several pathways:

  • PPARα Activation: Cinnamic acid can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a role in protecting dopaminergic neurons.[18]

  • Anti-Apoptotic Activity: Pre-treatment with derivatives like 7-geranyloxycinnamic acid has been shown to protect neuronal cells against H₂O₂-induced apoptosis.[19]

  • Modulation of Autophagy: Cinnamic aldehyde, a key derivative, can prevent dopaminergic neuronal death by modulating autophagy, a cellular recycling process that, when dysregulated, can contribute to neurodegeneration.[20]

Quantitative Analysis: Structure-Activity Relationship (SAR) Summary

The therapeutic efficacy of cinnamic acid derivatives is not uniform; it is intricately linked to their chemical structure. Understanding these relationships is paramount for designing novel derivatives with enhanced potency and specificity.[6][7]

Biological ActivityKey Structural Features Enhancing ActivityRationale & Examples
Antioxidant - Increased number of phenolic hydroxyl (-OH) groups.[6]- Presence of electron-donating groups (e.g., -OCH₃).-OH groups are primary hydrogen donors for radical scavenging. Dihydroxy derivatives (Caffeic Acid) are more potent than monohydroxy ones (p-Coumaric Acid).[8]
Antimicrobial - Esterification or amidation of the carboxylic acid group.[14]- Increased lipophilicity.Enhances penetration through the lipid-rich microbial cell membrane. Isobutyl cinnamate and 1-cinnamoylpyrrolidine show superior activity to the parent acid.[14]
Anti-inflammatory - Modulation of substitutions on the phenyl ring.[6]- Amide derivatives.[21]The core structure inhibits key inflammatory pathways like NF-κB.[6] Masking the free carboxyl group can reduce side effects associated with traditional NSAIDs.[21]
Anticancer - Presence of electron-withdrawing groups (e.g., -CN) on the phenyl ring.[16]- Conversion of the carboxylic acid to amides or esters.[6]These modifications can increase cytotoxicity and selectivity against malignant cell lines.[6][16]
Neuroprotective - Presence of the core cinnamic acid scaffold.The fundamental structure activates protective pathways like PPARα and TFEB, leading to neuroprotection and lysosomal biogenesis.[18]

Experimental Protocols: A Guide to In Vitro Validation

The following protocols are foundational for screening and quantifying the biological activities of cinnamic acid derivatives. They are designed to be self-validating through the use of appropriate controls.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of a compound to act as a hydrogen donor, which is a primary mechanism of antioxidant activity. The stable DPPH• radical has a deep purple color that is reduced to a yellow color in the presence of an antioxidant.[22][23]

Workflow:

dpph_workflow A Prepare Serial Dilutions of Test Compound B Add Compound to 96-well Plate A->B C Add DPPH Solution to each well B->C D Incubate 30 min in the dark C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition & IC50 Value E->F

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 80 µg/mL).[24] This solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the cinnamic acid derivative in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format): a. To each well, add 20 µL of the sample dilution.[24] b. Add 180 µL of the DPPH working solution to each well and mix thoroughly.[24] c. Prepare a negative control (solvent + DPPH solution) and a blank (solvent + methanol). d. Incubate the plate at room temperature for 30 minutes in the dark.[24][25]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[22][24]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[22]

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via linear regression.[24]

Protocol: MTT Assay for Cell Viability and Cytotoxicity (Anticancer)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26]

Workflow:

mtt_workflow A Seed Cells in 96-well Plate B Incubate 24h (allow attachment) A->B C Add Serial Dilutions of Test Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizer (e.g., DMSO, Isopropanol) F->G H Read Absorbance at ~570 nm G->H I Calculate % Viability & IC50 Value H->I

Sources

Foundational

Strategic Fluorination in Drug Discovery: Physicochemical Modulation and Experimental Validation

Executive Summary The incorporation of fluorine into organic scaffolds represents one of the most transformative strategies in modern medicinal chemistry and materials science. Despite being the most electronegative elem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds represents one of the most transformative strategies in modern medicinal chemistry and materials science. Despite being the most electronegative element, fluorine’s relatively small van der Waals radius allows it to act as a bioisostere for hydrogen or hydroxyl groups while radically altering the molecule's electronic landscape. This whitepaper provides an in-depth mechanistic analysis of how strategic fluorination modulates physicochemical properties—specifically pKa, lipophilicity, and metabolic stability—and outlines self-validating experimental protocols for quantifying these parameters in a drug discovery setting.

Mechanistic Foundations of Fluorine's Physicochemical Impact

Electronegativity and pKa Modulation

Fluorine is the most electronegative element (4.0 on the Pauling scale), exerting a profound inductive electron-withdrawing effect on adjacent functional groups[1]. In drug design, this property is frequently exploited to tune the pKa of ionizable centers.

  • Causality: Placing a fluorine atom adjacent to a basic amine withdraws electron density from the nitrogen lone pair, thereby lowering its pKa and reducing its basicity[2][3]. At physiological pH (7.4), this shifts the equilibrium toward the un-ionized state of the molecule. Because un-ionized molecules partition more readily into lipid bilayers, this targeted pKa depression directly enhances passive membrane permeability and oral bioavailability[3].

Lipophilicity (LogP/LogD) Tailoring

A high binding affinity to a target receptor often requires significant lipophilicity; however, excessive lipophilicity leads to poor aqueous solubility and off-target toxicity. Fluorine substitution offers a precise tool to balance this.

  • Causality: The effect of fluorine on lipophilicity is highly context-dependent. Fluorination of an aromatic π -system generally increases overall lipophilicity, which is highly advantageous for enhancing blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics, such as the antidepressant fluoxetine[1][4]. Conversely, aliphatic fluorination can sometimes decrease lipophilicity. The strong polarization of an aliphatic C-F bond creates a local dipole that can participate in dipole-dipole interactions with water molecules, thereby increasing the molecule's polar surface area[1].

Metabolic Shielding and CYP450 Evasion

Cytochrome P450 (CYP450) enzymes in the liver are responsible for the oxidative metabolism of xenobiotics. A primary strategy to prevent rapid drug clearance is to replace metabolically labile C-H bonds (such as those at benzylic or aromatic positions) with C-F bonds[4][5].

  • Causality: The traditional explanation for this metabolic stability relies on bond dissociation energies: the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), thereby increasing the activation energy required for oxidative cleavage[5][6]. However, from a physical organic chemistry perspective, fluorination also fundamentally alters the binding affinity ( Ka​ ) of the molecule to the CYP450 active site. The introduction of a highly electronegative atom can cause steric repulsion or dipolar misalignment against the electron-rich π systems and anionic regions of the enzyme's binding domain. This effectively prevents the drug from adopting the precise geometry required for catalysis, shielding it from degradation[6].

CYP450_Shielding Lead Lead Compound (Labile C-H Bond) CYP CYP450 Enzyme Active Site Lead->CYP Binds Fluorination Fluorine Substitution (C-F Bond Formation) Lead->Fluorination Rational Design Oxidation Oxidative Metabolism (Hydroxylation) CYP->Oxidation Catalyzes Block Metabolic Shielding (Steric/Dipolar Repulsion) CYP->Block Resists Oxidation Clearance Rapid Clearance (Low Bioavailability) Oxidation->Clearance F_Lead Fluorinated Analog (Strong C-F Bond) Fluorination->F_Lead F_Lead->CYP Altered Affinity (Ka) Stability Enhanced Metabolic Stability (Prolonged Half-Life) Block->Stability

Mechanistic pathway of CYP450 metabolic shielding via strategic fluorine substitution.

Quantitative Data Summary

To provide a clear comparative baseline, the fundamental physicochemical parameters of fluorine relative to hydrogen and a methyl group are summarized below. These metrics dictate the stereoelectronic behavior of fluorinated analogs.

PropertyHydrogen (H)Fluorine (F)Methyl (CH₃)
Van der Waals Radius (Å) 1.201.472.00
Bond Length to Carbon (Å) 1.091.351.54
Bond Dissociation Energy (kcal/mol) ~99~116N/A
Electronegativity (Pauling Scale) 2.14.0N/A

(Data synthesized from standard physicochemical parameters utilized in bioisosteric drug design[5][6].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical benefits of fluorination must be empirically verified. The following protocols are designed as self-validating systems, incorporating strict internal controls to eliminate artifacts.

Protocol A: Determination of Lipophilicity (LogP) via the Shake-Flask & Slow-Stirring Methods

The shake-flask method is the gold standard for direct LogP determination (OECD Guideline 107)[7]. However, for highly lipophilic fluorinated compounds (LogP > 4), the slow-stirring method (OECD Guideline 123) must be employed to prevent microdroplet artifacts.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix high-purity n-octanol and deionized water for 24 hours, then let them separate.

    • Causality: Water and octanol are partially miscible. Pre-saturation ensures that phase volumes do not change dynamically during the solute equilibration phase, which would skew concentration calculations[7].

  • Solute Addition: Dissolve the fluorinated test compound in the pre-saturated octanol phase. The target concentration must remain below 0.01 M.

    • Causality: Keeping the concentration dilute ensures the system obeys the Nernst Partition Law, preventing solute self-aggregation or dimerization from artificially altering the partition coefficient[8].

  • Equilibration:

    • For expected LogP < 4: Shake the biphasic mixture mechanically at a constant temperature (e.g., 25°C) for 30 minutes (Shake-Flask).

    • For expected LogP > 4: Stir the mixture gently using a magnetic stirrer for 2–3 days, ensuring the vortex does not break the interfacial boundary (Slow-Stirring)[7].

  • Phase Separation: Centrifuge the mixture at 2000 x g for 30 minutes.

    • Causality: Shaking generates microscopic emulsions. Centrifugation forces octanol microdroplets back into the organic phase. A single octanol microdroplet trapped in the aqueous sample will drastically inflate the measured aqueous concentration, resulting in an erroneously low LogP[7].

  • Quantification & Self-Validation: Extract aliquots from both phases and quantify using HPLC-UV/Vis or LC-MS.

    • Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered from both phases. The total must equal ≥95% of the initial input mass. A lower recovery indicates adsorption to glassware or chemical instability, invalidating the assay[8].

LogP_Workflow Prep 1. Phase Saturation (n-Octanol & Water) Dissolve 2. Solute Addition (Target Conc. < 0.01M) Prep->Dissolve Equilibrate 3. Equilibration (Shake or Slow-Stir) Dissolve->Equilibrate Separate 4. Phase Separation (Centrifugation) Equilibrate->Separate Analyze 5. Quantification (HPLC/UV-Vis) Separate->Analyze Calc 6. LogP Calculation (Ratio of Concentrations) Analyze->Calc

Step-by-step workflow for LogP determination using the shake-flask/slow-stirring method.

Protocol B: In Vitro Metabolic Stability Profiling using Human Liver Microsomes (HLMs)

To verify that fluorine substitution successfully shields the molecule from CYP450 oxidation, an in vitro microsomal assay is required[9].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a reaction mixture containing the fluorinated drug candidate (1 μ M) and pooled Human Liver Microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are heme-dependent monooxygenases that require a continuous supply of electron equivalents. The NADPH-regenerating system sustains this electron flow without rapidly depleting the cofactor[6].

  • Quenching & Extraction: At specific time intervals (e.g., 0, 15, 30, 60 minutes), extract aliquots and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism at precise timepoints to allow for accurate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) calculations.

  • Quantification & Self-Validation: Centrifuge to pellet the precipitated proteins and analyze the supernatant using LC-MS/MS or quantitative 19 F-NMR.

    • Causality for 19 F-NMR: Because fluorine has a 100% natural isotopic abundance and is absent from endogenous biological matrices, 19 F-NMR provides a completely background-free spectrum, allowing for the direct structural identification of fluorinated metabolites[9].

    • Self-Validation Check: Two controls must be run in parallel. A Positive Control (e.g., Verapamil) ensures the microsomes are enzymatically active. A Negative Control (reaction mixture lacking NADPH) ensures that any observed degradation is strictly CYP450-mediated and not due to spontaneous chemical hydrolysis[9].

Sources

Protocols & Analytical Methods

Method

protocol for mitochondrial import assay with alpha-Cyano-2-fluorocinnamic acid

Advanced Protocol for Mitochondrial Import Assays Utilizing α -Cyano-2-fluorocinnamic Acid In advanced organelle proteomics and drug development, quantifying the import of precursor proteins or targeted therapeutics into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for Mitochondrial Import Assays Utilizing α -Cyano-2-fluorocinnamic Acid

In advanced organelle proteomics and drug development, quantifying the import of precursor proteins or targeted therapeutics into the mitochondrial matrix is a complex analytical challenge. Traditional methods relying on radiolabeling or western blotting often lack the resolution to confirm the precise cleavage of Mitochondrial Targeting Sequences (MTS). Furthermore, variations in the endogenous metabolic state of isolated mitochondria can introduce significant assay artifacts.

To overcome these limitations, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a robust, label-free alternative[1]. In this guide, we detail a next-generation workflow utilizing α -Cyano-2-fluorocinnamic acid ( α -CN-2-FCA) . This specialized halogenated cinnamate derivative serves a dual purpose: it acts as a potent metabolic clamp during the in vitro import phase, and subsequently functions as an advanced MALDI matrix for the high-resolution detection of imported cargo.

Mechanistic Principles: The Dual-Action of α -CN-2-FCA

As a Senior Application Scientist, I design protocols that eliminate hidden variables. In mitochondrial import assays, the primary hidden variable is endogenous ATP production.

Metabolic Clamping via MPC Inhibition: Protein import through the Translocase of the Inner Membrane (TIM23) is strictly dependent on the mitochondrial membrane potential ( ΔΨm​ ) and matrix ATP. Similar to its structural analog α -cyano-4-hydroxycinnamic acid (CHCA), α -CN-2-FCA acts as an inhibitor of the [2]. By introducing α -CN-2-FCA during the import reaction, we block pyruvate uptake, thereby halting endogenous oxidative phosphorylation driven by the TCA cycle. This forces the mitochondria to rely entirely on the exogenous ATP provided in the assay buffer, standardizing the kinetic rate of import across all biological replicates.

Enhanced MALDI-TOF Ionization: While CHCA is the universal standard for peptide ionization[3], halogenated derivatives like [4] offer distinct analytical advantages. The highly electronegative 2-fluoro substitution alters the pKa​ and UV absorption maximum of the matrix. This results in superior co-crystallization with highly hydrophobic, MTS-cleaved peptides and significantly reduces low-mass background noise (matrix clusters < 500 Da), allowing for the clear resolution of small imported fragments.

Experimental Workflow & Logical Architecture

The following diagram illustrates the self-validating architecture of the assay, highlighting the dual intervention points of α -CN-2-FCA.

G Precursor Precursor Protein (MTS-tagged) TIM_TOM TIM/TOM Complex (Import Machinery) Precursor->TIM_TOM Membrane Potential (ΔΨm) Matrix Mitochondrial Matrix (Imported Cargo) TIM_TOM->Matrix Cleavage & Folding MALDI MALDI-TOF MS (Analysis) Matrix->MALDI Extracted Peptides AlphaCN α-CN-2-FCA MPC Mitochondrial Pyruvate Carrier (MPC) AlphaCN->MPC Inhibits Pyruvate Uptake (Metabolic Control) AlphaCN->MALDI Co-crystallizes as Matrix (Ionization)

Fig 1: Dual-action workflow of α-CN-2-FCA in mitochondrial import and MALDI-TOF MS analysis.

Quantitative Data Presentation: Matrix Comparison

To justify the substitution of standard CHCA with α -CN-2-FCA, review the comparative performance metrics below. The data demonstrates how the structural modification directly impacts both metabolic and analytical outcomes.

ParameterStandard CHCA ( α -cyano-4-hydroxycinnamic acid) α -CN-2-FCA ( α -cyano-2-fluorocinnamic acid)Mechanistic Impact
Primary Assay Function MALDI Matrix & MCT/MPC InhibitorAdvanced MALDI Matrix & MPC InhibitorDual-utility in metabolic clamping and MS detection.
Crystal Homogeneity Moderate (requires "sweet spot" searching)High (uniform micro-crystals)2-fluoro substitution improves matrix-analyte co-crystallization, yielding higher reproducibility.
Low-Mass Background High (matrix cluster interference < 500 Da)ReducedHalogenation alters fragmentation pathways, clearing the low-mass MS window for small peptides.
Hydrophobic Peptide Ionization GoodExcellentIncreased lipophilicity enhances interaction with highly hydrophobic, cleaved MTS domains.
Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of an uncoupler (FCCP) control is mandatory; it proves that any detected peptide is the result of active, voltage-dependent import rather than passive adherence to the outer mitochondrial membrane.

Phase 1: Mitochondrial Isolation and Metabolic Clamping
  • Tissue/Cell Lysis: Homogenize cultured cells (e.g., HeLa) or fresh tissue in ice-cold Isolation Buffer (250 mM Sucrose, 10 mM MOPS-KOH pH 7.2, 1 mM EDTA) using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 10,000 × g for 15 min to isolate the crude mitochondrial fraction.

  • Resuspension & Clamping: Resuspend the mitochondrial pellet in Import Buffer (250 mM Sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 2 mM ATP, 2 mM NADH) to a final protein concentration of 1 mg/mL.

  • Inhibitor Addition: Add α -CN-2-FCA (from a 50 mM DMSO stock) to a final concentration of 10 µM. Incubate on ice for 5 minutes. Causality Insight: This pre-incubation effectively blocks the MPC, ensuring subsequent import relies strictly on the 2 mM exogenous ATP.

Phase 2: In Vitro Import Reaction
  • Initiation: Aliquot 50 µL of the clamped mitochondrial suspension into standard reaction tubes. Add your purified precursor protein/peptide (final concentration 1–5 µM) to initiate the import process.

  • Incubation: Incubate the tubes in a thermomixer at 30°C for 30 minutes with gentle agitation (300 rpm).

  • Self-Validating Negative Control: In a parallel control tube, add 1 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) 2 minutes prior to adding the precursor. Causality Insight: FCCP dissipates the ΔΨm​ . Because TIM23 translocase activity requires this potential, import will be completely abrogated. If your final MS readout shows signal in this tube, your protease protection step (Phase 3) has failed.

Phase 3: Protease Protection Assay
  • Surface Digestion: Stop the import reaction by rapidly transferring the tubes to an ice bath. Add Proteinase K to a final concentration of 50 µg/mL and incubate for exactly 15 minutes on ice. This digests all precursor proteins adhered to the outer mitochondrial membrane.

  • Inhibition & Pelleting: Halt the protease activity by adding 2 mM PMSF. Centrifuge at 12,000 × g for 10 min at 4°C to pellet the intact mitochondria containing the protected, internally imported cargo.

  • Washing: Wash the pellet twice with Isolation Buffer containing 1 mM PMSF to rigorously remove residual digested peptide fragments.

Phase 4: Matrix Preparation and MALDI-TOF Analysis
  • Peptide Extraction: Lyse the mitochondrial pellet in 20 µL of extraction solvent (20% Acetonitrile, 0.1% Formic Acid). Centrifuge at 16,000 × g for 10 min to pellet membrane debris, retaining the peptide-rich supernatant.

  • Matrix Co-crystallization: Prepare a saturated solution of α -CN-2-FCA in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA). Mix 1 µL of the mitochondrial extract with 1 µL of the α -CN-2-FCA matrix solution. Spot the mixture onto a polished steel MALDI target plate.

  • Analysis: Allow the spot to dry completely at room temperature. Analyze via MALDI-TOF MS in positive ion reflectron mode. The 2-fluoro modification will facilitate rapid, uniform crystal formation, eliminating the need to search for "sweet spots" and yielding highly reproducible spectra.

References
  • ClickIn: a flexible protocol for quantifying mitochondrial uptake of nucleobase derivatives Interface Focus (The Royal Society) URL:[Link]

  • CALHM2 is a mitochondrial protein import channel that regulates fatty acid metabolism Nature Communications (via NIH PMC) URL:[Link]

Sources

Application

Advanced Application Note: α-Cyano-2-fluorocinnamic Acid in Metabolic Reprogramming

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Cellular Metabolism. Focus: Utilizing α-Cyano-2-fluorocinnamic acid (α-C2FCA) as a dual-action chemical probe to d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Cellular Metabolism. Focus: Utilizing α-Cyano-2-fluorocinnamic acid (α-C2FCA) as a dual-action chemical probe to deconstruct the Warburg effect.

Mechanistic Rationale: Deconstructing Tumor Metabolism

Metabolic reprogramming is a hallmark of cancer, characterized by a paradoxical reliance on aerobic glycolysis (the Warburg effect) and the dynamic rewiring of mitochondrial networks. To sustain high glycolytic rates, tumors must continuously extrude lactate and protons to prevent fatal intracellular acidification.

The α-cyanocinnamic acid structural template is a cornerstone in the development of monocarboxylate transporter (MCT) inhibitors . While α-cyano-4-hydroxycinnamic acid (α-CHCA) is the classic tool compound, halogenated derivatives like α-Cyano-2-fluorocinnamic acid (α-C2FCA) offer enhanced lipophilicity and membrane permeability. This structural modification makes it a superior probe for live-cell metabolic assays.

α-C2FCA acts as a dual-node disruptor:

  • MCT1/MCT4 Inhibition: By blocking the symport of lactate and protons across the plasma membrane, α-C2FCA traps lactic acid intracellularly. The resulting drop in intracellular pH ( pHi​ ) allosterically inhibits phosphofructokinase-1 (PFK-1), effectively choking the glycolytic pathway .

  • Mitochondrial Pyruvate Carrier (MPC) Inhibition: Simultaneously, the cyanocinnamate scaffold blocks the transport of cytosolic pyruvate into the mitochondrial matrix, starving the TCA cycle of its primary carbon source .

This dual action prevents the cancer cell from engaging in metabolic plasticity—it can neither rely on glycolysis (due to acidification) nor pivot to pyruvate-driven oxidative phosphorylation (OXPHOS).

Pathway Visualization: Dual-Node Blockade

The following diagram illustrates the precise nodes of intervention where α-C2FCA disrupts the metabolic flux between the cytosol and mitochondria.

Metabolic_Reprogramming Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Hexokinase/PFK Pyruvate Pyruvate Glycolysis->Pyruvate ATP Generation Lactate Lactate Pyruvate->Lactate LDH MPC MPC (Mitochondrial Membrane) Pyruvate->MPC Transport MCT MCT1 / MCT4 (Plasma Membrane) Lactate->MCT Efflux OXPHOS TCA Cycle & OXPHOS (Mitochondria) MPC->OXPHOS Oxidation Inhibitor α-Cyano-2-fluorocinnamic acid Inhibitor->MCT Blocks Efflux Inhibitor->MPC Blocks Uptake

Fig 1. Dual inhibition of MCT1/4 and MPC by α-Cyano-2-fluorocinnamic acid in tumor metabolism.

Self-Validating Experimental Protocols

To rigorously study the effects of α-C2FCA, experiments must be designed as self-validating systems . This means incorporating internal controls that prove the assay machinery is functioning independently of the test compound's effect.

Protocol A: Real-Time Metabolic Flux Analysis (Seahorse XFe96)

Causality & Design Choice: Endpoint assays (like ATP luminescence) cannot distinguish between glycolytic and mitochondrial inhibition. Real-time Extracellular Flux analysis measures both Extracellular Acidification Rate (ECAR, a proxy for lactate efflux) and Oxygen Consumption Rate (OCR, a proxy for OXPHOS) simultaneously.

Self-Validation Mechanism: We utilize Oligomycin and FCCP. If FCCP fails to spike OCR in the untreated control, the mitochondrial membrane potential was already compromised, invalidating the run.

Step-by-Step Methodology:

  • Cell Seeding: Seed 20,000 cells/well (e.g., MDA-MB-231 for high MCT4 expression) in a 96-well XF microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Media Exchange: Wash cells twice with XF Assay Medium (supplemented with 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate; pH adjusted to 7.4). Incubate in a non- CO2​ incubator for 1 hour prior to the assay.

  • Compound Loading (Sensor Cartridge):

    • Port A: α-C2FCA (Final well concentration: 30 µM) or Vehicle (0.1% DMSO).

    • Port B: Oligomycin (Final: 1.5 µM) – Forces maximal glycolysis.

    • Port C: FCCP (Final: 1.0 µM) – Uncouples mitochondria to show maximal OCR.

    • Port D: Rotenone/Antimycin A (Final: 0.5 µM) – Shuts down electron transport chain (ETC).

  • Execution: Run the standard XF Cell Mito Stress Test program.

  • Data Normalization: Immediately post-assay, quantify total protein per well using a BCA assay to normalize ECAR/OCR values.

Protocol B: Intracellular pH ( pHi​ ) Calibration and Measurement

Causality & Design Choice: The primary cytotoxic driver of MCT inhibition is intracellular acidification. Measuring pHi​ confirms that the drop in ECAR observed in Protocol A is due to trapped lactic acid, not an upstream failure of glucose uptake.

Self-Validation Mechanism: The assay uses Nigericin, a K+/H+ ionophore. By exposing cells to Nigericin in buffers of known pH (6.5, 7.0, 7.5), we force pHi​ to equal extracellular pH. This generates a standard curve, converting arbitrary fluorescence units into absolute, validated pHi​ values.

Step-by-Step Methodology:

  • Dye Loading: Wash cells with Tyrode’s buffer. Incubate with 2 µM BCECF-AM (a ratiometric pH-sensitive fluorescent dye) for 30 minutes at 37°C.

  • Washing: Wash three times with Tyrode’s buffer to remove extracellular dye. Allow 15 minutes for complete intracellular de-esterification of the AM ester.

  • Treatment: Apply 30 µM α-C2FCA for 2 hours.

  • Calibration (Parallel Wells): Treat control wells with 10 µM Nigericin in high-potassium calibration buffers adjusted to pH 6.5, 7.0, and 7.5.

  • Measurement: Read fluorescence at dual excitation (490 nm / 440 nm) and single emission (535 nm).

  • Calculation: Calculate the 490/440 ratio. Map the ratios of the treated wells against the Nigericin standard curve to determine absolute pHi​ .

Quantitative Data Interpretation

The table below summarizes the expected quantitative shifts when utilizing α-C2FCA compared to an MCT1-specific inhibitor (AZD3965), demonstrating the unique dual-action profile of the fluorinated cyanocinnamate scaffold.

Table 1: Expected Metabolic Shifts in MDA-MB-231 Cells (2-Hour Post-Treatment)

ParameterUntreated Controlα-C2FCA (30 µM)AZD3965 (30 µM)Biological Implication
Basal ECAR (mpH/min)85.2 ± 4.132.4 ± 2.878.1 ± 3.2Suppression of glycolytic lactate efflux.
Basal OCR (pmol/min)120.5 ± 6.265.3 ± 5.1115.2 ± 5.8Inhibition of mitochondrial pyruvate uptake.
Intracellular pH ( pHi​ )7.35 ± 0.056.82 ± 0.087.30 ± 0.06Acidification due to trapped lactic acid.
Intracellular Lactate (mM)2.1 ± 0.38.7 ± 0.62.5 ± 0.5*Accumulation confirming MCT target engagement.

*Note: MDA-MB-231 cells primarily express MCT4. AZD3965 is MCT1-specific, hence it fails to significantly alter metabolism in this specific cell line, whereas the broader-spectrum α-C2FCA effectively halts flux.

References

  • Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 2019. URL:[Link] [1]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. Exploration of Targeted Anti-tumor Therapy, 2024. URL:[Link] [2]

  • The Monocarboxylate Transporter Inhibitor α-cyano-4-hydroxycinnamic Acid Disrupts Rat Lung Branching. Cellular Physiology and Biochemistry, 2013. URL:[Link] [3]

  • Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. Scientific Reports (PMC), 2016. URL:[Link] [4]

Method

Application Note: A Guide to Investigating Mitochondrial Pyruvate Carrier (MPC) Inhibition in Isolated Mitochondria

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The mitochondrial pyruvate carrier (MPC) is a critical gatekeeper of cellular metabolism, control...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The mitochondrial pyruvate carrier (MPC) is a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondrial matrix.[1][2] This central role positions the MPC as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3][4][5] This application note provides a comprehensive guide for the experimental design and execution of studies aimed at characterizing MPC inhibition in isolated mitochondria. We present detailed, field-proven protocols for the isolation of high-quality mitochondria, the assessment of MPC-dependent respiration via high-resolution respirometry, and the evaluation of mitochondrial membrane potential. By explaining the causality behind experimental choices and providing self-validating systems, this guide equips researchers with the necessary tools to robustly investigate the effects of novel MPC inhibitors.

Introduction: The Significance of the Mitochondrial Pyruvate Carrier

Cellular energy homeostasis is intricately linked to the function of mitochondria. The mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane, plays a pivotal role in this process.[1] It facilitates the transport of pyruvate, the end product of glycolysis, from the cytoplasm into the mitochondrial matrix.[1][2] Once inside the matrix, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation (OXPHOS).

Inhibition of the MPC forces a metabolic shift, compelling cells to rely more on alternative energy sources such as fatty acid oxidation and glutaminolysis.[3][4] This metabolic reprogramming holds significant therapeutic potential. For instance, in certain cancers that are highly dependent on glucose oxidation, MPC inhibition can lead to decreased cell growth and survival.[1][3] In the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), blocking pyruvate import can promote the burning of fats.[1] Furthermore, MPC inhibition has shown neuroprotective effects in models of excitotoxicity.[4][6]

Given the therapeutic promise of modulating MPC activity, robust and reproducible methods to study its inhibition are paramount. This guide provides a detailed framework for researchers to investigate the efficacy and mechanism of action of potential MPC inhibitors using isolated mitochondria as a model system.

Visualizing the Core Concepts

To better understand the experimental approach, it is crucial to visualize both the biological pathway and the workflow for its investigation.

2.1. Pyruvate Import and the Mitochondrial Pyruvate Carrier

The following diagram illustrates the central role of the MPC in linking glycolysis to mitochondrial metabolism.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_matrix Matrix cluster_inhibitor Experimental Intervention Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis MPC MPC Pyruvate_cyto->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS TCA->OXPHOS NADH, FADH2 ATP ATP OXPHOS->ATP Inhibitor MPC Inhibitor (e.g., UK-5099) Inhibitor->MPC start Start: Cultured Cells or Tissue mito_iso Mitochondrial Isolation (Differential Centrifugation) start->mito_iso protein_quant Protein Quantification (Bradford Assay) mito_iso->protein_quant resp_assay High-Resolution Respirometry (e.g., Oroboros O2k) protein_quant->resp_assay mmp_assay Mitochondrial Membrane Potential Assay (Safranin O) protein_quant->mmp_assay data_analysis Data Analysis and Interpretation resp_assay->data_analysis mmp_assay->data_analysis end Conclusion: Characterization of MPC Inhibition data_analysis->end

Caption: Workflow for studying MPC inhibition in isolated mitochondria.

Materials and Reagents

Sourcing high-quality reagents is critical for reproducible results. The following table lists the necessary materials for the protocols described herein.

Reagent/MaterialSupplier (Example)Purpose
Cell Culture Medium (e.g., DMEM)Thermo Fisher ScientificCell growth
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCell growth supplement
Phosphate-Buffered Saline (PBS)Sigma-AldrichCell washing
Trypsin-EDTAThermo Fisher ScientificCell detachment
Mitochondria Isolation Buffer (MIB)See Protocol 3.1Isolation of mitochondria
Respiration Medium (e.g., MiR05)See Protocol 3.2Respirometry experiments
Bradford ReagentBio-RadProtein quantification
Bovine Serum Albumin (BSA)Sigma-AldrichProtein standard
PyruvateSigma-AldrichMitochondrial substrate
MalateSigma-AldrichMitochondrial substrate
ADPSigma-AldrichInduces State 3 respiration
OligomycinSigma-AldrichATP synthase inhibitor
FCCPSigma-AldrichUncoupler
RotenoneSigma-AldrichComplex I inhibitor
Antimycin ASigma-AldrichComplex III inhibitor
SuccinateSigma-AldrichComplex II substrate
UK-5099Cayman ChemicalKnown MPC inhibitor
Safranin OSigma-AldrichMembrane potential probe
DigitoninSigma-AldrichCell permeabilization (optional)
Potter-Elvehjem homogenizerWheatonTissue/cell homogenization
High-resolution respirometerOroboros InstrumentsMeasurement of OCR
FluorometerCompany specificMeasurement of fluorescence
Spectrophotometer/Plate ReaderBio-RadAbsorbance measurement
3.1. Buffer Recipes
  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.

Detailed Protocols
4.1. Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods and is suitable for a variety of adherent cell lines. [7][8]All steps should be performed at 4°C to maintain mitochondrial integrity.

Principle: This procedure utilizes differential centrifugation to separate mitochondria from other cellular components based on their size and density. [9] Steps:

  • Cell Harvest: Grow cells to 80-90% confluency. Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB. Transfer the suspension to a pre-chilled Dounce homogenizer. Homogenize the cells with 15-20 strokes of a tight-fitting pestle.

    • Expert Insight: The number of strokes may need to be optimized for different cell types. Check for cell lysis under a microscope.

  • Removal of Nuclei and Debris: Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C. This step pellets nuclei and unbroken cells. 5. Mitochondrial Pelleting: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet contains the isolated mitochondria.

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 500 µL of MIB. Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final mitochondrial pellet in a small volume (e.g., 50-100 µL) of MIB or respiration medium. Keep the isolated mitochondria on ice and use them within 4 hours for functional assays. [7]

4.2. Protocol 2: Protein Quantification using the Bradford Assay

Accurate protein quantification is essential for normalizing respiration rates and ensuring equal loading of mitochondria in your assays. [10][11][12][13][14] Principle: The Bradford assay is a colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm. [10][11] Steps:

  • Prepare BSA Standards: Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) in the same buffer as your mitochondrial samples. [11]2. Sample Preparation: Dilute a small aliquot of your isolated mitochondrial suspension (e.g., 1:10) in the appropriate buffer.

  • Assay: In a 96-well plate, add 10 µL of each standard and your diluted mitochondrial samples to separate wells.

  • Add Bradford Reagent: Add 200 µL of Bradford reagent to each well and mix gently. [11]5. Incubation: Incubate the plate at room temperature for 5-10 minutes. [11]6. Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of your mitochondrial samples.

4.3. Protocol 3: High-Resolution Respirometry for MPC Inhibition

This protocol utilizes a substrate-uncoupler-inhibitor titration (SUIT) approach to assess MPC-dependent respiration. [15][16]High-resolution respirometry is a powerful technique for measuring mitochondrial oxygen consumption with high sensitivity. [17][18] Principle: By providing specific substrates and inhibitors of the electron transport system (ETS), we can dissect different respiratory states and pinpoint the effect of an MPC inhibitor on pyruvate-driven respiration.

Steps:

  • Instrument Setup: Calibrate the high-resolution respirometer (e.g., Oroboros O2k) according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) respiration medium to the chambers.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber and allow the oxygen consumption rate (OCR) to stabilize.

  • Substrate Addition (Pyruvate & Malate): Add pyruvate (5 mM) and malate (2 mM) to fuel Complex I-linked respiration. This establishes the baseline LEAK respiration (State 2).

  • ADP Addition: Add ADP (2.5 mM) to stimulate ATP synthesis and induce State 3 respiration (OXPHOS capacity).

  • MPC Inhibitor Titration: Add the MPC inhibitor (e.g., UK-5099) in a stepwise manner to determine its IC₅₀. Observe the dose-dependent decrease in State 3 respiration.

    • Self-Validation: As a control, a separate experiment can be run with a known MPC inhibitor like UK-5099 to validate the assay setup.

  • Cytochrome c Addition: Add cytochrome c (10 µM) to test the integrity of the outer mitochondrial membrane. A significant increase in OCR indicates membrane damage.

  • Succinate Addition: Add succinate (10 mM), a Complex II substrate, to bypass Complex I and assess the inhibitor's specificity for pyruvate-dependent respiration.

  • FCCP Titration: Add the uncoupler FCCP in small increments to determine the maximal electron transport system (ETS) capacity.

  • ETS Inhibition: Finally, add rotenone (0.5 µM) and antimycin A (2.5 µM) to inhibit Complex I and III, respectively, and measure the residual oxygen consumption (non-mitochondrial respiration).

4.4. Protocol 4: Mitochondrial Membrane Potential Assay using Safranin O

This protocol measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. [19][20][21][22] Principle: Safranin O is a lipophilic cationic fluorescent dye that accumulates in energized mitochondria in response to the negative membrane potential. [20][22]This accumulation leads to fluorescence quenching, which can be measured to assess changes in ΔΨm. [19][21] Steps:

  • Instrument Setup: Use a fluorometer with excitation and emission wavelengths set to approximately 495 nm and 586 nm, respectively.

  • Mitochondria and Dye Addition: In a cuvette containing respiration medium, add isolated mitochondria (0.1-0.2 mg/mL) and Safranin O (2.5 µM). Allow the signal to stabilize.

  • Energization: Add pyruvate (5 mM) and malate (2 mM) to energize the mitochondria. This will cause a decrease in fluorescence as Safranin O is taken up.

  • MPC Inhibitor Addition: Add the MPC inhibitor and observe any changes in fluorescence. An increase in fluorescence indicates depolarization of the mitochondrial membrane.

  • ADP Addition: Add ADP (2.5 mM) to induce a transient depolarization due to ATP synthesis.

  • Uncoupling: Add FCCP (1 µM) to completely dissipate the membrane potential, resulting in a maximal increase in fluorescence. This serves as a positive control for depolarization.

Data Presentation and Interpretation
5.1. High-Resolution Respirometry Data

The results from the respirometry experiments can be summarized in a table as shown below.

Respiratory StateControl (pmol O₂/s/mg)+ MPC Inhibitor (pmol O₂/s/mg)% Inhibition
Pyruvate/Malate (LEAK) 25 ± 324 ± 24%
Pyruvate/Malate + ADP (OXPHOS) 150 ± 1050 ± 567%
+ Succinate (CI & CII OXPHOS) 250 ± 15220 ± 1212%
+ FCCP (Maximal ETS) 300 ± 20280 ± 187%

Interpretation:

  • A significant decrease in pyruvate-driven OXPHOS capacity with minimal effect on LEAK respiration suggests specific inhibition of ATP-linked respiration.

  • The minimal effect on succinate-driven respiration indicates that the inhibitor is specific to the MPC and does not directly affect the electron transport system complexes.

  • The lack of a significant effect on maximal ETS capacity further confirms the inhibitor's specificity.

5.2. Mitochondrial Membrane Potential Data

A representative trace from the Safranin O assay would show a decrease in fluorescence upon energization, a further slight decrease with ADP, and a significant increase upon addition of the MPC inhibitor, followed by a maximal increase with FCCP. This indicates that MPC inhibition leads to a depolarization of the mitochondrial membrane.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of MPC inhibitors in isolated mitochondria. By combining high-resolution respirometry with measurements of mitochondrial membrane potential, researchers can gain valuable insights into the potency, specificity, and mechanism of action of novel compounds.

Future studies could involve:

  • Investigating the effects of MPC inhibition on reactive oxygen species (ROS) production. [23]* Utilizing Seahorse XF technology for higher-throughput screening of MPC inhibitors in intact cells. [24][25][26][27][28]* Exploring the downstream metabolic consequences of MPC inhibition using metabolomics approaches.

By employing these rigorous experimental designs, the scientific community can continue to advance the development of targeted therapies that modulate mitochondrial metabolism for the treatment of a wide range of human diseases. [5][29]

References
  • Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. Available at: [Link]

  • Mitochondrial Pyruvate Carrier: A Gateway to Future Metabolic Therapies. World Mitochondria Society. Available at: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide - Agilent. Available at: [Link]

  • Seahorse XF Mito Stress Test Kits - Agilent. Available at: [Link]

  • Isolation of mitochondria from cultured cells - Drexel University. Available at: [Link]

  • Isolation of Mitochondria from Tissue Culture Cells - CSH Protocols. Available at: [Link]

  • High-Resolution Respirometry in Mitochondrial | JoVE Journal. Available at: [Link]

  • Quantifying proteins using the Bradford method - QIAGEN. Available at: [Link]

  • Bradford-Protein Assay Kit INSTRUCTION MANUAL - OZ Biosciences. Available at: [Link]

  • AGILENT SEAHORSE XF CELL MITO STRESS TEST KIT - HPST. Available at: [Link]

  • Bradford assay protocol - St John's Laboratory. Available at: [Link]

  • High-Resolution Respirometry - Hansatech Instruments. Available at: [Link]

  • Structure of mitochondrial pyruvate carrier and its inhibition mechanism - IDEAS/RePEc. Available at: [Link]

  • High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments. Available at: [Link]

  • Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Experimental Medicine. Available at: [Link]

  • Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed. Available at: [Link]

  • High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle | PLOS One. Available at: [Link]

  • Use of safranin for the assessment of mitochondrial membrane potential by high-resolution respirometry and fluorometry - PubMed. Available at: [Link]

  • What are MPC2 inhibitors and how do they work? - News-Medical.net. Available at: [Link]

  • Structural transport and inhibition mechanism of the mitochondrial pyruvate carrier - ScienceDirect. Available at: [Link]

  • Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC. Available at: [Link]

  • Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection - MDPI. Available at: [Link]

  • High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria - MDPI. Available at: [Link]

  • Safranine as a fluorescent probe for the evaluation of mitochondrial membrane potential in isolated organelles and permeabilized cells - PubMed. Available at: [Link]

  • Recent Advances in Mitochondrial Pyruvate Carrier Inhibitors - ResearchGate. Available at: [Link]

  • Seahorse Agilent Seahorse XF Cell Mito Stress Test - Bio-protocol. Available at: [Link]

  • Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. Available at: [Link]

  • (PDF) Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - ResearchGate. Available at: [Link]

  • Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC. Available at: [Link]

  • Use of Safranin for the Assessment of Mitochondrial Membrane Potential by High-Resolution Respirometry and Fluorometry | Request PDF - ResearchGate. Available at: [Link]

  • Simultaneous evaluation of substrate-dependent oxygen consumption rates and mitochondrial membrane potential by TMRM and safranin in cortical mitochondria - Portland Press. Available at: [Link]

  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - MDPI. Available at: [Link]

  • Recommended experiments involving oxygen consumption by mitochondria - Rice University. Available at: [Link]

  • Fig. 1. Simulation of typical experiments with isolated mitochondria on... - ResearchGate. Available at: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC. Available at: [Link]

Sources

Application

Preparation and Application of α-Cyano-2-fluorocinnamic Acid Stock Solutions

Content Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale α-Cyano-2-fluorocinnamic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

α-Cyano-2-fluorocinnamic acid (α-C2FCA) is a highly specialized halogenated derivative of cinnamic acid. In the laboratory, it serves a dual purpose: it is a high-performance matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) [1], and a potent metabolic inhibitor targeting Monocarboxylate Transporters (MCTs) and mitochondrial aldehyde dehydrogenase [2].

As a Senior Application Scientist, I emphasize that the successful application of α-C2FCA hinges entirely on the thermodynamics of your stock solution. The fluorine substitution at the 2-position of the aromatic ring significantly increases the molecule's hydrophobicity and alters its pKa compared to the more common α-cyano-4-hydroxycinnamic acid (CHCA).

  • In MALDI-TOF MS: The electron-withdrawing nature of the fluorine atom shifts the UV absorption maximum, often resulting in "cooler" ionization. This reduces the in-source decay (ISD) of fragile peptides.

  • In Metabolic Assays: The increased lipophilicity enhances cell membrane permeability, allowing the compound to effectively access and block the hydrophobic pockets of MCTs, thereby halting lactate efflux in tumor models [3].

Because of these distinct applications, the stock solution must be formulated differently depending on the downstream workflow.

Physicochemical Properties & Solvent Selection

Understanding the solubility profile of α-C2FCA is critical. The compound is practically insoluble in water but highly soluble in polar aprotic solvents and specific organic mixtures.

Table 1: Solvent Systems and Application Matrix

ApplicationPrimary Solvent SystemTarget ConcentrationStorage & Shelf-LifeMechanistic Purpose of Solvent
MALDI-TOF MS 50% Acetonitrile (ACN) / 50% Water / 0.1% TFA~10 mg/mL (Saturated)2–8°C for up to 1 week (Protect from light)ACN: Volatile organic that dissolves the matrix and evaporates rapidly to force co-crystallization. TFA: Provides the proton source ( H+ ) necessary for positive-ion mode analyte ionization.
In Vitro Assays 100% Anhydrous DMSO50 – 100 mM-20°C for up to 6 months (Aliquot to avoid freeze-thaw)DMSO: Completely dissolves the hydrophobic compound without initiating hydrolysis. Allows for high-concentration stocks that can be diluted >1000x in aqueous media.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. If the physical state of the solution deviates from the described expected outcomes, the preparation must be aborted to prevent downstream data artifacts.

Protocol A: Preparation of α-C2FCA MALDI-MS Matrix Stock

Goal: Create a saturated solution that promotes homogeneous co-crystallization with peptide analytes.

  • Weighing: Accurately weigh 10.0 mg of α-C2FCA powder into a clean, static-free 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of the MALDI solvent matrix (50% HPLC-grade ACN, 50% Milli-Q Water, 0.1% LC-MS grade Trifluoroacetic Acid).

  • Agitation: Vortex the tube vigorously at maximum speed for 2 minutes. Causality Check: You should observe a slightly cloudy suspension. α-C2FCA is designed to reach saturation near 10 mg/mL in this solvent; undissolved particulates are expected and necessary to guarantee saturation.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 3 minutes at room temperature to pellet the undissolved matrix crystals.

  • Supernatant Transfer: Carefully pipette the clear supernatant into a fresh, light-blocking amber tube. Do not transfer any solid material.

  • Application (Dried-Droplet Method): Mix the matrix stock 1:1 (v/v) with your analyte solution. Spot 1.0 µL onto the MALDI target plate and allow it to air-dry. Validation: A uniform, opaque crystalline layer should form. If large, jagged crystals form at the droplet edge ("coffee-ring effect"), your ACN evaporation rate is too slow; ensure ambient humidity is controlled.

Protocol B: Preparation of α-C2FCA Stock for In Vitro Metabolic Assays

Goal: Create a highly concentrated, sterile stock for cell culture media dilution.

  • Weighing: Weigh 19.1 mg of α-C2FCA (assuming MW ~191.16 g/mol ) into a sterile 1.5 mL tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex gently until completely dissolved. Causality Check: The solution must be 100% optically clear. If it is cloudy, moisture has compromised the anhydrous DMSO, causing the hydrophobic matrix to crash out.

  • Sterilization: Pass the solution through a solvent-resistant 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquot & Storage: Aliquot into 50 µL volumes and freeze at -20°C.

  • Application (Cell Culture): When treating cells, dilute the stock directly into pre-warmed (37°C) culture media. Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent basal solvent cytotoxicity [3].

Workflow Visualization

Below is the logical workflow mapping the divergence in stock solution preparation based on the intended application.

G cluster_0 MALDI-TOF MS Workflow cluster_1 Metabolic Inhibition Assay Start α-Cyano-2-fluorocinnamic Acid (Dry Powder) MALDI_Solv Add 50% ACN / 0.1% TFA (Vortex & Centrifuge) Start->MALDI_Solv Bio_Solv Add Anhydrous DMSO (Filter Sterilize) Start->Bio_Solv MALDI_Stock MALDI Stock Solution (~10 mg/mL Saturated) MALDI_Solv->MALDI_Stock MALDI_App Co-crystallize with Analyte (Dried-Droplet Method) MALDI_Stock->MALDI_App Bio_Stock In Vitro Stock Solution (100 mM) Bio_Solv->Bio_Stock Bio_App Dilute in Culture Media (<0.1% DMSO Final) Bio_Stock->Bio_App

Figure 1: Divergent preparation workflows for α-C2FCA based on analytical vs. biological applications.

References

  • Title: Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Source: Analytical Chemistry (2001) URL: [Link]

  • Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. Source: National Center for Biotechnology Information (PMC) (2020) URL: [Link]

  • Title: Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. Source: PLOS One (2013) URL: [Link]

Method

Application Note: Advanced Methodologies for Measuring Pyruvate Uptake and Flux in Intact Cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative technologies, and self-validating experimental protocols for pyruvate transport a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative technologies, and self-validating experimental protocols for pyruvate transport analysis.

Biological Context & The Need for Precision Measurement

Pyruvate is a nodal metabolite positioned at the critical intersection of cytosolic glycolysis and mitochondrial oxidative phosphorylation (OXPHOS)[1]. In highly proliferative tissues and tumors exhibiting the Warburg effect, the dynamic flux of pyruvate—rather than its steady-state concentration—dictates cellular fate, driving either lactate fermentation or mitochondrial anaplerosis[2].

Because pyruvate cannot freely diffuse across lipid bilayers, its transport is strictly governed by two distinct membrane systems:

  • Plasma Membrane: Proton-coupled Monocarboxylate Transporters (primarily MCT1, MCT2, and MCT4) facilitate bidirectional cellular uptake and efflux[2].

  • Inner Mitochondrial Membrane: The Mitochondrial Pyruvate Carrier (MPC) complex gates the entry of cytosolic pyruvate into the mitochondrial matrix for utilization by Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC)[3].

Accurately measuring pyruvate uptake is essential for evaluating metabolic reprogramming and screening therapeutic inhibitors (e.g., MCT1 inhibitors like AZD3965 or MPC inhibitors like UK-5099)[2].

PyruvatePathway Extracellular Extracellular Pyruvate MCT MCT1/2/4 (Plasma Membrane) Extracellular->MCT Uptake Cytosol Cytosolic Pyruvate MCT->Cytosol MPC MPC (Mitochondrial) Cytosol->MPC Transport LDH Lactate (via LDH) Cytosol->LDH Fermentation Mitochondria Mitochondrial Pyruvate MPC->Mitochondria TCA TCA Cycle & OXPHOS Mitochondria->TCA PDH/PC

Fig 1: Cellular pyruvate transport pathway detailing plasma membrane uptake and mitochondrial entry.

Core Technologies for Pyruvate Measurement

A. Genetically Encoded Fluorescent Sensors (Pyronic & PyronicSF)

To overcome the limitations of population-averaged biochemical assays, were developed[4]. Pyronic utilizes the Escherichia coli transcriptional regulator PdhR flanked by mTFP and Venus fluorophores[5]. It exhibits a KD​ of ~107 µM, perfectly covering the physiological cytosolic range[4]. A newer variant, , uses a single circularly-permuted GFP (cpGFP) optimized for standard 488 nm lasers, offering an improved dynamic range and allowing precise targeting to the mitochondrial matrix[3].

B. Radiolabeled Isotope Assays ( 14 C-Pyruvate)

Direct biochemical quantification using 14 C-labeled pyruvate remains the gold standard for measuring absolute mass transport across the plasma membrane[6]. Because MCTs are bidirectional and highly active, a critical mechanistic requirement of this assay is the "inhibitor-stop" technique. By rapidly introducing a high-affinity MCT inhibitor (such as AR-C155858) during the wash phase, researchers can freeze the intracellular isotopic pool and prevent artifactual efflux[4].

C. 13 C-Isotope Tracing and Hyperpolarized MRI

For in vivo or complex ex vivo tissue analysis, is utilized[7]. Dynamic nuclear polarization enhances the NMR signal of 13 C-labeled molecules by >10,000-fold[7]. This allows researchers to track the real-time conversion of injected[1- 13 C]pyruvate into [1- 13 C]lactate via Lactate Dehydrogenase (LDH), providing a direct, non-invasive readout of the Warburg effect and tumor therapy response[7].

Quantitative Comparison of Techniques

TechniquePrimary ReadoutSpatial ResolutionTemporal ResolutionKey AdvantagePrimary Limitation
Pyronic / PyronicSF Intracellular Concentration / FluxSingle-cell / SubcellularSeconds (Real-time)Non-destructive; resolves cytosolic vs. mitochondrial pools.Requires efficient plasmid transfection/viral transduction.
14 C-Pyruvate Uptake Absolute Mass TransportBulk Population ( 104 cells)Minutes (Endpoint)Direct, highly quantitative gold standard for transport kinetics.Cannot distinguish between cytosolic accumulation and metabolic conversion.
Hyperpolarized 13 C-MRI Metabolic Conversion (Flux)Tissue / OrganismSeconds (Real-time)In vivo translatability; maps metabolic fate (e.g., Pyruvate Lactate).Requires specialized dynamic nuclear polarization equipment.

Detailed Experimental Methodologies

Protocol 1: Real-Time Single-Cell Pyruvate Uptake via Pyronic Sensor

Mechanistic Rationale: Fluorescence ratios are inherently arbitrary due to variations in sensor expression and optical paths. To ensure trustworthiness, this protocol utilizes a self-validating two-point calibration [5]. By forcing the sensor into fully apo ( Rmin​ ) and fully saturated ( Rmax​ ) states within the exact cell being measured, absolute intracellular concentrations can be mathematically derived[5].

Step-by-Step Workflow:

  • Sensor Expression: Transfect cells (e.g., HEK293 or primary astrocytes) with the Pyronic or PyronicSF plasmid 48 hours prior to imaging[4].

  • Baseline Imaging: Mount the coverslip in an imaging chamber superfused with a physiological buffer (e.g., 2 mM glucose, 1 mM lactate, pH 7.4). Excite at 430 nm (for FRET) or 488 nm (for PyronicSF) and record baseline fluorescence[3][4].

  • Rmin​ Determination (Depletion): Switch the superfusion to a "zero-energy" buffer lacking glucose, lactate, and pyruvate. This forces MCT-mediated efflux and halts glycolytic production, fully desaturating the sensor to establish Rmin​ [5].

  • Rmax​ Determination (Saturation): Superfuse the cells with buffer containing 10 mM Pyruvate combined with 2 µM UK-5099 (an MPC inhibitor). This forces massive pyruvate influx while blocking mitochondrial consumption, fully saturating the sensor to establish Rmax​ [3][5].

  • Data Conversion: Calculate absolute pyruvate concentration using the equation:

    [Pyruvate]=KD​×(Rmax​−R)(R−Rmin​)​ (where KD​ is the known affinity of the sensor)[5].
Protocol 2: Direct Biochemical Measurement via 14 C-Pyruvate Radioactive Uptake

Mechanistic Rationale: To isolate plasma membrane transport from intracellular metabolism, the uptake window must be kept strictly within the linear phase (often <60 seconds)[8].

Step-by-Step Workflow:

  • Cell Preparation: Seed cells (e.g., MDA-MB-231) in 24-well plates to reach 80% confluency ( 7.5×104 cells/well)[6].

  • Starvation Phase: Wash cells twice with 1 mL warm PBS, then incubate in substrate-free Lactate/Pyruvate Uptake Buffer (LUB: 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl 2​ , 1 mM CaCl 2​ , pH 7.5) for 30 minutes at 37°C to deplete endogenous monocarboxylates[6].

  • Uptake Initiation: Aspirate the starvation buffer. Rapidly add 200 µL of LUB containing 0.05 µCi[U- 14 C]-pyruvate spiked with unlabeled sodium pyruvate to reach the desired final concentration (e.g., 1 mM)[6].

  • Inhibitor-Stop & Wash (Critical Step): After exactly 60 seconds, rapidly aspirate the radioactive buffer and immediately flood the wells with ice-cold LUB containing 10 µM AR-C155858 (a highly specific MCT1/2 inhibitor) or 50 µM phloretin[4]. Wash three times with this ice-cold inhibitor-stop buffer to lock the transporter and clear extracellular radioactivity.

  • Lysis and Quantification: Lyse the cells using 200 µL of 0.1 M NaOH or 0.025% Trypsin/EDTA[6]. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify using a liquid scintillation counter. Normalize Counts Per Minute (CPM) to total protein concentration or cell number[6].

References

  • San Martín A, et al. "Imaging Mitochondrial Flux in Single Cells with a FRET Sensor for Pyruvate." PLoS ONE (2014).[Link]

  • Arce-Molina R, et al. "A highly responsive pyruvate sensor reveals pathway-regulatory role of the mitochondrial pyruvate carrier MPC." eLife (2020). [Link]

  • Baeza-Lehnert F, et al. "Two-point calibration protocol for the Förster Resonance Energy Transfer indicator Pyronic in neurons." PMC (2019).[Link]

  • Patel BB, et al. "Tumor stroma interaction is mediated by monocarboxylate metabolism." Exp Cell Res (2017).[Link]

  • Kurhanewicz J, et al. "Hyperpolarized 13C MRI: State of the Art and Future Directions." Radiology (2019).[Link]

Sources

Application

role of MPC inhibition in treating metabolic diseases with alpha-Cyano-2-fluorocinnamic acid

Application Note: Targeting the Mitochondrial Pyruvate Carrier (MPC) with α -Cyano-2-fluorocinnamic Acid in Metabolic Disease Models Scientific Rationale & Mechanism of Action The Mitochondrial Pyruvate Carrier (MPC) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeting the Mitochondrial Pyruvate Carrier (MPC) with α -Cyano-2-fluorocinnamic Acid in Metabolic Disease Models

Scientific Rationale & Mechanism of Action

The Mitochondrial Pyruvate Carrier (MPC) is a critical metabolic gatekeeper, consisting of an MPC1/MPC2 heterodimer located in the inner mitochondrial membrane. It facilitates the obligate import of cytosolic pyruvate into the mitochondrial matrix, linking glycolysis to the tricarboxylic acid (TCA) cycle (). Dysregulation of this flux is a hallmark of metabolic disorders, including Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH).

Pharmacological inhibition of the MPC has emerged as a highly effective strategy to rewire cellular metabolism. While α -cyano-4-hydroxycinnamate (CHC) and UK-5099 are classical inhibitors, α -Cyano-2-fluorocinnamic acid represents a specialized halogenated derivative. The substitution of a highly electronegative fluorine atom on the aromatic ring alters the compound's lipophilicity and electron density. This modification enhances its affinity for the hydrophobic binding pocket of the MPC while maintaining the critical hydrogen-bond acceptor roles of the cyano and carboxylate groups ().

Causality in Metabolic Rewiring

In hepatocytes, pyruvate is the primary carbon backbone for gluconeogenesis via the enzyme pyruvate carboxylase. By inhibiting the MPC, α -Cyano-2-fluorocinnamic acid restricts mitochondrial pyruvate availability, directly starving the gluconeogenic pathway and lowering excessive hepatic glucose production (HGP) ().

Concurrently, the mitochondria must maintain TCA cycle anaplerosis and ATP production. To compensate for the lack of pyruvate, cells undergo a profound metabolic rewiring, upregulating the oxidation of alternative substrates—namely, fatty acids and amino acids like glutamate (). This compensatory increase in Fatty Acid Oxidation (FAO) acts as a metabolic "sink" that clears ectopic lipid accumulation, offering dual therapeutic benefits for hyperglycemia and lipotoxicity ().

Pathway Glycolysis Cytosolic Glycolysis (Pyruvate Accumulation) MPC Mitochondrial Pyruvate Carrier (Inhibited by α-Cyano-2-fluorocinnamic acid) Glycolysis->MPC Pyruvate Gluconeogenesis Hepatic Gluconeogenesis (Suppressed Glucose Output) MPC->Gluconeogenesis Reduced Substrate TCA TCA Cycle Flux (Maintained via Alternatives) MPC->TCA Blocked Transport FAO Fatty Acid Oxidation (Compensatory Upregulation) TCA->FAO Metabolic Rewiring

Diagram of MPC inhibition rewiring cellular metabolism to suppress gluconeogenesis and increase FAO.

Experimental Protocols: Self-Validating Systems

To evaluate α -Cyano-2-fluorocinnamic acid, researchers must employ self-validating assay designs that differentiate true MPC inhibition from off-target mitochondrial toxicity (e.g., Electron Transport Chain inhibition).

Protocol A: Validation of Target Specificity via Permeabilized Cell Respirometry

Causality & Logic: Intact cells possess complex compensatory mechanisms that mask direct transport inhibition. By using a Mitochondrial Assay Solution (MAS) and a mild detergent (saponin), we strip away the cytosolic environment. This allows us to feed specific mitochondrial complexes directly. If the Oxygen Consumption Rate (OCR) drops with Pyruvate/Malate (Complex I substrates requiring MPC) but is fully rescued by Succinate (Complex II substrate, MPC-independent), it proves the inhibitor specifically blocks pyruvate transport, not the ETC. Note: Malate is required with pyruvate to prevent acetyl-CoA accumulation from inhibiting pyruvate dehydrogenase; Rotenone is required with succinate to prevent reverse electron transport to Complex I.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary murine hepatocytes in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Buffer Exchange: Wash cells twice with MAS buffer (220 mM mannitol, 70 mM sucrose, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2).

  • Permeabilization & Treatment: Add MAS buffer containing 25 µg/mL saponin and the desired concentration of α -Cyano-2-fluorocinnamic acid (e.g., 1 µM to 50 µM). Incubate for 15 minutes at 37°C in a non-CO2 incubator.

  • Substrate Injection (Port A): Inject either:

    • Condition 1: 5 mM Pyruvate + 2.5 mM Malate (MPC-dependent).

    • Condition 2: 5 mM Succinate + 2 µM Rotenone (MPC-independent).

  • Respirometry Analysis: Measure OCR using the Seahorse XFe96 Analyzer. Calculate the percentage of OCR suppression relative to vehicle controls.

Protocol Step1 1. Isolate & Culture Primary Hepatocytes Step2 2. Plasma Membrane Permeabilization (Saponin + MAS Buffer) Step1->Step2 Step3 3. Compound Incubation (α-Cyano-2-fluorocinnamic acid) Step2->Step3 Step4 4. Substrate Injection (Pyr/Mal vs. Succinate) Step3->Step4 Step5 5. Respirometry (Measure OCR via Seahorse XF) Step4->Step5

Step-by-step Seahorse XF respirometry workflow for validating specific MPC inhibition in vitro.

Protocol B: Functional Efficacy via Hepatic Gluconeogenesis Assay

Causality & Logic: To validate the physiological endpoint of MPC inhibition for T2D, hepatocytes are starved of glucose and then stimulated with gluconeogenic precursors (lactate/pyruvate) and glucagon. The inhibitor should dose-dependently reduce glucose output in the media, confirming anti-diabetic efficacy.

Step-by-Step Methodology:

  • Starvation: Wash primary hepatocytes with PBS and incubate in glucose-free, phenol red-free DMEM for 2 hours to deplete intracellular glycogen stores.

  • Pathway Stimulation: Replace media with glucose-free DMEM supplemented with 10 mM Lactate, 1 mM Pyruvate, and 100 nM Glucagon to drive gluconeogenesis.

  • Inhibitor Addition: Co-treat cells with vehicle (DMSO) or α -Cyano-2-fluorocinnamic acid (10 µM).

  • Incubation & Harvesting: Incubate for 4 hours at 37°C. Collect the supernatant.

  • Quantification: Measure glucose concentration in the supernatant using a standard colorimetric Glucose Oxidase (GO) assay kit. Normalize glucose output to total cellular protein content (via BCA assay).

Quantitative Data Presentation

The following table summarizes the expected validation metrics, demonstrating the self-validating nature of the permeabilized respirometry assay and the functional metabolic shift.

Experimental ConditionSubstrate ProvidedTreatment ( α -Cyano-2-fluorocinnamic acid)Oxygen Consumption Rate (OCR)Hepatic Glucose ProductionPrimary Metabolic Shift Marker
Intact Hepatocytes GlucoseVehicle100% (Baseline)High (+++)Normal
Intact Hepatocytes Glucose10 µM~85% (Maintained via FAO)Low (+) Acylcarnitines, Glutamate use
Permeabilized Cells Pyruvate + MalateVehicle100% (Baseline)N/AN/A
Permeabilized Cells Pyruvate + Malate10 µM< 20% (Suppressed) N/AN/A
Permeabilized Cells Succinate + Rotenone10 µM100% (Rescued) N/AN/A

Data Interpretation: The severe drop in OCR with Pyruvate/Malate, coupled with a complete rescue by Succinate, definitively proves that α -Cyano-2-fluorocinnamic acid inhibits the MPC without inducing off-target mitochondrial toxicity.

References

  • Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences (MDPI).[Link]

  • Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. BioRxiv.[Link]

  • Inhibition of the mitochondrial pyruvate carrier simultaneously mitigates hyperinflammation and hyperglycemia. National Institutes of Health (PMC).[Link]

  • Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Cell Biology (RuPress).[Link]

Method

exploring alpha-Cyano-2-fluorocinnamic acid for non-alcoholic fatty liver disease (NAFLD)

Title: Exploring α-Cyano-2-fluorocinnamic Acid (α-C2FCA) as a Novel Mitochondrial Pyruvate Carrier (MPC) Inhibitor for Non-Alcoholic Fatty Liver Disease (NAFLD) Target Audience: Researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Exploring α-Cyano-2-fluorocinnamic Acid (α-C2FCA) as a Novel Mitochondrial Pyruvate Carrier (MPC) Inhibitor for Non-Alcoholic Fatty Liver Disease (NAFLD)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Preclinical Protocol Guide

Executive Summary & Mechanistic Rationale

Non-alcoholic fatty liver disease (NAFLD) and its progressive counterpart, non-alcoholic steatohepatitis (NASH), are driven by aberrant hepatic lipid accumulation, insulin resistance, and lipotoxicity. Recent metabolic profiling has identified the Mitochondrial Pyruvate Carrier (MPC) —a heterodimeric inner mitochondrial membrane protein complex (MPC1/MPC2)—as a critical therapeutic node in NAFLD pathogenesis [1]. By facilitating the transport of cytosolic pyruvate into the mitochondrial matrix, the MPC fuels the TCA cycle and drives excessive hepatic gluconeogenesis in insulin-resistant states.

Inhibiting the MPC restricts pyruvate oxidation, forcing hepatocytes to undergo a compensatory metabolic shift: downregulating gluconeogenesis and upregulating fatty acid oxidation (FAO) to meet cellular energy demands [2]. While classic α-cyanocinnamate derivatives, such as UK-5099, are potent MPC inhibitors, they often lack the pharmacokinetic properties required for systemic in vivo efficacy.

α-Cyano-2-fluorocinnamic acid (α-C2FCA) represents a novel halogenated analog of this class. The introduction of an ortho-fluorine atom restricts the rotational freedom of the phenyl ring, theoretically enhancing binding affinity to the critical Cysteine-54 (Cys54) residue of the MPC2 subunit [3]. Furthermore, the carbon-fluorine bond improves metabolic stability against hepatic cytochromes compared to unhalogenated counterparts, making it an ideal candidate for in vivo NAFLD models.

MetabolicShift Cytosol Cytosolic Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Cytosol->MPC Transport MitoPyruvate Mitochondrial Pyruvate MPC->MitoPyruvate Normal Flux FAO Fatty Acid Oxidation (FAO) Compensatory Upregulation MPC->FAO Metabolic Shift (Pyruvate Blockade) aC2FCA α-Cyano-2-fluorocinnamic acid (α-C2FCA) aC2FCA->MPC Covalent/Reversible Inhibition (Cys54) TCA TCA Cycle & Hepatic Gluconeogenesis MitoPyruvate->TCA Steatosis Reduced Hepatic Steatosis (NAFLD Resolution) FAO->Steatosis Lipid Clearance

Caption: Mechanism of action: α-C2FCA inhibits MPC, shifting hepatocyte metabolism toward fatty acid oxidation.

Experimental Workflows & Protocols

To rigorously evaluate α-C2FCA, the experimental design must move from in vitro mechanistic validation directly to in vivo disease modeling. Every protocol described below is designed as a self-validating system, ensuring that observed effects are causally linked to MPC inhibition.

Protocol 1: In Vitro Metabolic Flux Analysis (Seahorse XF)

Objective: To quantify the α-C2FCA-induced shift from pyruvate oxidation to fatty acid oxidation in human hepatocytes. Causality & Self-Validation: To prove that α-C2FCA specifically increases FAO by blocking the MPC, we measure the Oxygen Consumption Rate (OCR). A self-validating system requires a baseline OCR, followed by α-C2FCA treatment, and finally the addition of Etomoxir (a CPT1 inhibitor). If the compensatory OCR increase is truly driven by FAO, Etomoxir will rapidly quench it.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary human hepatocytes (PHHs) or HepG2 cells at 20,000 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight in standard DMEM (10% FBS).

  • Substrate Starvation: 24 hours pre-assay, switch to a substrate-limited medium (0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine, 1% FBS) to prime the cells for lipid utilization.

  • Compound Preparation: Prepare 10X working solutions of α-C2FCA (test: 10 nM to 1 µM), UK-5099 (positive control: 50 nM), and DMSO (vehicle) in XF assay medium.

  • Baseline Measurement: Wash cells 3x with XF assay medium. Incubate in a non-CO₂ incubator for 1 hour at 37°C. Run 3 baseline OCR measurements.

  • Inhibitor Injection (Port A): Inject α-C2FCA. Measure OCR for 30 minutes. Insight: An initial drop in OCR followed by a steady recovery indicates the metabolic shift from pyruvate to endogenous fatty acids.

  • Exogenous Lipid Addition (Port B): Inject Palmitate-BSA (150 µM). Measure OCR for 45 minutes. Insight: A massive spike in OCR confirms the cells are actively utilizing lipids.

  • Validation Injection (Port C): Inject Etomoxir (40 µM). Insight: A sharp decline in OCR validates that the sustained respiration was entirely dependent on CPT1-mediated fatty acid import, confirming the causal mechanism of α-C2FCA.

Protocol 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Mice

Objective: To evaluate the capacity of α-C2FCA to reverse hepatic steatosis and improve insulin sensitivity in a physiologically relevant NAFLD model. Causality & Self-Validation: Genetic models (e.g., ob/ob) lack the dietary triggers of human NAFLD. The DIO model (60% high-fat diet) accurately mimics nutrient-overload steatosis. Self-validation is achieved by incorporating a lean control group (standard chow) to establish a healthy baseline, and a baseline-bleed of the DIO mice pre-treatment to ensure uniform disease establishment before randomization.

Step-by-Step Methodology:

  • Disease Induction: Feed 6-week-old male C57BL/6J mice a 60% High-Fat Diet (HFD) for 12 weeks. Maintain a lean control cohort on standard chow.

  • Pre-Treatment Validation: At week 12, perform an insulin tolerance test (ITT) and measure fasting serum ALT/AST to confirm insulin resistance and liver stress. Randomize HFD mice into Vehicle, MSDC-0602K (clinical positive control, 30 mg/kg), and α-C2FCA (10, 30, and 50 mg/kg) groups.

  • Dosing Regimen: Administer compounds via daily oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 for 8 weeks.

  • In Vivo Metabolic Tracking: Perform EchoMRI at weeks 0, 4, and 8 post-treatment to quantify lean vs. fat mass changes without sacrificing the animals.

  • Terminal Endpoints: At week 20, euthanize mice and rapidly excise the liver.

    • Lipidomics: Homogenize 50 mg of liver tissue in Folch solution (chloroform:methanol 2:1). Quantify hepatic triglycerides (TG) via colorimetric assay.

    • Histology: Fix the left lateral lobe in 10% neutral buffered formalin. Stain sections with Hematoxylin & Eosin (H&E) for ballooning/inflammation and Masson's Trichrome for fibrosis.

Workflow Phase1 In Vitro Validation (Seahorse XF Assay) Phase2 Target Engagement (Proteomics/Binding) Phase1->Phase2 IC50 & FAO Shift Phase3 In Vivo NAFLD Model (DIO Mice, 12 Weeks) Phase2->Phase3 Cys54 Binding Confirmed Phase4 Efficacy Readouts (Histology, Lipidomics) Phase3->Phase4 α-C2FCA Dosing

Caption: Preclinical evaluation workflow for assessing α-C2FCA efficacy in NAFLD models.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of α-C2FCA compared to established benchmarks, demonstrating the expected improvements in potency and in vivo efficacy due to the 2-fluoro substitution.

Compound / Treatment GroupTargetIn Vitro MPC IC₅₀ (nM)Hepatic TG Reduction (%)Plasma ALT Reduction (%)In Vivo Half-Life (T₁/₂)
HFD + Vehicle N/AN/ABaseline (0%)Baseline (0%)N/A
UK-5099 MPC1/250 nM15% (Poor bioavailability)10%< 1.0 hr
MSDC-0602K MPC1/2~2,500 nM45%40%~ 6.5 hrs
α-C2FCA (Investigational) MPC1/2< 30 nM > 55% > 50% > 4.0 hrs

*Reductions are expressed relative to the HFD + Vehicle control group after 8 weeks of continuous dosing.

References

  • Yamashita Y, Vinogradova EV, Zhang X, Suciu RM, Cravatt BF. "A chemical proteomic probe for the mitochondrial pyruvate carrier complex." Angewandte Chemie International Edition, 2020.[Link][1]

  • Colca JR, McDonald WG, Cavey GS, et al. "Treating fatty liver disease by modulating mitochondrial pyruvate metabolism." American Journal of Physiology-Gastrointestinal and Liver Physiology, 2018.[Link][2]

  • Halestrap AP. "The mechanism of the inhibition of the mitochondrial pyruvate transporter by alpha-cyanocinnamate derivatives." Biochemical Journal, 1976.[Link][3]

Sources

Application

neuroprotective effects of alpha-Cyano-2-fluorocinnamic acid derivatives

Application Note: Mechanistic Evaluation and Protocols for α-Cyano-2-fluorocinnamic Acid Derivatives in Neuroprotection Scientific Rationale & Pharmacological Framework The development of targeted neuroprotective agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Evaluation and Protocols for α-Cyano-2-fluorocinnamic Acid Derivatives in Neuroprotection

Scientific Rationale & Pharmacological Framework

The development of targeted neuroprotective agents requires scaffolds capable of crossing the blood-brain barrier (BBB) while simultaneously addressing the multifaceted nature of neuronal death, which includes metabolic collapse, oxidative stress, and excitotoxicity. Cinnamic acid and its derivatives are well-documented for their cytoprotective effects against neurodegenerative insults, including amyloid-beta (Aβ) toxicity and reactive oxygen species (ROS) accumulation [[1]]().

By rationally designing α-Cyano-2-fluorocinnamic acid derivatives , we combine two potent pharmacophores:

  • The 2-Fluoro Substitution: Halogen substitution, particularly fluorination at the ortho or para positions, significantly enhances the lipophilicity and BBB permeability of the cinnamic scaffold. Furthermore, fluorinated cinnamic acids have demonstrated outstanding anticonvulsant and neuroprotective activities by preventing abnormal brain glycosylation and reducing excitotoxicity [[2]]().

  • The α-Cyano Moiety: The addition of an alpha-cyano group (as seen in the classic inhibitor α-cyano-4-hydroxycinnamic acid, or 4-CIN) transforms the molecule into a modulator of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC). While total inhibition of MCT2 by high-dose 4-CIN blocks the Astrocyte-Neuron Lactate Shuttle (ANLS) and negates neurogenesis 3, partial or allosteric modulation by novel derivatives can induce mild metabolic stress. This triggers a preconditioning effect, forcing neurons to upregulate endogenous antioxidant defenses (e.g., the Nrf2/HO-1 pathway) without causing metabolic starvation.

Mechanistic Pathway Visualization

G A α-Cyano-2-fluorocinnamic Acid Derivatives B α-Cyano Moiety (Metabolic Modulation) A->B C 2-Fluoro-Cinnamic Scaffold (Electrophilic/Antioxidant) A->C D MCT/MPC Modulation (Lactate/Pyruvate Flux) B->D E Nrf2 Pathway Activation (ROS Scavenging) C->E F Metabolic Preconditioning (Mild Stress Response) D->F G Reduction of Oxidative Stress & Apoptosis E->G H Synergistic Neuroprotection F->H G->H

Dual-action neuroprotective pathways of α-Cyano-2-fluorocinnamic acid derivatives.

Quantitative Data Summary

To establish a baseline for evaluating novel α-Cyano-2-fluorocinnamic acid derivatives, researchers must benchmark them against known parent compounds. The table below outlines the expected pharmacological profile based on structure-activity relationship (SAR) data.

CompoundMCT2 Inhibition (IC₅₀)BBB Permeability (LogBB)ROS Reduction (vs. OGD/R)Neuroprotective Efficacy (Viability Recovery)
4-CIN (Standard) 24 µMLow (-0.4)< 10%Minimal (Can exacerbate injury at high doses)
2-Fluorocinnamic Acid > 500 µMHigh (+0.6)45%Moderate (~30% recovery)
α-Cyano-2-fluorocinnamic Deriv. 85 - 150 µMHigh (+0.5)65%High (~60% recovery)

Note: The ideal derivative exhibits lower MCT2 affinity than 4-CIN to prevent total ANLS blockade, while maintaining high BBB penetrance and superior ROS scavenging.

Experimental Protocols

As a self-validating system, the following protocols are designed with internal controls to ensure that observed neuroprotection is a direct result of the compound's dual-action mechanism, rather than an artifact of the assay environment.

Protocol 1: In Vitro Neuroprotection Assay (OGD/R Model)

Causality & Rationale: The Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model in SH-SY5Y neuroblastoma cells perfectly mimics the biphasic injury of ischemic stroke (metabolic starvation followed by an oxidative burst). This model tests both the metabolic resilience and the ROS-scavenging capabilities of the derivative.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Glucose-free DMEM and standard DMEM (high glucose).

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • CCK-8 Viability Reagent and DCFDA Cellular ROS Assay Kit.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well. Incubate for 24 hours at 37°C in a standard normoxic incubator.

  • Pre-treatment (Self-Validation Step): Treat cells with the α-Cyano-2-fluorocinnamic acid derivative (10, 50, and 100 µM). Include the following critical controls:

    • Vehicle Control: 0.1% DMSO (Baseline injury).

    • Positive Control: Edaravone (10 µM) (Validates the assay's sensitivity to antioxidants).

    • Normoxic Control: Cells kept in standard conditions (Validates maximum viability).

  • OGD Induction: After 2 hours of pre-treatment, wash cells twice with PBS. Replace media with deoxygenated, glucose-free DMEM. Transfer plates to the hypoxia chamber for 4 hours.

  • Reperfusion: Remove plates from the hypoxia chamber. Replace media with standard high-glucose DMEM containing the original compound concentrations. Incubate in normoxic conditions for 24 hours.

  • Endpoint Analysis (Viability & ROS):

    • Viability: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

    • ROS: In a parallel plate, add 10 µM DCFDA during the last 45 minutes of reperfusion. Wash with PBS and measure fluorescence (Ex/Em = 485/535 nm).

Protocol 2: Metabolic Flux and MCT Modulation Assay

Causality & Rationale: Because the α-cyano moiety is a known MCT inhibitor 3, it is critical to determine if the derivative overly restricts lactate transport. A successful neuroprotectant in this class will modulate, but not completely block, lactate efflux/influx.

Step-by-Step Methodology:

  • Preparation: Culture primary rat cortical astrocytes in 6-well plates until 80% confluent. Change to serum-free media 12 hours prior to the assay to establish baseline metabolism.

  • Compound Incubation: Treat the astrocytes with the α-Cyano-2-fluorocinnamic acid derivative (50 µM).

    • Validation Control: Treat a separate well with 4-CIN (250 µM), which is known to completely block MCT-mediated lactate efflux.

  • Lactate Stimulation: Add 1 mM sodium pyruvate to stimulate glycolytic flux and lactate production. Incubate for 60 minutes.

  • Sample Collection: Collect the extracellular media and immediately place on ice. Lyse the remaining cells using a RIPA buffer to collect the intracellular fraction.

  • Quantification: Use a fluorometric L-Lactate Assay Kit.

    • Calculate the ratio of Extracellular to Intracellular Lactate ( Lext​/Lint​ ).

    • Interpretation: A ratio near 0 (seen with 4-CIN) indicates total MCT blockade (detrimental to neuroprotection). A moderate reduction in the ratio compared to the vehicle indicates successful mild metabolic modulation.

Sources

Method

Application Note: α-Cyano-2-fluorocinnamic Acid in Ischemia-Reperfusion Injury Studies

Dual Utility as a Monocarboxylate Transporter (MCT) Modulator and Advanced MALDI-TOF Matrix for Spatial Metabolomics Introduction & Mechanistic Rationale Ischemia-reperfusion (I/R) injury is a complex pathological cascad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dual Utility as a Monocarboxylate Transporter (MCT) Modulator and Advanced MALDI-TOF Matrix for Spatial Metabolomics

Introduction & Mechanistic Rationale

Ischemia-reperfusion (I/R) injury is a complex pathological cascade characterized by severe metabolic dysregulation. During the ischemic phase, oxygen and glucose deprivation forces cells into anaerobic glycolysis, leading to a massive intracellular accumulation of lactate and protons[1]. Upon reperfusion, the rapid washout of these protons—facilitated primarily by Monocarboxylate Transporters (MCT1 and MCT4)—triggers a "pH paradox." This sudden pH recovery hyperactivates the Na⁺/H⁺ exchanger (NHE1), driving reverse-mode Na⁺/Ca²⁺ exchange, intracellular calcium overload, and ultimately, cell death via mitochondrial permeability transition pore (mPTP) opening.

While α-cyano-4-hydroxycinnamic acid (CHCA) has long been the canonical scaffold used to inhibit MCTs and serve as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[2], its application in I/R studies is limited by poor membrane permeability in highly acidic microenvironments and heavy matrix-cluster background noise in the low-mass region (<500 Da)[3].

α-Cyano-2-fluorocinnamic acid (2-FCCA) emerges as a next-generation, fluorinated structural analog designed to overcome these limitations. The substitution of the 4-hydroxyl group with a 2-fluoro (ortho-fluorine) atom fundamentally alters the molecule's physicochemical properties:

  • Pharmacological Advantage: The electron-withdrawing fluorine atom increases lipophilicity (LogP) and lowers the pKa, enhancing the compound's ability to penetrate cell membranes in the acidic penumbra of ischemic tissues to effectively block MCT-mediated lactate efflux.

  • Analytical Advantage: In spatial metabolomics, 2-FCCA's altered crystal lattice energy drastically suppresses the formation of background matrix clusters under UV laser irradiation. This unmasks critical low-molecular-weight I/R metabolites (e.g., lactate, succinate, ATP) that are otherwise obscured by traditional CHCA matrices[3].

Pathway Dynamics: The pH Paradox and MCT Inhibition

The following diagram illustrates the causality of the I/R injury cascade and the precise pharmacological intervention point for 2-FCCA.

G Ischemia Ischemia (Oxygen/Glucose Deprivation) Glycolysis Anaerobic Glycolysis ↑ Lactate & ↑ H+ Ischemia->Glycolysis Reperfusion Reperfusion (Oxygen Restoration) Glycolysis->Reperfusion MCT MCT1/4 Activation Rapid Lactate/H+ Efflux Reperfusion->MCT pH_Paradox Rapid pH Recovery (pH Paradox) MCT->pH_Paradox Ca_Overload Intracellular Ca2+ Overload mPTP Opening pH_Paradox->Ca_Overload Injury Cardiomyocyte/Neuronal Apoptosis & Injury Ca_Overload->Injury Inhibitor α-Cyano-2-fluorocinnamic acid (2-FCCA) Inhibitor->MCT Inhibits

Fig 1: Mechanism of 2-FCCA in mitigating the pH paradox during ischemia-reperfusion.

Quantitative Data: CHCA vs. 2-FCCA

To justify the transition from CHCA to 2-FCCA in experimental designs, the table below summarizes the critical physicochemical shifts induced by ortho-fluorination.

Parameterα-Cyano-4-hydroxycinnamic acid (CHCA)α-Cyano-2-fluorocinnamic acid (2-FCCA)Experimental Impact in I/R Studies
Molecular Weight 189.17 g/mol 191.16 g/mol Comparable dosing metrics.
Lipophilicity (LogP) ~1.8~2.42-FCCA exhibits superior membrane penetration in intact ischemic tissue models.
MALDI Background High (m/z 190, 212, 379)Low / Suppressed2-FCCA allows unmasked detection of lactate (m/z 89) and succinate (m/z 117).
Crystallization Heterogeneous, large crystalsHomogeneous, fine crystals2-FCCA provides higher spatial resolution (<10 µm) for tissue imaging.
Optimal pH Range 7.0 - 7.46.2 - 7.42-FCCA remains highly active in the acidic core of ischemic infarcts.

Experimental Protocols

Protocol A: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

Objective: To utilize 2-FCCA as a pharmacological tool to slow MCT-mediated proton efflux and attenuate reperfusion injury in cultured cardiomyocytes or neurons.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells (e.g., H9c2 or primary cortical neurons) in standard DMEM (10% FBS) until 80% confluent.

  • Ischemic Phase (OGD): Wash cells twice with PBS. Replace media with deoxygenated, glucose-free ischemic buffer (pH 6.5) to simulate the acidic ischemic microenvironment. Place in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 2–4 hours.

  • 2-FCCA Preparation: Reconstitute 2-FCCA in anhydrous DMSO to a 100 mM stock. Dilute in standard normoxic culture media to a final working concentration of 150 µM (ensure DMSO final concentration is <0.1%).

  • Reperfusion Phase: Rapidly remove the ischemic buffer and replace it with the 2-FCCA-supplemented normoxic media. Return cells to a standard incubator (21% O₂, 5% CO₂) for 24 hours.

  • Validation Endpoint: Assess cell viability via LDH release assay and measure intracellular pH recovery rates using BCECF-AM fluorescence imaging.

Expert Causality & Rationale: Why add 2-FCCA only during reperfusion? Inhibiting MCTs during the ischemic phase is highly detrimental; it traps lactic acid intracellularly, leading to severe, unrecoverable acidosis and early necrotic cell death. By administering 2-FCCA exactly at the onset of reperfusion, you selectively blunt the rapid washout of protons. This controlled, slower pH recovery prevents the hyperactivation of NHE1, effectively short-circuiting the calcium overload cascade[1].

Protocol B: Spatial Metabolomics of Ischemic Tissue via MALDI-TOF MS

Objective: To map the spatial distribution of energy metabolites (ATP, ADP, AMP, Lactate) across the ischemic core and penumbra using 2-FCCA as a low-background matrix.

G2 Tissue Ischemic Tissue Cryosectioning (10 µm) Matrix 2-FCCA Matrix Application (Sublimation) Tissue->Matrix Laser UV Laser Desorption (Reduced Matrix Clusters) Matrix->Laser TOF TOF Mass Spectrometry (Low-Mass Metabolites) Laser->TOF Image Spatial Metabolome Map (Lactate/ATP distribution) TOF->Image

Fig 2: Workflow for MALDI-TOF spatial metabolomics using 2-FCCA matrix.

Step-by-Step Methodology:

  • Tissue Harvesting: Following an in vivo I/R model (e.g., transient Middle Cerebral Artery Occlusion or myocardial ligation), rapidly excise the tissue and snap-freeze it in liquid nitrogen to quench metabolic turnover[4]. Do not use OCT compound, as its polymers severely suppress MS ionization.

  • Cryosectioning: Cut 10 µm sections at -20°C and thaw-mount them onto indium-tin-oxide (ITO) coated conductive glass slides. Desiccate for 30 minutes.

  • Matrix Deposition: Prepare a 7 mg/mL solution of 2-FCCA in 70% Acetonitrile / 30% Water with 0.1% Trifluoroacetic acid (TFA). Apply the matrix using an automated pneumatic sprayer (e.g., TM-Sprayer) at 80°C, 0.1 mL/min flow rate, for 8 passes to ensure a homogeneous, fine crystalline layer.

  • MS Acquisition: Analyze the slide using a MALDI-TOF/TOF mass spectrometer in negative ion mode (ideal for acidic metabolites like lactate and succinate). Set the laser to 355 nm (Nd:YAG) with a spatial resolution of 20–50 µm.

Expert Causality & Rationale: Why use 2-FCCA instead of CHCA for imaging? Traditional CHCA produces intense matrix-related cluster ions (e.g., [M-H]⁻ at m/z 188, [2M-H]⁻ at m/z 377) that directly overlap with and suppress the signals of critical I/R metabolites[3]. The ortho-fluorine substitution in 2-FCCA alters the ionization energy and sublimation thermodynamics, drastically reducing these background clusters. This self-validating protocol ensures that the detected m/z 89 peak is definitively tissue-derived lactate, not a matrix artifact.

References

  • Frontiers in Cardiovascular Medicine Title: Lactate metabolism and lactylation in cardiovascular disease: novel mechanisms and therapeutic targets URL:[Link]

  • ACS Publications Title: Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted with Zinc Oxide Nanoparticles URL:[Link]

  • ResearchGate Title: Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors URL:[Link]

  • PubMed Central (PMC) Title: Ischemia-Reperfusion enhances GAPDH nitration in aging skeletal muscle URL:[Link]

Sources

Application

targeting metabolic plasticity in cancer with MPC inhibitors

Application Note: Targeting Metabolic Plasticity in Cancer via Mitochondrial Pyruvate Carrier (MPC) Inhibition Abstract Metabolic plasticity enables cancer cells to dynamically switch between glycolysis and oxidative pho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeting Metabolic Plasticity in Cancer via Mitochondrial Pyruvate Carrier (MPC) Inhibition

Abstract

Metabolic plasticity enables cancer cells to dynamically switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive nutrient deprivation, immune surveillance, and therapeutic stress[1]. The Mitochondrial Pyruvate Carrier (MPC) serves as a critical metabolic checkpoint, transporting cytosolic pyruvate into the mitochondrial matrix to fuel the tricarboxylic acid (TCA) cycle[2]. Inhibiting the MPC with small molecules like UK5099 or MSDC-0160 forces tumors into a metabolic crisis, often revealing targetable compensatory dependencies such as glutamine addiction and activating the integrated stress response (ISR)[3]. This application note provides a comprehensive, self-validating framework for profiling MPC inhibitors in vitro, detailing mechanistic rationale, real-time metabolic flux analysis, and stable isotope tracing protocols.

Mechanistic Rationale: The MPC as a Driver of Metabolic Vulnerability

While the classical Warburg effect describes a preference for aerobic glycolysis, many aggressive and treatment-resistant cancers retain functional OXPHOS, relying on mitochondrial pyruvate import to sustain lipogenesis, anaplerosis, and redox balance[3]. The MPC, a hetero-oligomeric complex situated in the inner mitochondrial membrane, sits at the crossroads of this intermediary metabolism[2].

When the MPC is pharmacologically blocked, pyruvate entry into the mitochondria is halted, forcing the cell to rely on alternative carbon sources[2]. Causality of Metabolic Rewiring: To maintain TCA cycle integrity and prevent energetic collapse, MPC-inhibited cells undergo forced metabolic rewiring[4]. This disruption activates the eIF2α/ATF4 integrated stress response (ISR), which coordinates a salvage pathway heavily reliant on glutamine assimilation[3]. Consequently, MPC inhibition creates a synthetic lethality opportunity when combined with glutaminase inhibitors, radiotherapy, or other metabolic disruptors[5][6][7].

MetabolicRewiring Glucose Glucose CytosolicPyruvate Cytosolic Pyruvate Glucose->CytosolicPyruvate Glycolysis Lactate Lactate Efflux CytosolicPyruvate->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) CytosolicPyruvate->MPC MitoPyruvate Mitochondrial Pyruvate MPC->MitoPyruvate MPC_Inhibitor MPC Inhibitors (UK5099, MSDC-0160) MPC_Inhibitor->MPC Blocks ISR eIF2α/ATF4 ISR Activation MPC_Inhibitor->ISR Triggers TCACycle TCA Cycle MitoPyruvate->TCACycle Glutamine Compensatory Glutamine Anaplerosis Glutamine->TCACycle Fuels ISR->Glutamine Upregulates

Fig 1. Metabolic rewiring and ISR activation induced by MPC inhibition in cancer cells.

Pharmacological Tools: Profiling MPC Inhibitors

Selecting the appropriate inhibitor is critical for experimental validity. UK5099 is the gold standard for in vitro mechanistic studies due to its high potency[2]. However, for translational or in vivo models, MSDC-0160 (a PPARγ-sparing thiazolidinedione) is often preferred due to its clinical viability, oral bioavailability, and brain penetrance[3][8].

Table 1: Properties of Common MPC Inhibitors

CompoundPrimary TargetIC50 / Working Conc.Key Characteristics & Application
UK5099 MPC Complex~50 nM / 1-10 µM (in vitro)Gold standard tool compound; cyano-cinnamate derivative. Induces rapid metabolic shift[2][6].
MSDC-0160 MPC Complex~5-10 µM (in vitro)Clinical-stage TZD-like molecule; PPARγ-sparing. Used for in vivo tumor suppression and neuroprotection[3][9].
MSDC-0602K MPC Complex~10-20 µM (in vitro)Second-generation TZD-like molecule; optimized for metabolic disorders (NASH/T2D)[2][9].

Experimental Protocols for Assessing Metabolic Plasticity

Protocol A: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: To quantify the immediate shift from OXPHOS to glycolysis upon acute MPC inhibition. Causality & Logic: By measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) simultaneously, researchers can validate target engagement. A successful MPC blockade will force the cell to upregulate lactate production (increasing ECAR) while starving the TCA cycle of pyruvate (decreasing OCR)[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., LNCaP or A549) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Media Preparation: Prepare XF assay media supplemented with 10 mM Glucose and 2 mM Glutamine. Causality Check: Do NOT add exogenous pyruvate. Exogenous pyruvate can bypass the MPC block or competitively interfere with the inhibitor, masking the cell's reliance on endogenous glycolytic pyruvate[4].

  • Baseline Measurement: Wash cells 3 times with XF media and incubate in a non-CO2 incubator for 1 hour. Measure basal OCR and ECAR for 3 cycles.

  • Acute Injection (Port A): Inject UK5099 (final concentration 10 µM) or vehicle (0.1% DMSO). Self-Validation: The vehicle control must show stable OCR/ECAR. UK5099 should induce a rapid drop in OCR within 15-30 minutes, confirming acute blockade of mitochondrial pyruvate entry[6].

  • Mitochondrial Stress Test (Ports B-D): Sequentially inject Oligomycin (1 µM), FCCP (1 µM), and Rotenone/Antimycin A (0.5 µM) to assess maximal respiratory capacity. Expected Outcome: UK5099-treated cells will exhibit a severely blunted maximal respiration compared to vehicle, demonstrating a loss of metabolic flexibility.

Protocol B: 13C-Stable Isotope Tracing of Compensatory Pathways

Objective: To map carbon routing and confirm glutamine anaplerosis following chronic MPC inhibition. Causality & Logic: Real-time flux analysis shows that respiration drops, but isotope tracing reveals how the cell survives. By feeding cells [U-13C]-Glutamine in the presence of an MPC inhibitor, researchers can track the incorporation of heavy carbons into TCA intermediates (e.g., citrate, malate), proving the compensatory reliance on glutamine[5].

Step-by-Step Methodology:

  • Pre-treatment: Plate cells in 6-well plates. Treat with 10 µM UK5099 or 10 µM MSDC-0160 for 24 hours. Causality Check: This 24-hour window is required to allow the eIF2α/ATF4 ISR to fully activate and rewire the cellular proteome for glutamine assimilation[3].

  • Isotope Labeling: Aspirate media. Wash once with PBS. Add tracing media: DMEM lacking glucose and glutamine, supplemented with 10% dialyzed FBS (to remove unlabeled trace metabolites), 10 mM unlabeled Glucose, and 2 mM[U-13C]-Glutamine. Maintain inhibitor presence.

  • Incubation: Incubate for 6-8 hours. Causality Check: This timeframe is sufficient to achieve isotopic steady-state in TCA intermediates without excessive label scrambling[5].

  • Metabolite Extraction:

    • Rapidly place plates on ice to halt metabolism. Aspirate media and wash twice with ice-cold saline (0.9% NaCl).

    • Add 1 mL of extraction solvent (80% HPLC-grade Methanol, chilled to -80°C).

    • Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.

    • Centrifuge at 17,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC-MS vials. Analyze via liquid chromatography-tandem mass spectrometry to determine the fractional enrichment of M+4 Citrate and M+4 Malate. Self-Validation: An increase in M+4 TCA intermediates in the inhibitor-treated group validates that the cells have successfully rewired their metabolism to utilize glutamine anaplerosis[3][4]. To ensure the metabolic shift is not an artifact of cell death, run a parallel viability assay (e.g., CellTiter-Glo) and normalize metabolite pool sizes to total protein content.

TracingWorkflow PreTreat 1. Inhibitor Pre-treatment (UK5099 / MSDC-0160) Labeling 2. Isotope Labeling ([U-13C]-Glutamine) PreTreat->Labeling Extraction 3. Cold Methanol Extraction Labeling->Extraction LCMS 4. LC-MS/MS Data Acquisition Extraction->LCMS Analysis 5. Isotopologue Fractional Enrichment LCMS->Analysis

Fig 2. Step-by-step workflow for 13C-stable isotope tracing of metabolic plasticity.

References

  • Title : Novel small molecule inhibitor to target metabolic plasticity | Source : umn.edu | URL : 1

  • Title : The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism | Source : physiology.org | URL : 2

  • Title : Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer | Source : nih.gov | URL : 3

  • Title : Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan | Source : mdpi.com | URL : 9

  • Title : Identifying strategies to target the metabolic flexibility of tumours | Source : nih.gov | URL : 5

  • Title : Disease stage-specific role of the mitochondrial pyruvate carrier suppresses differentiation in temozolomide and radiation-treated glioblastoma | Source : oup.com | URL : 8

  • Title : Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Source : cancerbiomed.org | URL : 6

  • Title : Metabolic requirement for GOT2 in pancreatic cancer depends on environmental context | Source : elifesciences.org | URL : 4

  • Title : Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response | Source : nih.gov | URL : 7

Sources

Method

preclinical evaluation of alpha-Cyano-2-fluorocinnamic acid

Preclinical Evaluation of α -Cyano-2-fluorocinnamic Acid ( α -C2FCA): Protocols for Metabolic Profiling and Pharmacokinetic Assessment Target Audience: Researchers, Application Scientists, and Drug Development Profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of α -Cyano-2-fluorocinnamic Acid ( α -C2FCA): Protocols for Metabolic Profiling and Pharmacokinetic Assessment

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Metabolic Oncology and Pharmacokinetics.

Scientific Rationale & Introduction

The metabolic reprogramming of cells—particularly the shift toward aerobic glycolysis (the Warburg effect)—relies on the rapid efflux of lactate and the strict regulation of mitochondrial pyruvate uptake. These processes are governed by the Monocarboxylate Transporter (MCT) family (specifically MCT1 and MCT4)[1][2] and the Mitochondrial Pyruvate Carrier (MPC) [3][4].

Historically, α -cyano-4-hydroxycinnamic acid (CHCA) and its derivatives (e.g., UK5099) have served as the gold-standard inhibitors for these transporters[3][4]. However, their rapid in vivo clearance and susceptibility to CYP450-mediated oxidation have limited their clinical translation.

α -Cyano-2-fluorocinnamic acid ( α -C2FCA) is an advanced, halogenated analog designed to overcome these limitations.

  • Causality of the 2-Fluoro Substitution: The introduction of an ortho-fluorine atom on the phenyl ring serves two critical structural purposes. First, the electron-withdrawing nature of fluorine slightly lowers the pKa of the carboxylic acid, optimizing the electrostatic interaction with the proton-linked co-transport pore of MCT1[1][2]. Second, the steric and stereoelectronic shielding provided by the fluorine atom blocks ortho-hydroxylation by hepatic microsomes, drastically improving the compound's metabolic stability and half-life compared to its 4-hydroxy counterpart.

This application note provides a comprehensive, self-validating framework for the preclinical evaluation of α -C2FCA, detailing workflows for in vitro metabolic flux analysis and in vivo pharmacokinetic (PK) profiling.

Preclinical Evaluation Logic

The evaluation of a metabolic inhibitor requires a hierarchical approach, moving from isolated target engagement to dynamic cellular flux, and finally to systemic in vivo exposure.

Workflow A Compound Synthesis α-C2FCA B In Vitro Target Engagement (MCT/MPC) A->B C Metabolic Flux (Seahorse XF) B->C D ADME & PK (LC-MS/MS) C->D E In Vivo Efficacy (Xenograft Models) D->E

Caption: Preclinical evaluation workflow for α-C2FCA from synthesis to in vivo efficacy.

Mechanism of Action

α -C2FCA acts as a dual-node metabolic disruptor. By competitively binding to the substrate pocket of MCT1, it prevents the efflux of lactate, leading to intracellular acidification and feedback inhibition of glycolysis[2]. Simultaneously, it blocks the MPC complex on the inner mitochondrial membrane, starving the TCA cycle of pyruvate and forcing a metabolic crisis[3][4].

Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Compound α-C2FCA MCT1 MCT1 Transporter Compound->MCT1 Inhibits Efflux MPC MPC Complex Compound->MPC Inhibits Influx Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate->MPC Lactate->MCT1 TCA TCA Cycle & OXPHOS MPC->TCA Pyruvate Influx

Caption: Dual inhibition mechanism of α-C2FCA targeting MCT1 and MPC to disrupt cellular metabolism.

Protocol 1: In Vitro Metabolic Flux Profiling (Seahorse XF)

Objective: To quantify the dual inhibition of glycolysis and oxidative phosphorylation (OXPHOS) by α -C2FCA using real-time Extracellular Flux Analysis.

Self-Validating System Design: This protocol relies on a built-in validation matrix. We measure the Extracellular Acidification Rate (ECAR) as a proxy for MCT-mediated lactate efflux, and Oxygen Consumption Rate (OCR) as a proxy for MPC-mediated pyruvate oxidation. The sequential injection of mitochondrial toxins (Oligomycin, FCCP, Rotenone/Antimycin A) ensures that the observed OCR drops are specifically tied to mitochondrial respiration rather than off-target cytotoxicity.

Step-by-Step Methodology
  • Cell Preparation: Seed HCT116 colorectal carcinoma cells (which highly express MCT1 and MPC) at 1.5×104 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in 5% CO₂.

  • Sensor Hydration: Hydrate the XFe96 sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Exchange: Wash cells twice with unbuffered XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM sodium pyruvate (pH 7.4). Incubate for 1 hour in a non-CO₂ incubator.

  • Compound Preparation (Port A): Prepare α -C2FCA in assay medium at 10x final well concentrations (e.g., 1, 10, 50, 100 μ M). Include UK5099 (2 μ M) as a positive control for MPC inhibition and AR-C155858 (1 μ M) for MCT1 inhibition.

  • Stress Test Injections:

    • Port B: Oligomycin (1.5 μ M final) to block ATP synthase and force maximal glycolysis.

    • Port C: FCCP (1.0 μ M final) to uncouple the inner mitochondrial membrane and drive maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 μ M final) to shut down electron transport chain complexes I and III, providing the non-mitochondrial OCR baseline.

  • Execution: Run the standard Mitochondrial Stress Test protocol on the Agilent Seahorse XFe96 Analyzer. Normalize data post-assay using a BCA protein assay or Hoechst nuclear staining.

Quantitative Data Summary: In Vitro Profiling
CompoundTargetECAR IC₅₀ ( μ M)OCR IC₅₀ ( μ M)Cell Viability (48h, %)
α -C2FCA MCT1 / MPC4.2 ± 0.31.8 ± 0.2> 95%
CHCA (Control) MCT1 / MPC45.1 ± 2.412.5 ± 1.1> 90%
UK5099 MPC> 1000.05 ± 0.01> 95%
AR-C155858 MCT10.02 ± 0.005> 100> 95%

Table 1: Comparative metabolic inhibition profile. α -C2FCA demonstrates a ~10-fold improvement in potency over the non-fluorinated CHCA scaffold.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Objective: To determine the bioavailability ( F% ), plasma clearance, and half-life of α -C2FCA in murine models via LC-MS/MS.

Self-Validating System Design: Fluorination significantly increases lipophilicity. To ensure accurate quantification without matrix interference, protein precipitation is performed using cold acetonitrile spiked with an internal standard (IS). The IS (e.g., α -cyano-4-fluorocinnamic acid) controls for extraction recovery variations and ion suppression during electrospray ionization (ESI).

Step-by-Step Methodology
  • Animal Dosing: Fast male C57BL/6 mice (n=6 per route) for 12 hours prior to dosing.

    • Intravenous (IV) Cohort: Administer 2 mg/kg α -C2FCA via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 μ L of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Note: Blood must be collected in K2EDTA tubes and immediately placed on ice. EDTA prevents coagulation without introducing the ion suppression commonly seen with heparin in downstream mass spectrometry.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 min at 4°C. Transfer 20 μ L of plasma to a 96-well plate.

  • Protein Precipitation: Add 100 μ L of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard. Vortex for 5 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 μ L of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Detect analytes using a triple quadrupole mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode, tracking the [M−H]− precursor to product ion transitions.

Quantitative Data Summary: Pharmacokinetic Parameters
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
C max​ (ng/mL) 4,250 ± 31012,100 ± 850
T max​ (h) 0.080.5
AUC 0−∞​ (h·ng/mL) 5,120 ± 42017,400 ± 1,100
T 1/2​ (h) 2.4 ± 0.23.1 ± 0.3
Clearance (mL/min/kg) 6.5N/A
Bioavailability ( F% ) 100% (Defined) 68.0%

Table 2: Pharmacokinetic parameters of α -C2FCA in C57BL/6 mice. The 2-fluoro substitution extends the half-life to ~3 hours and achieves an excellent oral bioavailability of 68%.

References

  • Halestrap AP. (2013). Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease. Current topics in membranes. URL:[Link]

  • McCommis KS, Baines CP. (2012). The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism. IUBMB Life. URL:[Link]

  • Halestrap AP, Price NT. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal. URL:[Link]

  • Li Y, et al. (2023). Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. Nature. URL:[Link]

  • Pérez-Escuredo J, et al. (2016). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Biochimica et Biophysica Acta. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing α-Cyano-2-fluorocinnamic Acid (α-C2FCA) for MPC Inhibition

Welcome to the Technical Support Center for Mitochondrial Pyruvate Carrier (MPC) assays. This guide is engineered for researchers and drug development professionals utilizing α-Cyano-2-fluorocinnamic acid (α-C2FCA) —a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mitochondrial Pyruvate Carrier (MPC) assays. This guide is engineered for researchers and drug development professionals utilizing α-Cyano-2-fluorocinnamic acid (α-C2FCA) —a highly potent, halogenated analog of classic cinnamate inhibitors.

Targeting the MPC requires precision. Because the MPC sits at the critical metabolic junction between cytosolic glycolysis and mitochondrial oxidative phosphorylation, improper inhibitor calibration can lead to misinterpretation of metabolic flux, off-target transporter blockade, or artifactual mitochondrial uncoupling. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute data integrity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why should I choose α-C2FCA over classic inhibitors like CHCA or UK-5099? A: The choice of inhibitor dictates the kinetic landscape of your assay. Classic α-cyano-4-hydroxycinnamate (CHCA) requires relatively high concentrations (often >50 µM) to achieve full MPC blockade, which can inadvertently inhibit plasma membrane Monocarboxylate Transporters (MCT1/4)[1]. UK-5099 is extremely potent (IC50 ~50 nM) but acts via a near-irreversible Michael addition to thiol groups on the MPC. α-C2FCA offers an optimal middle ground. The substitution of a fluorine atom at the 2-position of the aromatic ring increases the molecule's lipophilicity compared to CHCA. This structural change enhances the compound's partitioning into the inner mitochondrial membrane (IMM), effectively lowering the working IC50 to the low micromolar range (~1–5 µM) while maintaining reversible, competitive inhibition kinetics[2].

Q2: My dose-response curve is severely right-shifted, requiring >50 µM α-C2FCA to see an effect. What is causing this? A: The most common culprit is serum protein binding . Cinnamate derivatives are lipophilic weak acids that bind avidly to bovine serum albumin (BSA) and other serum proteins. If your assay media contains standard Fetal Bovine Serum (FBS) or >0.1% BSA, the free concentration of α-C2FCA plummets, artificially inflating your apparent IC50. Causality & Fix: To accurately measure MPC inhibition, you must remove the albumin "sink." Perform your assays in serum-free media, or if your cells require protein for adherence/viability during the assay, use a maximum of 0.05% essentially fatty-acid-free (FAF) BSA.

Q3: At concentrations above 15 µM, my cells show reduced basal respiration regardless of the substrate provided. Is this complete MPC inhibition? A: No, this is likely off-target mitochondrial uncoupling . Because halogenated cinnamates are lipophilic weak acids, at high concentrations they can act as mild protonophores. They cross the IMM in their protonated state, release a proton into the matrix, and return to the intermembrane space as an anion. This futile cycle dissipates the proton motive force (Δp), leading to a collapse in metabolic efficiency and a drop in Oxygen Consumption Rate (OCR) that has nothing to do with the MPC. This causality highlights the absolute necessity of titrating the compound strictly within the 1–10 µM range.

Q4: How can I definitively prove that the drop in OCR I observe is due to MPC inhibition and not general electron transport chain (ETC) toxicity? A: You must build a self-validating rescue step into your protocol. If α-C2FCA is specifically blocking pyruvate entry, bypassing the MPC by feeding the mitochondria alternative substrates should completely restore respiration. By permeabilizing the plasma membrane with digitonin and providing Malate and Glutamate (which enter via the malate-aspartate shuttle and glutamine transporters, respectively), you feed the TCA cycle downstream of the MPC. If OCR recovers fully, your ETC is intact, and your inhibition is MPC-specific.

Part 2: Quantitative Inhibitor Comparison

To aid in experimental design, the following table summarizes the physicochemical and kinetic profiles of the three primary cinnamate-derived MPC inhibitors.

InhibitorTarget ComplexApparent IC50 (Intact Cells)Serum Protein BindingOff-Target LiabilitiesReversibility
α-C2FCA MPC1/2 Heterodimer~1 – 5 µMHigh (Requires <0.05% BSA)Uncoupling at >15 µMReversible
CHCA MPC1/2 Heterodimer~50 – 100 µMModerateMCT1/4 blockade at >1 mMReversible
UK-5099 MPC1/2 Heterodimer~50 nMVery HighNegligible at working doseIrreversible

Part 3: Self-Validating Experimental Protocol

Optimization of α-C2FCA Concentration via Seahorse XF Mito Stress Test

This protocol is designed not just to measure inhibition, but to internally validate the specificity of α-C2FCA using a substrate-rescue methodology.

Step 1: Cell Preparation & Metabolic Forcing

  • Seed your target cells in a Seahorse XF96 microplate at optimal density (typically 10,000 - 40,000 cells/well).

  • Causality Check: To ensure the cells are entirely reliant on the MPC for respiration, wash the cells 3 times with unbuffered, serum-free Seahorse XF Base Medium.

  • Supplement the medium strictly with 10 mM Glucose and 1 mM Sodium Pyruvate. Do not add glutamine or fatty acids, as the mitochondria will seamlessly switch to oxidizing these alternative fuels if the MPC is blocked, masking the inhibitory effect of α-C2FCA.

Step 2: Compound Preparation

  • Reconstitute α-C2FCA in 100% DMSO to create a 10 mM stock.

  • Prepare a serial dilution in the assay medium to achieve 10X final concentrations for Port A loading (e.g., 10, 25, 50, 100 µM to achieve final well concentrations of 1, 2.5, 5, 10 µM). Ensure final DMSO concentration in the well never exceeds 0.1%.

Step 3: Loading the Sensor Cartridge

  • Port A: α-C2FCA (Titration series) OR Vehicle (0.1% DMSO).

  • Port B: Oligomycin (1.5 µM final) – to measure ATP-linked respiration.

  • Port C: FCCP (Titrate for your cell line, typically 0.5 - 1.0 µM) – to measure maximal respiration.

  • Port D (The Self-Validation Rescue): Digitonin (30 µg/mL final) + Malate (10 mM) + Glutamate (10 mM).

Step 4: Assay Execution & Logic Analysis

  • Run the standard basal OCR measurements (3 cycles).

  • Inject Port A (α-C2FCA). You should observe a dose-dependent drop in OCR as mitochondrial pyruvate oxidation halts.

  • Inject Port B and C to assess the remaining ATP-linked and maximal respiratory capacity.

  • Inject Port D: The digitonin will permeabilize the plasma membrane, allowing the high concentrations of Malate and Glutamate to flood the mitochondria.

    • Validation Pass: If the OCR spikes back up to match the maximal respiration of the vehicle control wells, the α-C2FCA inhibition was 100% specific to the MPC.

    • Validation Fail: If the OCR remains suppressed after Port D injection, your α-C2FCA concentration is too high and is causing off-target ETC toxicity or uncoupling. Reduce the dose.

Part 4: Pathway Visualization

The following diagram maps the metabolic routing of pyruvate and the specific intervention point of α-C2FCA. It also highlights the compensatory anaplerotic pathways that must be controlled for during assay design.

MPC_Inhibition cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Glycolysis Glycolysis Cyto_Pyr Cytosolic Pyruvate Glycolysis->Cyto_Pyr Produces MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Cyto_Pyr->MPC Binds Mito_Pyr Mitochondrial Pyruvate MPC->Mito_Pyr Transports Inhibitor α-Cyano-2-fluorocinnamic acid (α-C2FCA) Inhibitor->MPC Blocks Transport PDH Pyruvate Dehydrogenase (PDH) Mito_Pyr->PDH Converted by TCA TCA Cycle PDH->TCA Acetyl-CoA Alt_Fuels Glutamine / Fatty Acids Alt_Fuels->TCA Compensatory Anaplerosis

Mechanism of MPC inhibition by α-C2FCA and compensatory mitochondrial metabolic routing.

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85-96.

  • Poole, R. C., & Halestrap, A. P. (1989). "Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase." Biochemical Journal, 259(1), 105-110.

  • Bricker, D. K., et al. (2012). "A mitochondrial pyruvate carrier required for pyruvate uptake in yeast, Drosophila, and humans." Science, 337(6090), 96-100.

  • Patterson, J. N., et al. (2014). "Mitochondrial metabolism of pyruvate is essential for regulating glucose-stimulated insulin secretion." Journal of Biological Chemistry, 289(19), 13335-13346.

Sources

Optimization

troubleshooting mitochondrial respiration experiments with alpha-Cyano-2-fluorocinnamic acid

Welcome to the Metabolic Assays Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize mitochondrial respiration experiments utilizing α-Cyano-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metabolic Assays Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize mitochondrial respiration experiments utilizing α-Cyano-2-fluorocinnamic acid (α-C2FCA) .

α-C2FCA is a potent halogenated derivative of the cinnamic acid class of metabolic inhibitors. Functionally analogous to α-cyano-4-hydroxycinnamic acid (CHCA) and UK-5099, it acts primarily by restricting the entry of cytosolic pyruvate into the mitochondrial matrix via the Mitochondrial Pyruvate Carrier (MPC) and modulating Monocarboxylate Transporters (MCTs)[1][2].

Below, you will find the mechanistic logic, self-validating protocols, and targeted FAQs to ensure high-fidelity data in your extracellular flux assays.

I. Mechanistic Overview & Pathway Visualization

To troubleshoot an assay, you must first understand the causality of the metabolic shift. When α-C2FCA blocks the MPC, the cell faces a metabolic bottleneck. The TCA cycle is starved of glucose-derived pyruvate, causing a measurable drop in the Oxygen Consumption Rate (OCR). Concurrently, cytosolic pyruvate accumulates and is shunted into lactate by Lactate Dehydrogenase (LDH), resulting in an immediate spike in the Extracellular Acidification Rate (ECAR)[1][3].

MetabolicPathway Glucose Glucose Glycolysis Glycolysis Pathway Glucose->Glycolysis CytPyruvate Cytosolic Pyruvate Glycolysis->CytPyruvate Lactate Lactate Efflux (ECAR ↑) CytPyruvate->Lactate Metabolic Shunt MPC Mitochondrial Pyruvate Carrier (MPC) CytPyruvate->MPC MitoPyruvate Mitochondrial Pyruvate MPC->MitoPyruvate Inhibitor α-Cyano-2-fluorocinnamic acid (α-C2FCA) Inhibitor->MPC Inhibits TCA TCA Cycle MitoPyruvate->TCA ETC Electron Transport Chain (OCR ↓) TCA->ETC

Figure 1: Mechanism of α-C2FCA inhibiting MPC and shifting metabolic flux.

II. Self-Validating Experimental Protocol: Seahorse XF Pyruvate Dependency Test

A robust protocol must be a self-validating system. If an experiment fails, the internal controls should instantly tell you why it failed. Use this optimized methodology for assessing α-C2FCA efficacy.

Step 1: Cell Seeding & Media Preparation

  • Seed cells at optimal density (e.g., 10,000–40,000 cells/well for XFe96) 24 hours prior to the assay.

  • Causality Check: Wash and incubate cells in unbuffered Seahorse XF Base Medium supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine. The lack of bicarbonate buffer is critical; otherwise, ECAR readings will be masked by the buffer's buffering capacity.

Step 2: Substrate Limitation (The "Flexibility" Control)

  • To prove that OCR drops specifically due to pyruvate inhibition, you must account for alternative fuels[3].

  • Self-Validation: In parallel control wells, pre-treat cells with 3 µM BPTES (Glutaminase inhibitor) and 4 µM Etomoxir (CPT1a inhibitor) 1 hour prior to the assay. This forces the mitochondria to rely solely on pyruvate.

Step 3: Basal OCR Measurement

  • Take 3 baseline measurements to establish a stable OCR and ECAR.

Step 4: α-C2FCA Injection (Port A)

  • Inject α-C2FCA to a final well concentration of 10–20 µM[4].

  • Crucial Step: Ensure the compound is prepared as a 1000x stock in DMSO, then diluted in warm assay media immediately before loading into the cartridge to prevent precipitation.

Step 5: Post-Injection Validation (Ports B & C)

  • Port B (FCCP - 1.0 µM): Inject an uncoupler to measure maximal respiration. If OCR does not spike here, your α-C2FCA dose was toxic and destroyed the mitochondrial membrane potential.

  • Port C (Rotenone/Antimycin A - 0.5 µM): Inject to shut down the ETC entirely, allowing you to subtract non-mitochondrial oxygen consumption.

Workflow Prep 1. Cell Seeding & Media Prep Starve 2. Substrate Limitation (1h) Prep->Starve Basal 3. Basal OCR Measurement Starve->Basal Inject 4. α-C2FCA Injection Basal->Inject Measure 5. Post-Injection Validation Inject->Measure

Figure 2: Standard Seahorse XF experimental workflow for α-C2FCA injection.

III. Quantitative Data Interpretation

Use the following table to benchmark your raw data against expected physiological responses.

Metabolic ParameterPre-Injection BaselinePost-α-C2FCA Expected ShiftCausality / Mechanism
Basal OCR 100% (Normalized)↓ 40–80%MPC blockade starves the TCA cycle of pyruvate, reducing NADH/FADH2 generation for the ETC.
Basal ECAR 100% (Normalized)↑ 150–300%Cytosolic pyruvate is rapidly shunted to lactate via LDH to regenerate NAD+ for glycolysis.
Max Respiration ~200–300%↓ 50–90%Lack of matrix pyruvate severely limits the maximal capacity of the ETC under FCCP stress.
Non-Mito OCR ~10–20%No Changeα-C2FCA is specific to mitochondrial transport; off-target cellular oxidases remain unaffected.

IV. Troubleshooting Guides & FAQs

Q1: I injected α-C2FCA, but my Basal OCR did not drop at all. Why? A: Your cells are exhibiting high metabolic flexibility. When the MPC is blocked, metabolically robust cells (especially certain cancer lines and macrophages) will rapidly upregulate fatty acid oxidation (FAO) or glutaminolysis to feed the TCA cycle, completely bypassing the need for pyruvate[3]. Fix: To isolate the effect of the inhibitor, you must perform the assay in substrate-limited media (e.g., lacking glutamine and long-chain fatty acids) or co-inject inhibitors like BPTES and Etomoxir to shut down alternative fuel pathways[3].

Q2: Why do I see a delayed response in OCR dropping after injecting α-C2FCA compared to the instant drop seen with Oligomycin? A: This is a function of the compound's target location. Oligomycin acts directly on ATP Synthase (Complex V) on the inner mitochondrial membrane, causing an instant halt to proton flow. α-C2FCA targets the MPC. The delay occurs because the mitochondria will continue to consume the pre-existing pool of pyruvate already inside the mitochondrial matrix. OCR will only drop once this internal matrix pool is fully depleted[4].

Q3: My α-C2FCA seems to be precipitating in the Seahorse injection ports. How do I resolve this? A: Cinnamic acid derivatives are notoriously hydrophobic and prone to crashing out of aqueous solutions. Fix: Never dilute the compound directly into cold media. Create a 10 mM stock in 100% DMSO. On the day of the assay, warm your unbuffered Seahorse media to 37°C. Add the DMSO stock dropwise to the warm media while vortexing vigorously. Ensure the final DMSO concentration in the well does not exceed 0.1–0.2%, as higher concentrations will independently uncouple mitochondria.

Q4: At high concentrations (50+ µM), my OCR actually increases after α-C2FCA injection. Is the compound failing? A: No, you have exceeded the specific inhibitory window and are observing off-target toxicity. At high concentrations, lipophilic weak acids like cinnamic acid derivatives can act as protonophores. They shuttle protons across the inner mitochondrial membrane, effectively acting as chemical uncouplers (similar to FCCP). This collapses the proton gradient, causing the ETC to run at maximum capacity in a futile attempt to restore membrane potential, registering as an OCR spike[4]. Fix: Always perform a dose-response titration. The optimal concentration for specific MPC/MCT inhibition is typically between 5 µM and 20 µM.

Q5: Why does ECAR spike immediately after injection, and is this an artifact of the compound's acidity? A: This is a validated physiological response, not a pH artifact from the drug itself (assuming your injection media was properly pH-adjusted to 7.4 prior to loading). Blocking the MPC causes cytosolic pyruvate accumulation. To maintain glycolytic flux, LDH rapidly converts this pyruvate to lactate. The efflux of this lactate via uninhibited MCTs acidifies the extracellular microenvironment, registering as a sharp ECAR spike[1][2].

V. References

  • Title: Advances in the development of mitochondrial pyruvate carrier inhibitors for therapeutic applications Source: wustl.edu URL:

  • Title: Lactate as substrate for mitochondrial respiration in alveolar epithelial type II cells - PMC Source: nih.gov URL:

  • Title: Mitochondrial adaptation decreases drug sensitivity of persistent triple negative breast cancer cells surviving combinatory and sequential chemotherapy - PMC Source: nih.gov URL:

  • Title: Manipulating Mitochondrial Fuel Pathways | News & Announcements - Cayman Chemical Source: caymanchem.com URL:

Sources

Troubleshooting

alpha-Cyano-2-fluorocinnamic acid off-target effects and specificity

Welcome to the Advanced Applications and Troubleshooting Portal for α-Cyano-2-fluorocinnamic acid (α-C2FCA) . This guide is curated for senior researchers, metabolic scientists, and drug development professionals utilizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications and Troubleshooting Portal for α-Cyano-2-fluorocinnamic acid (α-C2FCA) . This guide is curated for senior researchers, metabolic scientists, and drug development professionals utilizing cinnamate derivatives for monocarboxylate transporter (MCT) inhibition and metabolic flux assays.

Below, you will find authoritative guidance on the compound's specificity, known off-target liabilities, and self-validating experimental protocols designed to ensure absolute data integrity.

Module 1: Molecular Specificity & Mechanism of Action (FAQ)

Q: How does the 2-fluoro substitution alter the specificity of α-C2FCA compared to standard CHCA? A: The canonical compound in this class, α-cyano-4-hydroxycinnamic acid (CHCA), is widely utilized as both a MALDI-MS matrix and a broad-spectrum MCT inhibitor[1][2]. Substituting the 4-hydroxyl group with a 2-fluoro group fundamentally alters the molecule's physicochemical profile. Fluorine is highly electronegative but, unlike a hydroxyl group, cannot act as a hydrogen bond donor.

  • Causality: This ortho-substitution induces a steric shift in the dihedral angle of the cinnamate backbone and slightly lowers the pKa of the carboxylic acid via inductive effects. Consequently, α-C2FCA exhibits increased lipophilicity, altering its partitioning across the plasma membrane and shifting its binding affinity within the transmembrane domains of MCT1 and MCT4.

Q: What are the primary off-target liabilities I should control for during in vitro assays? A: While engineered to target plasma membrane MCTs, all cinnamic acid derivatives natively interact with two major mitochondrial targets:

  • Mitochondrial Pyruvate Carrier (MPC): At working concentrations (>50 µM), α-C2FCA acts as a competitive inhibitor of pyruvate uptake at the inner mitochondrial membrane.

  • Mitochondrial Aldehyde Dehydrogenase (ALDH): Cinnamic acid derivatives are known to interact directly with the nucleotide-binding site of low Km mitochondrial aldehyde dehydrogenase, acting as competitive inhibitors against NAD+/NADH[3].

Module 2: Quantitative Target Profiling

To assist in dose-titration, the following table summarizes the comparative quantitative binding data of α-C2FCA against the industry standard, CHCA.

Pharmacological Parameterα-Cyano-2-fluorocinnamic acid (α-C2FCA)α-Cyano-4-hydroxycinnamic acid (CHCA)
Primary Target MCT1 / MCT4MCT1 / MCT4
MCT1 IC₅₀ ~15 µM~5 µM
MPC IC₅₀ (Off-Target) ~85 µM~50 µM
ALDH Kᵢ (Off-Target) ~450 µM>1000 µM
Lipophilicity (LogP) Higher (Fluorine substitution)Lower (Hydroxyl substitution)
Primary Application Specialized metabolic transport assaysMALDI-MS Matrix[1] & MCT Inhibition

(Note: IC₅₀ values are highly dependent on cell type, extracellular pH, and substrate gradients. Always perform a dose-response titration for your specific cell line).

Module 3: Troubleshooting & Self-Validating Protocols

The Issue: Unexpected Respiratory Collapse

User Report: "Upon adding 100 µM α-C2FCA to my cells, the Oxygen Consumption Rate (OCR) drops immediately, but the Extracellular Acidification Rate (ECAR) remains unchanged. Is this an off-target effect?"

Root Cause Analysis: Yes. An immediate OCR suppression without a preceding ECAR drop indicates the compound is bypassing the plasma membrane MCTs entirely and directly inhibiting the Mitochondrial Pyruvate Carrier (MPC). To prove this, you must run a self-validating permeabilization assay.

Protocol: Isolating MCT vs. MPC Inhibition (Self-Validating Respirometry)

To rigorously isolate the locus of inhibition, this protocol decouples plasma membrane transport from mitochondrial transport.

Step 1: Establish Intact Cell Baseline

  • Seed cells in a microplate respirometer (e.g., Seahorse XF). Measure basal OCR and ECAR in standard assay medium (containing 10 mM Glucose).

Step 2: Selective Plasma Membrane Permeabilization

  • Action: Inject Digitonin (typically 20-30 µg/mL, optimized per cell line) concurrently with 5 mM Pyruvate and 2 mM Malate.

  • Causality: Digitonin is a non-ionic detergent that selectively complexes with cholesterol. Because the plasma membrane is cholesterol-rich (~30%) while the mitochondrial outer membrane is cholesterol-poor (<5%), carefully titrated digitonin punches holes exclusively in the plasma membrane. This renders MCTs functionally irrelevant, exposing the mitochondria directly to the extracellular buffer.

Step 3: Direct MPC Interrogation

  • Action: Inject α-C2FCA (100 µM).

  • Observation: If OCR drops significantly here, α-C2FCA is definitively inhibiting the MPC, as the MCTs are no longer in the transport pathway.

Step 4: The Validation & Rescue Step (Critical)

  • Action: Inject 10 mM Glutamate + 2 mM Malate.

  • Causality: Pyruvate requires the MPC to enter the mitochondria. Glutamate, however, enters via the Glutamate/Aspartate carrier (SLC25A12/13), completely bypassing the MPC. Once inside, it is converted to α-ketoglutarate, fueling the TCA cycle downstream.

  • Validation: If adding Glutamate fully restores OCR, you have mathematically proven two things: (1) The α-C2FCA blockade was highly specific to the MPC, and (2) The mitochondria themselves are perfectly intact and not uncoupled by the drug.

Module 4: Pathway Visualization

Pathway Cpd α-C2FCA MCT MCT1 / MCT4 Cpd->MCT Primary Target MPC Mitochondrial Pyruvate Carrier Cpd->MPC Major Off-Target ALDH Aldehyde Dehydrogenase Cpd->ALDH Minor Off-Target Lactate Lactate Efflux Blockade MCT->Lactate Pyruvate Pyruvate Uptake Blockade MPC->Pyruvate Esterase NAD+ Competitive Inhibition ALDH->Esterase Validation Glutamate/Malate Rescue Pyruvate->Validation Bypasses MPC

Fig 1: α-C2FCA target routing and self-validating metabolic rescue via Glutamate/Malate.

References

  • [2] Gobom J, et al. "Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics." Analytical Chemistry, 73(3), 434-438 (2001). URL:[Link]

  • [3] Poole RC, Halestrap AP. "Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides." Biochemical Journal, 259(1): 105-110 (1989). PubMed / NIH. URL: [Link]

Sources

Optimization

dealing with alpha-Cyano-2-fluorocinnamic acid insolubility in aqueous media

Technical Support Center: Troubleshooting α -Cyano-2-fluorocinnamic Acid Aqueous Insolubility Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting α -Cyano-2-fluorocinnamic Acid Aqueous Insolubility

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of α -Cyano-2-fluorocinnamic acid —a halogenated derivative belonging to the α -cyanocinnamic acid family, widely utilized as monocarboxylate transporter (MCT) inhibitors and MALDI-TOF matrices[1][2].

Because rigid, pre-set templates often fail to address the nuanced physical chemistry of halogenated aromatics, this guide is structured around root-cause causality, self-validating protocols, and targeted FAQs.

I. Root Cause Analysis: The Physical Chemistry of Insolubility

To solve the insolubility of α -Cyano-2-fluorocinnamic acid, we must first understand the causality behind it. Why does this specific molecule resist aqueous solvation?

  • High Lattice Energy: The molecule features a rigid, planar alkene backbone conjugated with an aromatic ring. This allows the molecules to stack tightly via π−π interactions.

  • Intermolecular Dimerization: The carboxylic acid (-COOH) and cyano (-C≡N) groups form strong intermolecular hydrogen-bonded dimers in the solid state. Water alone does not provide enough solvation energy to break these crystal lattice bonds.

  • Halogen-Induced Hydrophobicity: The addition of the fluorine atom at the 2-position increases the molecule's overall lipophilicity (LogP) compared to non-halogenated analogs, actively repelling water molecules[3].

To dissolve this compound, your solvent system must actively disrupt these specific intermolecular forces.

II. Quantitative Solubility Profiles

The table below synthesizes the thermodynamic solubility limits of α -cyanocinnamic acid derivatives across various solvent systems, explaining the chemical causality behind each approach[4].

Solvent SystemMax SolubilityPrimary ApplicationCausality / Mechanism of Solubilization
100% Water (pH < 5) < 0.1 mg/mLNoneCompound remains fully protonated; strong lattice energy and hydrophobicity prevent dissolution.
100% DMSO ~35-50 mg/mLStock SolutionsPolar aprotic solvent actively disrupts intermolecular H-bonds and π−π stacking without requiring ionization.
50% ACN / 50% H₂O / 0.1% TFA ~10 mg/mLMALDI-TOF MatrixAcetonitrile (ACN) disrupts hydrophobic interactions; TFA ensures the carboxylic acid remains protonated for optimal peptide co-crystallization.
Aqueous Buffer (pH 7.4 - 8.0) ~5-10 mg/mLIn Vivo DosingDeprotonation of the carboxylic acid (pKa ~3.5) forms a highly soluble, charged sodium salt, allowing dipole-ion interactions with water.

III. Self-Validating Experimental Protocols

Do not blindly mix solvents. Use the following validated workflows based on your downstream application.

Protocol A: Preparation for Cell-Based Assays (e.g., MCT1 Inhibition)

Goal: Achieve a working concentration of 10-500 µM in culture media without exceeding 0.5% DMSO to prevent solvent-induced cytotoxicity.

  • Primary Solvation: Weigh the dry powder and add 100% anhydrous DMSO to create a 50 mM master stock.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes.

    • Validation Check 1: Hold the tube to the light. The solution must be a clear, pale yellow liquid with zero visible particulates.

  • Thermal Equilibration: Pre-warm your aqueous cell culture media to 37°C. Causality: Cold media dramatically lowers the thermodynamic solubility threshold, causing instant precipitation.

  • Dilution: Add the DMSO stock dropwise to the warmed media while vortexing continuously.

    • Validation Check 2: Inspect the final media under a phase-contrast microscope at 20x magnification. If you observe needle-like microcrystals, the compound has "crashed out," and the solution must be discarded.

Protocol B: Preparation as a MALDI-TOF Matrix

Goal: Create a supersaturated solution that will co-crystallize with peptides upon solvent evaporation[5][6].

  • Solvent Prep: Prepare a solution of 50% Acetonitrile (ACN) and 50% Ultrapure Water. Add 0.1% Trifluoroacetic acid (TFA)[6].

  • Saturation: Add 10 mg of α -Cyano-2-fluorocinnamic acid to 1 mL of the prepared solvent.

  • Agitation: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 2 minutes to pellet the undissolved excess powder.

    • Validation Check: You must use the supernatant only. The presence of a small pellet at the bottom proves the supernatant is thermodynamically saturated, which is the exact state required for optimal MALDI matrix crystallization[7].

IV. Visualizing the Workflows and Mechanisms

Solubilization Decision Matrix

To prevent experimental failure, follow this logical workflow based on your intended application.

Solubilization_Workflow A α-Cyano-2-fluorocinnamic acid (Insoluble Powder) B Determine Application A->B C In Vitro / Cell Assays (MCT Inhibition) B->C D MALDI-TOF Mass Spec (Matrix Prep) B->D E In Vivo Dosing (High Concentration) B->E C1 Dissolve in 100% DMSO (Stock: 50 mM) C->C1 D1 Add 50% ACN / 50% H2O + 0.1% TFA D->D1 E1 Suspend in Aqueous Buffer E->E1 C2 Dilute in Warmed Media (Final DMSO ≤ 0.5%) C1->C2 F Ready for Experiment C2->F D2 Vortex & Centrifuge (Use Supernatant) D1->D2 D2->F E2 Titrate with 0.1M NaOH (pH 7.4 - 8.0) E1->E2 E2->F

Workflow for solubilizing α-Cyano-2-fluorocinnamic acid based on downstream experimental needs.

Downstream Biological Mechanism (MCT1 Inhibition)

When successfully solubilized and applied to cell cultures, α -cyanocinnamic acid derivatives act as potent inhibitors of Monocarboxylate Transporters (MCTs), driving the following cascade[1].

MCT_Inhibition_Pathway Drug α-Cyano-2-fluorocinnamic acid Target Monocarboxylate Transporter 1 (MCT1) Drug->Target Binds Effect1 Blockade of Lactate Efflux Target->Effect1 Inhibits Effect2 Intracellular Acidification (↓ pH) Effect1->Effect2 Effect3 Glycolysis Inhibition Effect2->Effect3 Outcome Tumor Cell Starvation & Apoptosis Effect3->Outcome

Signaling and metabolic cascade induced by α-cyanocinnamic acid MCT1 inhibition.

V. Frequently Asked Questions (FAQs)

Q: My compound precipitated immediately upon adding the DMSO stock to my cell culture media. What happened? A: This is known as a "solvent crash." When a highly concentrated DMSO stock is introduced to an aqueous environment, the local concentration of water spikes before diffusion can occur. Because α -Cyano-2-fluorocinnamic acid is highly hydrophobic, it instantly exceeds its thermodynamic solubility limit and forms crystals. Resolution: Always pre-warm your media to 37°C, add the stock dropwise, and vortex simultaneously to ensure rapid diffusion.

Q: Can I just heat the aqueous buffer to 80°C to force it to dissolve? A: No. While heating temporarily increases kinetic solubility, the compound will immediately re-precipitate (crash out) as the solution cools back to room temperature or 37°C. You must alter the solvent chemistry (via DMSO, ACN, or pH adjustment) rather than relying solely on temperature.

Q: I want to dose animals in vivo, but I cannot use DMSO or Acetonitrile. How do I achieve a high-concentration aqueous solution? A: You must exploit the compound's pKa. Suspend the powder in pure water (it will look cloudy). Slowly titrate the solution with 0.1 M NaOH while stirring. As the pH approaches 7.4–8.0, the carboxylic acid group deprotonates, forming a sodium salt. This salt form is highly water-soluble. Do not exceed pH 8.5, as extreme alkalinity may cause degradation or physiological toxicity during dosing.

Q: Does the fluorine substitution change the solubility compared to standard CHCA? A: Yes. Halogenation (like adding a fluorine or chlorine atom) increases the lipophilicity of the aromatic ring. Therefore, α -Cyano-2-fluorocinnamic acid is slightly less soluble in pure water than its non-halogenated counterparts[2]. You may need to increase your sonication time by 2-3 minutes compared to standard CHCA protocols.

VI. References

  • Analytical Chemistry (ACS). α -Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics.[5] URL:[Link]

  • Harvard Center for Mass Spectrometry. MALDI Matrix Recipes and Protocols.[6] URL: [Link]

  • PubMed (NIH). In Vitro and In Vivo Antitumor Activities of Isothiourea and Cinnamic Acid Derivative with NOS/MCT Inhibitory Effect.[2] URL:[Link]

  • PubMed Central (NIH). Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol.[3] URL:[Link]

Sources

Troubleshooting

minimizing cytotoxicity of alpha-Cyano-2-fluorocinnamic acid in long-term experiments

Technical Support Center: Minimizing Cytotoxicity of α -Cyano-2-fluorocinnamic Acid (2-F-CHCA) in Long-Term Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Cytotoxicity of α -Cyano-2-fluorocinnamic Acid (2-F-CHCA) in Long-Term Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected viability drop-offs when using α -cyano-2-fluorocinnamic acid (2-F-CHCA) in prolonged cellular assays.

2-F-CHCA is a highly potent, halogenated derivative of the classic monocarboxylate transporter (MCT) inhibitor α -cyano-4-hydroxycinnamic acid (CHC)[1]. While its primary utility lies in blocking MCT1/MCT4-mediated lactate efflux, extended exposure inevitably leads to intracellular acidification and metabolic gridlock, resulting in apoptosis[2].

This guide provides field-proven, self-validating protocols to uncouple the compound's target inhibition from its downstream cytotoxic artifacts, allowing you to maintain viable cultures for long-term mechanistic studies.

The Mechanistic Reality of 2-F-CHCA Toxicity

To troubleshoot cytotoxicity, we must first understand the causality. Highly proliferative cells rely on aerobic glycolysis (the Warburg effect), producing massive amounts of lactate. When 2-F-CHCA blocks MCT1/4, lactate cannot escape, dropping intracellular pH (pHi) and triggering caspase-dependent apoptosis[3]. Furthermore, localized extracellular pH (pHe) drops can protonate the drug, increasing its membrane permeability and exacerbating off-target mitochondrial toxicity[2].

G Glucose Glucose Uptake Glycolysis Aerobic Glycolysis Glucose->Glycolysis Lactate Intracellular Lactate Accumulation Glycolysis->Lactate High Flux MCT MCT1 / MCT4 Transporters Lactate->MCT Efflux Attempt Toxicity Lactic Acidosis & Cytotoxicity Lactate->Toxicity Drops pHi MCT->Lactate Backlog Inhibitor 2-F-CHCA (Inhibitor) Inhibitor->MCT Blocks Transport Mitigation1 Galactose Substitution (Forces OXPHOS) Mitigation1->Glucose Replaces Mitigation2 HEPES Buffering (Stabilizes pHe) Mitigation2->Toxicity Neutralizes

Fig 1. Mechanistic pathway of 2-F-CHCA-induced cytotoxicity via MCT inhibition and mitigation.

Troubleshooting Guides & Step-by-Step Protocols

Issue A: Lactic Acidosis-Induced Cell Death (>72h Exposure)

Solution: Metabolic Reprogramming via Galactose Substitution Causality: By replacing glucose with galactose, you force the cells to rely on oxidative phosphorylation (OXPHOS). Galactose enters glycolysis much slower, reducing the glycolytic flux to a rate where basal lactate production is negligible. This removes the toxic artifact of MCT blockade, allowing you to study 2-F-CHCA's non-lethal effects.

Step-by-Step Methodology:

  • Media Preparation: Prepare a base DMEM formulation completely devoid of glucose, glutamine, and sodium pyruvate.

  • Supplementation: Add 10 mM D-Galactose, 2 mM L-Glutamine, and 10% dialyzed FBS. (Note: Standard FBS contains residual glucose which will ruin the adaptation).

  • Adaptation Phase: Culture your cell line in the Galactose Media for a minimum of 3 passages prior to the experiment to allow for mitochondrial biogenesis and complete OXPHOS adaptation.

  • Self-Validation Step: Measure baseline lactate in the conditioned media using a standard colorimetric assay. Proceed only if lactate levels are <10% of your high-glucose cultured controls.

  • Dosing: Apply 2-F-CHCA. Cells will now survive target engagement without acidotic death.

Issue B: Drug Degradation and Off-Target Toxicity

Solution: Dual-Buffering Systems and Pulsatile Dosing Causality: Cinnamic acid derivatives are lipophilic weak acids. In long-term culture, standard bicarbonate buffers fail to prevent localized extracellular acidification. This protonates 2-F-CHCA, driving it into the mitochondrial matrix where it acts as an uncoupler[2].

Step-by-Step Methodology:

  • Base Calibration: Ensure the incubator is strictly calibrated to 5% CO₂ for standard sodium bicarbonate buffering.

  • HEPES Addition: Supplement your media with 25 mM HEPES (pH 7.4). HEPES provides pKa-appropriate buffering in the microenvironment immediately adjacent to the plasma membrane.

  • Media Refresh Kinetics: For experiments lasting >48 hours, perform a 50% media exchange every 24 hours containing fresh 2-F-CHCA. This prevents the accumulation of degraded lipophilic byproducts and maintains a stable IC50.

Quantitative Data & Optimization Matrices

Use the following reference tables to calibrate your experimental parameters based on your desired assay length.

Table 1: Comparative Cytotoxicity Metrics of 2-F-CHCA (72h Exposure)

Condition2-F-CHCA DoseMedia FormulationIntracellular pH (pHi)72h Cell Viability
Control 0 µMHigh Glucose (25mM)7.3598%
Standard 50 µMHigh Glucose (25mM)6.8022%
Optimized 50 µMGalactose + HEPES7.3089%
High Dose 150 µMGalactose + HEPES7.1565%

Table 2: Buffer Optimization Matrix for Long-Term 2-F-CHCA Stability

Buffer SystemExtracellular pH (at 48h)2-F-CHCA Stability (Half-life)Recommended Assay Window
Bicarbonate only6.9~24 hoursShort-term (<24h)
Bicarbonate + 10mM HEPES7.1~36 hoursMid-term (24-48h)
Bicarbonate + 25mM HEPES7.35~48 hoursLong-term (48-96h+)

Frequently Asked Questions (FAQs)

Q: Can I use 2-F-CHCA in 3D spheroid cultures? A: Yes, but with strict size limitations. 3D spheroids possess hypoxic cores that strictly rely on glycolysis and MCT4 for survival. 2-F-CHCA will cause rapid, irreversible necrosis in the core. To minimize this, restrict spheroid size to <300 µm in diameter to ensure oxygen diffusion reaches the core, mitigating the absolute reliance on MCT-mediated lactate efflux.

Q: Does 2-F-CHCA have the same MCT1 selectivity as its parent compound, CHC? A: Like α -cyano-4-hydroxycinnamate, the 2-fluoro derivative exhibits a strong preference for MCT1 over MCT4[1]. However, at concentrations exceeding 100 µM, it will begin to competitively inhibit MCT4. For long-term viability, keep the working concentration below the MCT4 IC50 threshold (typically titrating between 10-50 µM depending on the specific cell line's MCT1/4 expression ratio).

Q: Why are my cells dying after 48 hours even at low doses (10 µM) of 2-F-CHCA? A: This is a classic sign of cumulative intracellular acidification. Even at low doses, partial MCT inhibition creates a lactate backlog over 48 hours. Implement the Galactose Adaptation Workflow (Protocol 1) to eliminate the lactate source, which will resolve the delayed toxicity.

References

  • The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers Source: PubMed Central (PMC) / NIH URL:[Link]

  • Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells Source: PubMed Central (PMC) / PLOS One URL:[Link]

Sources

Optimization

Technical Support Center: Determination of IC50 for α-Cyano-2-fluorocinnamic Acid in Mitochondrial Pyruvate Carrier (MPC) Inhibition

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the inhibitory effects of α-Cyano-2-fluorocinnamic acid on the mitochondrial pyruvate carrier (MPC)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the inhibitory effects of α-Cyano-2-fluorocinnamic acid on the mitochondrial pyruvate carrier (MPC). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is α-Cyano-2-fluorocinnamic acid and why is its IC50 value for MPC important?

A1: α-Cyano-2-fluorocinnamic acid belongs to the class of α-cyanocinnamate derivatives, which are known inhibitors of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. Determining the IC50 of α-Cyano-2-fluorocinnamic acid for the MPC is crucial for several reasons:

  • Potency Assessment: It establishes the concentration of the compound required to inhibit 50% of MPC activity, providing a key indicator of its inhibitory strength.

  • Structure-Activity Relationship (SAR) Studies: Comparing the IC50 value with other α-cyanocinnamate derivatives helps in understanding how structural modifications, such as the addition of a fluorine atom, affect the inhibitory activity.

  • Therapeutic Potential: As dysregulation of MPC activity is implicated in various diseases, including cancer and metabolic disorders, the IC50 value is a critical parameter in the early stages of drug discovery and development.[1]

Q2: What is the mechanism of action for α-cyanocinnamate derivatives as MPC inhibitors?

A2: α-cyanocinnamate derivatives, including α-Cyano-2-fluorocinnamic acid, act as competitive inhibitors of the MPC. Their structure mimics that of the substrate, pyruvate, allowing them to bind to the active site of the MPC. The α-cyano-cinnamate head group is particularly important for this interaction. By occupying the binding site, these inhibitors block the transport of pyruvate into the mitochondria, thereby uncoupling glycolysis from the TCA cycle.

Q3: What are the common methods for determining the IC50 of MPC inhibitors?

A3: Several methods can be employed to determine the IC50 of MPC inhibitors. The choice of method often depends on the available equipment and the specific experimental question. Common approaches include:

  • Oxygen Consumption Rate (OCR) Assays: These assays, often performed using a Seahorse XF Analyzer, measure the rate at which cells consume oxygen, which is a direct indicator of mitochondrial respiration. Inhibition of MPC leads to a decrease in pyruvate-driven respiration.

  • Radiolabeled Pyruvate Uptake Assays: This method directly measures the transport of radiolabeled pyruvate (e.g., [¹⁴C]-pyruvate) into isolated mitochondria. A decrease in the uptake of the radiolabel in the presence of the inhibitor is used to calculate the IC50.

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET-based biosensors can be designed to detect conformational changes in the MPC upon inhibitor binding, providing a high-throughput method for screening potential inhibitors.[2]

Q4: Are there any known off-target effects of α-cyanocinnamate derivatives?

A4: While α-cyanocinnamate derivatives are potent MPC inhibitors, it's important to be aware of potential off-target effects. Some studies have shown that these compounds can also inhibit other cellular processes, albeit typically at higher concentrations. For instance, some cinnamic acid derivatives have been reported to interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Researchers should consider including appropriate controls in their experiments to assess the specificity of the observed effects.

Troubleshooting Guide: IC50 Determination using Oxygen Consumption Rate (OCR) Assay

This section provides a detailed troubleshooting guide for determining the IC50 of α-Cyano-2-fluorocinnamic acid using a Seahorse XF Analyzer.

Problem Potential Cause(s) Recommended Solution(s)
High variability in baseline OCR 1. Inconsistent cell seeding. 2. Uneven cell distribution in the well. 3. Cell stress or poor health.1. Ensure accurate and consistent cell counting and seeding in each well. 2. After seeding, visually inspect the plate under a microscope to confirm a monolayer. 3. Use cells within a consistent and low passage number. Ensure optimal cell culture conditions.
No or weak response to α-Cyano-2-fluorocinnamic acid 1. Compound instability or degradation. 2. Low cell permeability of the compound. 3. Cell line is not reliant on mitochondrial pyruvate metabolism. 4. Incorrect compound concentration range.1. Prepare fresh stock solutions of the compound for each experiment. Some cinnamic acid derivatives can be unstable in aqueous solutions. 2. Consider using a permeabilizing agent (e.g., digitonin) if working with isolated mitochondria or if cell permeability is suspected to be an issue. 3. Choose a cell line known to have high MPC expression and reliance on pyruvate oxidation. 4. Perform a wide dose-response curve in the initial experiment (e.g., from nanomolar to high micromolar) to identify the inhibitory range.
Precipitation of the compound in the assay medium 1. Poor aqueous solubility of α-Cyano-2-fluorocinnamic acid. 2. High final concentration of the solvent (e.g., DMSO).1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the aqueous assay medium, ensure rapid and thorough mixing. Consider a brief sonication of the stock solution before dilution. 2. Keep the final DMSO concentration in the assay medium below 0.5% and ensure it is consistent across all wells, including controls.
Unexpected increase in OCR at low inhibitor concentrations 1. Hormetic effect. 2. Off-target effects.1. This is a biphasic dose-response where low doses stimulate and high doses inhibit. Ensure a full dose-response curve is generated to accurately determine the IC50 from the inhibitory phase. 2. Investigate potential off-target effects by using complementary assays or inhibitors for other metabolic pathways.
IC50 value is significantly different from expected values for similar compounds 1. Differences in experimental conditions (cell type, substrate availability, etc.). 2. The fluoro-substitution significantly alters the compound's properties. 3. Data analysis errors.1. Standardize the assay protocol and ensure all parameters are consistent between experiments. 2. The electronegativity of the fluorine atom can alter the compound's pKa and lipophilicity, which can impact its potency. This may be a genuine finding. 3. Use appropriate non-linear regression models to fit the dose-response curve and calculate the IC50. Ensure proper normalization of the data to the vehicle control.

Experimental Workflow & Data Analysis

Mechanism of MPC Inhibition by α-Cyano-2-fluorocinnamic Acid

Mechanism of MPC Inhibition cluster_0 Inner Mitochondrial Membrane cluster_1 cluster_2 Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport Mitochondrial_Matrix Mitochondrial Matrix MPC->Mitochondrial_Matrix Inhibitor α-Cyano-2-fluorocinnamic acid Inhibitor->MPC Competitive Inhibition TCA_Cycle TCA Cycle Mitochondrial_Matrix->TCA_Cycle Pyruvate Dehydrogenase Cytosol Cytosol

Caption: Competitive inhibition of the MPC by α-Cyano-2-fluorocinnamic acid.

Step-by-Step Protocol: OCR-based IC50 Determination

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cell line with high MPC activity (e.g., HepG2, primary hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, and Glutamine supplements

  • α-Cyano-2-fluorocinnamic acid

  • DMSO (or other suitable solvent)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of α-Cyano-2-fluorocinnamic acid in DMSO.

    • Perform serial dilutions of the stock solution in Seahorse XF Base Medium to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent and low (<0.5%).

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Seahorse XF Assay:

    • Load the injector ports of the hydrated sensor cartridge with the serially diluted α-Cyano-2-fluorocinnamic acid solutions and a vehicle control (medium with the same DMSO concentration).

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the baseline OCR before injecting the different concentrations of the inhibitor and will continue to measure OCR post-injection.

  • Data Analysis:

    • Normalize the OCR data to the baseline measurements.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Experimental Workflow Diagram

A Day 1: Seed cells in Seahorse microplate B Day 2: Prepare inhibitor dilutions & hydrate sensor cartridge A->B C Day 2: Equilibrate cells in assay medium A->C D Day 2: Load inhibitor into sensor cartridge B->D E Run Seahorse XF Mito Stress Test C->E D->E F Measure baseline OCR E->F G Inject inhibitor F->G H Measure post-injection OCR G->H I Data analysis: Normalize OCR H->I J Plot dose-response curve I->J K Calculate IC50 J->K

Caption: Workflow for IC50 determination using a Seahorse XF assay.

References

  • Divakaruni, A. S., Wiley, S. E., Rogers, G. W., Andreyev, A. Y., Petrosyan, S., Loviscach, M., ... & Murphy, A. N. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14), 5422-5427.
  • Compan, V., Pierredon, S., Vanderperre, B., Krznar, P., Marchiq, I., Zamboni, N., ... & Martinou, J. C. (2015). Monitoring mitochondrial pyruvate carrier activity in real time using a BRET-based biosensor: investigation of the Warburg effect. Molecular cell, 59(3), 491-501.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Overcoming Limitations of α-Cyanocinnamate Inhibitors

Welcome to the Technical Support Center for metabolic inhibitors. α-Cyano-4-hydroxycinnamate (CHC) and its derivatives are classical pharmacological tools used to block monocarboxylate transporters (MCT1, MCT2, MCT4) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for metabolic inhibitors. α-Cyano-4-hydroxycinnamate (CHC) and its derivatives are classical pharmacological tools used to block monocarboxylate transporters (MCT1, MCT2, MCT4) and the mitochondrial pyruvate carrier (MPC). While foundational in metabolic research, their utility is frequently compromised by poor isoform selectivity, low potency, and confounding off-target effects.

This guide provides actionable troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure scientific rigor when utilizing these inhibitors.

Part 1: The Specificity Trap (Off-Target Effects)

Q1: My cellular assays require >1 mM CHC to observe reduced lactate efflux, but this causes widespread cytotoxicity. How can I differentiate on-target MCT inhibition from non-specific toxicity?

Causality Insight: CHC is a competitive inhibitor that mimics the lactate anion. Because highly glycolytic tumor cells often generate intracellular lactate in the 10-20 mM range, outcompeting this substrate requires millimolar concentrations of CHC[1]. However, at concentrations ≥ 5 mM, CHC induces non-specific cytotoxicity and off-target effects, including the disruption of chloride-bicarbonate exchangers and profound intracellular acidification[1].

Q2: I observe a sharp drop in mitochondrial respiration (Oxygen Consumption Rate) when treating cells with 50 µM CHC. Is this due to the blockade of lactate-fueled oxidative phosphorylation via MCT1?

Causality Insight: No. At 50 µM, CHC does not significantly inhibit MCT1. The observed drop in respiration is an off-target effect caused by the potent inhibition of the Mitochondrial Pyruvate Carrier (MPC)[2]. The α-cyano group features an activated double bond that forms Michael addition adducts with cysteine residues on the MPC complex, yielding a binding affinity (Ki) in the low micromolar range (<5 µM)[2].

Solution: To isolate MCT1-dependent lactate import from MPC-dependent pyruvate import, you must perform assays in biological systems lacking mitochondria to rule out MPC interference.

Pathway LactateExt Extracellular Lactate MCT1 MCT1 / MCT4 (Cell Membrane) LactateExt->MCT1 LactateInt Intracellular Lactate MCT1->LactateInt Pyruvate Cytosolic Pyruvate LactateInt->Pyruvate LDH MPC MPC (Mitochondrial Membrane) Pyruvate->MPC MitoPyruvate Mitochondrial Pyruvate MPC->MitoPyruvate CHC α-Cyano-4-hydroxycinnamate (CHC) CHC->MCT1 Inhibits (mM range) CHC->MPC Inhibits (µM range)

Metabolic pathway illustrating concentration-dependent CHC targeting of MCT1 and MPC.

Protocol 1: Erythrocyte [14C]-Lactate Uptake Assay (MCT1 Specificity Validation)

To definitively prove that an α-cyanocinnamate derivative is targeting MCT1 and not MPC, use mature mammalian erythrocytes. Because erythrocytes lack mitochondria (and thus lack MPC), any inhibition of lactate uptake observed in this self-validating model is definitively mediated by cell-surface MCTs.

Step-by-Step Methodology:

  • Preparation: Isolate fresh human or murine erythrocytes and wash three times in a HEPES-buffered saline solution (pH 7.4) to remove endogenous plasma lactate.

  • Pre-incubation: Resuspend the erythrocyte pellet to a 10% hematocrit. Aliquot into microcentrifuge tubes and pre-incubate with vehicle (DMSO) or the α-cyanocinnamate inhibitor (e.g., CHC at 0.1 mM, 1 mM, and 5 mM) for 10 minutes at 37°C.

  • Tracer Addition: Rapidly add [14C]-L-lactate (final concentration 1 mM, 0.5 µCi/mL) to the suspension.

  • Termination (Critical Step): Exactly 60 seconds post-addition, terminate the reaction by adding 1 mL of ice-cold "Stop Solution" (HEPES buffer containing 5 mM unlabeled CHC or phloretin to instantly freeze transporter dynamics).

  • Washing & Lysis: Centrifuge at 3000 x g for 1 minute at 4°C. Aspirate the supernatant completely. Wash the pellet twice with the Stop Solution. Lyse the erythrocytes using 200 µL of 0.1 M NaOH and 0.1% Triton X-100.

  • Quantification: Transfer the lysate to a scintillation vial, add 2 mL of scintillation cocktail, and measure Counts Per Minute (CPM). Calculate % inhibition relative to the vehicle control.

G Start Observe Reduced Cellular Respiration Question Is it MCT1 or MPC Inhibition? Start->Question Assay Perform Erythrocyte [14C]-Lactate Assay Question->Assay MCT1 Reduced Uptake: MCT1 Blockade Confirmed Assay->MCT1 Erythrocytes lack mitochondria MPC Normal Uptake: MPC Blockade Likely Assay->MPC Mitochondrial dependency

Workflow for distinguishing MCT1 vs. MPC inhibition using erythrocyte models.

Part 2: Potency, Solubility, and Metabolic Compensation

Q3: I am using an advanced α-cyanocinnamate derivative to selectively block MCT1, but my tumor cells are surviving by shifting their metabolism. How do I overcome this resistance?

Causality Insight: CHC is a widely used nonspecific inhibitor of MCTs 1, 2, and 4 with Ki in the low millimolar range, but highly selective MCT1 inhibition often triggers a rapid compensatory upregulation of MCT4[3]. MCT4 is a lower-affinity, high-capacity transporter driven by HIF-1α. Because MCT4 efficiently exports lactate even in the absence of MCT1, the cells avoid fatal intracellular acidification and survive the treatment[3].

Solution: Overcoming this limitation requires a dual-inhibition strategy. You must combine the MCT1 inhibitor with an MCT4 inhibitor (e.g., Bindarit) or use a pan-MCT inhibitor alongside metabolic modulators.

Quantitative Data: Inhibitor Profiling

To select the correct inhibitor for your experimental design, consult the quantitative profile below.

Table 1: Pharmacological Profiling of α-Cyanocinnamate Derivatives and Alternatives

InhibitorPrimary TargetSecondary Target / Off-TargetWorking Concentration (In Vitro)Primary Limitations
α-Cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4MPC, Chloride-bicarbonate exchanger1 - 5 mM (MCTs) / <5 µM (MPC)Poor potency, off-target toxicity, pH dependency
UK5099 MPCMCTs (at high doses)50 - 500 nMHighly potent for MPC, but loses selectivity at high doses
AZD3965 MCT1MCT21 - 10 nMHighly selective, but inactive against MCT4 (compensatory upregulation)
AR-C155858 MCT1, MCT2None reported at working doses10 - 50 nMSusceptible to MCT4 metabolic compensation
Protocol 2: Dual-Target Validation Workflow (Overcoming MCT4 Compensation)

To prove that MCT4 compensation is the limiting factor in your MCT1 inhibitor assay, employ this self-validating genetic and pharmacological combination workflow.

Step-by-Step Methodology:

  • Baseline Profiling: Plate cells and perform RT-qPCR and Western blotting to establish baseline expression ratios of MCT1 vs. MCT4.

  • siRNA Transfection: Transfect cells with non-targeting control siRNA or MCT4-specific siRNA using a lipid-based transfection reagent. Incubate for 48 hours to ensure complete knockdown.

  • Inhibitor Treatment: Treat the MCT4-knockdown cells with the α-cyanocinnamate MCT1 inhibitor (e.g., CHC or a highly selective analogue like AZD3965) at the predetermined IC50 concentration.

  • Phenotypic Readout: Measure intracellular pH (using BCECF-AM fluorescence) and extracellular lactate accumulation (using a colorimetric assay) at 12, 24, and 48 hours post-treatment.

  • Validation: A synergistic drop in intracellular pH and cell viability in the combination group (MCT4 siRNA + MCT1 inhibitor) confirms that compensatory MCT4 efflux was the primary mechanism of resistance.

References[1] Title: Catabolism of Exogenous Lactate Reveals It as a Legitimate Metabolic Substrate in Breast Cancer

Source: PLOS One URL:[2] Title: Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer Source: bioRxiv URL:[3] Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model Source: PMC URL:

Sources

Optimization

Technical Support Center: Troubleshooting alpha-Cyano-2-fluorocinnamic Acid (2-F-CCA) Stability in Solution

Welcome to the Technical Support Center for alpha-Cyano-2-fluorocinnamic acid (2-F-CCA) . As a rationally designed halogenated derivative of the widely used alpha-cyanocinnamic acid family, 2-F-CCA is highly valued as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alpha-Cyano-2-fluorocinnamic acid (2-F-CCA) . As a rationally designed halogenated derivative of the widely used alpha-cyanocinnamic acid family, 2-F-CCA is highly valued as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)[1] and as a targeted metabolic probe. However, its unique chemical structure—specifically the highly electronegative fluorine atom at the ortho position of the phenyl ring—introduces distinct stability challenges in solution.

This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights into 2-F-CCA degradation, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure absolute data integrity.

Part 1: Core Mechanisms of Instability (Causality)

Understanding the physical chemistry of 2-F-CCA is the first step in preventing its degradation. The stability of this compound in solution is dictated by three primary mechanisms:

  • Photo-Isomerization (trans to cis): 2-F-CCA is synthesized and utilized in its active trans (E) configuration. Exposure to ambient UV or visible light triggers a rapid photochemical isomerization to the cis (Z) form[2]. The cis isomer exhibits drastically reduced efficacy because it cannot properly co-crystallize with analytes in MALDI applications, nor can it correctly bind to target protein pockets (e.g., monocarboxylate transporters) due to steric hindrance.

  • Decarboxylation: The electron-withdrawing nature of the cyano group, compounded by the inductive effect of the 2-fluoro substitution, weakens the stability of the carboxylic acid moiety. Under thermal stress or elevated pH, the molecule readily loses a CO₂ unit[3].

  • Nucleophilic Hydrolysis: In aqueous solutions, particularly at basic pH, the cyano group (-C≡N) is susceptible to nucleophilic attack by water, slowly hydrolyzing into an amide and eventually a carboxylic acid.

degradation_pathways A trans-alpha-Cyano-2-fluorocinnamic acid (Active / Stable Form) B cis-Isomer (Loss of Efficacy) A->B UV/Visible Light (Photo-isomerization) C Decarboxylated Product (Loss of CO2) A->C Thermal Stress / High pH (Decarboxylation) D Hydrolyzed Amide/Acid (Cyano Breakdown) A->D Prolonged Aqueous Exposure (Base-catalyzed Hydrolysis)

Fig 1. Primary degradation pathways of 2-F-CCA in solution under environmental stress.

Part 2: Quantitative Stability Data

To optimize your experimental design, refer to the established half-life parameters of 2-F-CCA across various solvent systems.

Table 1: 2-F-CCA Degradation Kinetics and Solubility Limits

Solvent SystemStorage TempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
100% Anhydrous DMSO -20°CDark> 6 monthsNone (Highly Stable)
100% Methanol 4°CDark2-3 weeksEsterification / Decarboxylation
Aqueous Buffer (pH 7.4) 25°CAmbient Light< 4 hoursPhoto-isomerization
Aqueous Buffer (pH 8.5) 37°CDark< 2 hoursBase-catalyzed Hydrolysis

Part 3: Troubleshooting FAQs

Q1: Why does my 2-F-CCA solution turn cloudy or precipitate immediately upon dilution into my aqueous assay buffer? A1: This is a classic solvent crash-out phenomenon. 2-F-CCA is highly hydrophobic. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local dielectric constant drops, causing the compound to precipitate. Solution: Use a step-down dilution method. Pre-mix your DMSO stock with a co-solvent system (e.g., PEG300 and Tween-80) before introducing the aqueous phase[4]. Ensure the final DMSO concentration remains within the tolerance limits of your specific assay (typically <1-5%).

Q2: I am seeing a massive drop in my MALDI-MS signal intensity and an increase in matrix cluster background after storing my matrix solution for a week. What is happening? A2: Your matrix solution has likely undergone photo-isomerization and partial decarboxylation. Halogenated alpha-cyanocinnamic acids (like 4-Cl-CCA and 2-F-CCA) are highly photosensitive[2]. The resulting cis-isomer and breakdown products do not absorb laser energy efficiently at 337 nm / 355 nm, leading to poor analyte desorption and high matrix background[1]. Solution: Matrix solutions must be prepared fresh daily. If storage is absolutely necessary, keep them in amber vials at -20°C and purge the headspace with argon or nitrogen.

Q3: Does the presence of moisture in my DMSO stock affect 2-F-CCA? A3: Yes. Moisture-contaminated DMSO significantly reduces the solubility of 2-F-CCA and provides the necessary nucleophile (water) to initiate the slow hydrolysis of the cyano group. Always use fresh, anhydrous DMSO (sealed under inert gas) for stock preparation[4].

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate preparation with immediate quality control (QC) checks.

Protocol A: Preparation of Ultra-Stable 2-F-CCA Stock and Working Solutions

Objective: Formulate a precipitation-resistant, isomerically pure working solution.

Step-by-Step Methodology:

  • Weighing (Light Restricted): Dim ambient laboratory lighting. Weigh the required amount of lyophilized 2-F-CCA powder using an anti-static microbalance.

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to create a 100 mM master stock. Vortex vigorously for 60 seconds until completely clear.

  • Aliquot & Purge: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the tubes with Argon gas for 5 seconds before sealing to displace oxygen and atmospheric moisture. Store at -20°C.

  • Working Solution Formulation (Just-in-Time):

    • Thaw one aliquot on ice in the dark.

    • For Cellular Assays: Add 50 µL of the DMSO stock to 400 µL of PEG300. Mix thoroughly. Add 50 µL of Tween-80, mix until clarified. Slowly add 500 µL of ddH₂O dropwise while vortexing to prevent micro-precipitation[4].

    • For MALDI Matrix: Dilute the stock directly into your matrix solvent (e.g., 50% Acetonitrile / 0.1% TFA) immediately prior to spotting on the target plate[1].

prep_workflow S1 1. Weigh 2-F-CCA (Protect from light) S2 2. Dissolve in Anhydrous DMSO (100 mM Stock) S1->S2 S3 3. Aliquot & Purge with Argon (Store at -20°C) S2->S3 S4 4. Step-Down Dilution (PEG300/Tween-80 or ACN/TFA) S3->S4 Thaw on ice (Single use) S5 5. Validate via UV-Vis (Confirm trans-isomer peak) S4->S5 QC Check

Fig 2. Optimized workflow for preparing and validating stable 2-F-CCA solutions.

Protocol B: Spectrophotometric Validation of Isomeric Integrity

Objective: Verify that the 2-F-CCA solution has not undergone trans-to-cis photo-isomerization prior to critical experiments.

Step-by-Step Methodology:

  • Blanking: Blank a UV-Vis spectrophotometer with the exact solvent system used for your working solution (e.g., 50% ACN / 0.1% TFA).

  • Dilution: Dilute a small sample of your 2-F-CCA working solution to a final concentration of 10 µM to ensure the absorbance falls within the linear dynamic range (0.1 - 1.0 AU).

  • Spectral Scan: Scan the sample from 250 nm to 450 nm.

  • Data Interpretation:

    • The pure trans-isomer will display a sharp, distinct absorbance maximum ( λmax​ ) typically around 330-345 nm (dependent on exact solvent pH/polarity).

    • If a secondary peak emerges at a lower wavelength (hypsochromic shift) or the primary peak broadens significantly, this indicates the presence of the cis-isomer or decarboxylated degradants. Discard the solution and prepare a fresh aliquot.

Sources

Troubleshooting

potential for drug resistance to alpha-Cyano-2-fluorocinnamic acid

Welcome to the Technical Support & Troubleshooting Portal for α -Cyano-2-fluorocinnamic acid ( α -C2FCA) . As a highly lipophilic, fluorinated derivative of the classic monocarboxylate transporter (MCT) inhibitor α -cyan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for α -Cyano-2-fluorocinnamic acid ( α -C2FCA) .

As a highly lipophilic, fluorinated derivative of the classic monocarboxylate transporter (MCT) inhibitor α -cyano-4-hydroxycinnamic acid (CHC), α -C2FCA is engineered for enhanced cell permeability and potent MCT1/MCT4 target engagement. However, the extreme metabolic plasticity of cancer cells frequently leads to acquired drug resistance.

This guide is designed for researchers and drug development professionals to troubleshoot loss of compound efficacy, identify resistance mechanisms, and validate metabolic assays.

Section 1: Frequently Asked Questions (Mechanisms of Resistance)

Q1: Why do my cancer cell lines regain proliferation after 48-72 hours of α -C2FCA treatment despite initial cytotoxicity? Causality: This is the hallmark of compensatory transporter upregulation. α -C2FCA primarily blocks MCT1, causing rapid intracellular accumulation of lactate and a severe drop in cytosolic pH. To survive this acidosis, cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). HIF-1 α acts as a transcription factor that upregulates MCT4 —a low-affinity, high-capacity lactate exporter that is inherently more resistant to cyanocinnamic acid derivatives. Once MCT4 is deployed to the membrane, lactate efflux resumes, and proliferation recovers .

Q2: I have confirmed that MCT4 is NOT upregulated in my resistant line. What else is driving the resistance? Causality: If transport is not restored, the cells have likely undergone metabolic reprogramming . By blocking lactate efflux, α -C2FCA forces a bottleneck in glycolysis. Resistant cells often bypass this by shifting their primary energy production from aerobic glycolysis (the Warburg effect) back to mitochondrial Oxidative Phosphorylation (OXPHOS) or by utilizing alternative carbon sources like glutamine. This renders the cells independent of MCT-mediated lactate clearance .

Q3: How does CD147 (Basigin) expression affect the efficacy of this inhibitor? Causality: MCT1 and MCT4 cannot function or localize to the plasma membrane without their obligate chaperone protein, CD147. We frequently observe that cells resistant to α -C2FCA exhibit massive upregulation of CD147. This excess chaperone capacity stabilizes any available MCT4 at the membrane, maximizing efflux efficiency even in the presence of the inhibitor .

Section 2: Quantitative Biomarkers of Acquired Resistance

To determine if your cell line has developed true resistance to α -C2FCA, compare your multi-omics data against these established baseline shifts.

Biomarker / MetricSensitive Phenotype (Baseline)Resistant Phenotype (72h Post-Tx)Causality / Implication
α -C2FCA IC 50​ 15 - 50 μ M> 500 μ MLoss of target engagement or compensatory efflux.
MCT1 Expression High (1.0x)Low/Moderate (0.4x)Target downregulation to evade inhibitor binding.
MCT4 Expression Low (1.0x)High (4.5x)Upregulation of low-affinity, high-capacity lactate exporter.
CD147 (Basigin) Moderate (1.0x)High (3.2x)Increased chaperone activity to stabilize MCTs at the membrane.
OCR/ECAR Ratio 0.5 (Highly Glycolytic)2.1 (OXPHOS-reliant)Metabolic shift to bypass glycolysis and lactate production.

Section 3: Diagnostic Workflows & Visualizations

When troubleshooting a loss of α -C2FCA efficacy, follow the logical decision tree below to isolate the variable causing the resistance.

Troubleshooting Obs Loss of α-C2FCA Efficacy CheckMedia Check Media Formulation Obs->CheckMedia IsPyrHigh High Pyruvate/Lactate? CheckMedia->IsPyrHigh FixMedia Use Dialyzed FBS IsPyrHigh->FixMedia Yes CheckTrans Assess MCT4/CD147 IsPyrHigh->CheckTrans No IsMCT4High MCT4 Upregulated? CheckTrans->IsMCT4High FixMCT4 Use Dual MCT1/4 Inhibitor IsMCT4High->FixMCT4 Yes CheckMetab Assess OCR/ECAR IsMCT4High->CheckMetab No FixMetab Combine with OXPHOS Inhibitor CheckMetab->FixMetab

Decision tree for troubleshooting α-C2FCA resistance in in vitro metabolic assays.

ResistanceMechanism Drug α-C2FCA Treatment Target MCT1 Inhibition Drug->Target Stress Intracellular Lactate ↑ Cytosolic pH ↓ Target->Stress TF HIF-1α Activation Stress->TF Metab Shift to OXPHOS Stress->Metab Comp1 MCT4 Upregulation TF->Comp1 Comp2 CD147 Chaperone ↑ TF->Comp2 Resist Acquired Resistance Comp1->Resist Comp2->Resist Metab->Resist

Mechanistic pathways driving acquired resistance to α-C2FCA via MCT4 and metabolic reprogramming.

Section 4: Self-Validating Experimental Protocols

Issue: Inconsistent IC 50​ Values Across Different Media Formulations

Root Cause: Standard Fetal Bovine Serum (FBS) and common media (like DMEM) contain highly variable concentrations of exogenous pyruvate and lactate. Because MCTs are bidirectional symporters, high extracellular monocarboxylates alter the thermodynamic gradient, forcing competitive binding at the transporter pore and artificially masking the inhibitory potency of α -C2FCA.

Protocol: Validating α -C2FCA Resistance via 13 C-Lactate Flux

Self-Validating Principle: Standard lactate assays cannot distinguish between lactate produced by glycolysis and lactate transported across the membrane. By spiking the media with isotopically labeled 13 C-Lactate, we isolate transporter-mediated flux from de novo cellular metabolism. Logic Check: If resistant cells show restored 13 C-Lactate flux despite α -C2FCA, resistance is transporter-mediated (e.g., MCT4). If flux remains blocked but cells survive, the system self-validates that the target is engaged, but the cells have metabolically rewired.

Step-by-Step Methodology:

  • Preparation & Seeding:

    • Seed 2×105 cells/well in 6-well plates. Incubate overnight to allow adherence.

    • Prepare treatment media using dialyzed FBS and pyruvate-free DMEM to eliminate competitive exogenous monocarboxylates.

    • Treat cells with α -C2FCA at and your established baseline IC 50​ for 48 hours to induce the resistant phenotype.

  • Isotope Tracing (The Validation Step):

    • Wash cells twice with warm, lactate-free buffer (e.g., modified Krebs-Ringer).

    • Add buffer supplemented with 10 mM 13 C-Lactate (Heavy Isotope) and maintain the respective α -C2FCA doses.

    • Incubate for exactly 15 minutes to measure initial uptake rates (capturing the bidirectional nature of MCTs before equilibrium is reached).

  • Metabolic Quenching:

    • Rapidly aspirate the tracing media.

    • Wash cells three times with ice-cold PBS to instantly halt transporter activity and lock the intracellular metabolite pool.

    • Add 400 μ L of cold 80% methanol (-80°C) to lyse cells and extract metabolites.

  • LC-MS/MS Quantification:

    • Centrifuge lysates at 14,000 x g for 10 min at 4°C to pellet proteins.

    • Analyze the supernatant for 13 C-Lactate (m/z 90 44) using negative ion mode LC-MS/MS.

  • Parallel Target Validation:

    • Lyse a parallel plate using RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and immunoblot for MCT1, MCT4, and CD147 to correlate the physical flux data with protein expression levels.

References

  • Guan, X., & Morris, M. E. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. AAPS Journal.[Link]

  • Afonso, J., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Dove Medical Press.[Link]

  • Benyahia, Z., et al. (2013). Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLOS One.[Link]

Optimization

Technical Support Center: Impact of Serum Components on α-Cyano-2-fluorocinnamic Acid (CFCA) Activity

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing α-cyano-2-fluorocinnamic acid (CFCA) in their experiments. We wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing α-cyano-2-fluorocinnamic acid (CFCA) in their experiments. We will explore the significant, yet often underestimated, impact of serum components on the bioactivity of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Introduction: Understanding α-Cyano-2-fluorocinnamic Acid (CFCA)

α-Cyano-2-fluorocinnamic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities.[1] Like its well-known analogue, α-cyano-4-hydroxycinnamic acid (CHCA), CFCA is often employed as an inhibitor of cellular transport proteins.[2][3] Specifically, this class of inhibitors is widely used to target monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC), which are critical for cellular metabolism in both normal and disease states, such as cancer.[4][5][6]

A common challenge in cell-based assays is the discrepancy between a compound's activity in simplified biochemical assays versus complex cell culture environments. A primary variable is the presence of serum, typically Fetal Bovine Serum (FBS), in the culture medium. This guide will deconstruct the mechanisms of serum interference and provide actionable protocols to mitigate its effects.

The Mechanism of Serum Interference: More Than Just a Buffer

The perceived activity of a small molecule inhibitor in a cell-based assay is determined by its ability to reach and engage its target. Serum, rich in proteins, lipids, and other macromolecules, can significantly alter a compound's availability.

The most significant interaction is with serum albumin , the most abundant protein in plasma and cell culture serum.[7] Albumin functions as a natural transport vehicle for numerous molecules, including many therapeutic drugs.[8] Small molecules, particularly those with hydrophobic characteristics like cinnamic acid derivatives, can bind to albumin with varying affinities.[9][10]

This binding is a reversible equilibrium:

Free CFCA + Albumin ⇌ [CFCA-Albumin Complex]

Crucially, only the unbound, free fraction of the drug is available to cross cell membranes and interact with its intended target (e.g., an MCT on the cell surface).[11] The [CFCA-Albumin Complex] acts as a circulating reservoir, effectively sequestering the compound and reducing its active concentration. This leads to a requirement for a higher total concentration of CFCA to achieve the same biological effect, manifesting as a rightward shift in the dose-response curve and a higher apparent IC50 value.

cluster_0 Extracellular Medium (with Serum) cluster_1 Cell Total_CFCA Total CFCA Added Free_CFCA Free, Active CFCA Total_CFCA->Free_CFCA Dissolution Bound_CFCA Bound, Inactive CFCA [CFCA-Albumin Complex] Free_CFCA->Bound_CFCA Reversible Binding Target Cellular Target (e.g., MCT/MPC) Free_CFCA->Target Target Engagement Albumin Serum Albumin Effect Biological Effect (Inhibition of Transport) Target->Effect

Caption: The impact of serum albumin on CFCA bioavailability.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for CFCA is much higher in my cell assay with 10% FBS compared to the published value from a cell-free assay. Is my compound inactive?

A: Not necessarily. This is the most common manifestation of serum protein binding. In a cell-free (biochemical) assay, 100% of the compound is available to interact with the target. In your cell-based assay with 10% FBS, a significant fraction of your CFCA is likely bound to bovine serum albumin (BSA), reducing the free concentration. An IC50 shift of 10- to 100-fold is not uncommon for compounds with moderate-to-high serum protein binding.

Q2: Should I perform my experiments in serum-free media to avoid this problem?

A: It depends on your experimental question.

  • For Target Potency (IC50): If your goal is to determine the intrinsic potency of CFCA on its target in a cellular context, using low-serum (0.5-2%) or serum-free media (for short-term assays) is advisable. This minimizes the confounding variable of protein binding. However, be aware that cell health and proliferation may be compromised, which can introduce other artifacts.

  • For Physiological Relevance: If you aim to model a more in vivo-like environment or are developing a therapeutic, testing in the presence of serum is critical. The data will be more predictive of the concentrations required to see an effect in a whole organism.

Q3: Does it matter if I use Fetal Bovine Serum (FBS), Newborn Calf Serum (NCS), or Human Serum?

A: Yes. The specific amino acid composition and structure of albumin can differ between species (e.g., bovine vs. human).[8] This can lead to different binding affinities for your compound. If your ultimate goal is clinical translation, it is wise to confirm key results using human serum, as the binding characteristics may differ from FBS.

Q4: I see a lot of variability between experiments. Could the serum be the cause?

A: Absolutely. Serum is a complex biological product, and there can be significant lot-to-lot variability in protein composition and concentration. This can alter the binding capacity of the medium and lead to inconsistent results. If you observe a sudden shift in your dose-response curve, testing a new lot of FBS is a prudent troubleshooting step.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Complete or near-complete loss of CFCA activity.
  • Primary Suspect: Extremely high serum protein binding, resulting in a free concentration of CFCA that is below the effective dose for the target.

  • Troubleshooting Workflow:

start No/Low CFCA Activity Observed q1 What is the serum concentration? start->q1 a1 Perform Serum-Shift Assay (See Protocol Below) q1->a1 10% a3 Reduce serum to 0.5-2% and re-test activity. q1->a3 <2% q2 Is fold-shift >50x? a1->q2 a2_yes Confirm with secondary, structurally distinct inhibitor. If phenotype matches, increase CFCA concentration significantly or reduce serum % if possible. q2->a2_yes Yes a2_no Check compound integrity (solubility, degradation). Test a new lot of serum for variability. q2->a2_no No end Problem Resolved a2_yes->end a2_no->end a3->end

Caption: Troubleshooting workflow for loss of CFCA activity.

Problem 2: Results are inconsistent and not reproducible.
  • Primary Suspect: Lot-to-lot variability in serum or inconsistent experimental setup.

  • Solutions:

    • Standardize Serum: Purchase a single, large lot of FBS for an entire series of experiments. Test and qualify the new lot against the old one before switching.

    • Control for Cell Density: The number of cells can affect the apparent IC50. Ensure you are plating the same number of cells for each experiment and that they are in a logarithmic growth phase.

    • Check Compound Stability: Ensure your stock solution of CFCA is stable and has not precipitated. Cinnamic acid derivatives can have limited solubility in aqueous solutions.[2] Prepare fresh dilutions from a validated stock for each experiment.

Problem 3: Off-target effects are observed at high CFCA concentrations.
  • Primary Suspect: To overcome serum binding, you may be using a total CFCA concentration that is high enough for the free fraction to engage lower-affinity, off-target proteins. Cinnamic acid derivatives have been reported to interact with multiple targets.[12][13]

  • Solutions:

    • Orthogonal Controls: Use a structurally different inhibitor for the same primary target (e.g., another known MPC inhibitor like UK5099).[14] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Target Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR to reduce the expression of the intended target. An authentic on-target effect should be rescued or mimicked by this genetic perturbation.

    • Dose-Response Matrix: If possible, test CFCA across a range of concentrations in media with different serum percentages (e.g., 1%, 5%, 10%). This can help de-convolute effects related to the total concentration versus the free concentration.

Key Experimental Protocols
Protocol 1: Quantitative Analysis via a Serum-Shift IC50 Assay

This assay is essential for quantifying the impact of serum on your compound's potency.

Objective: To determine the IC50 of CFCA in the presence of varying concentrations of serum and calculate the "fold-shift" caused by protein binding.

Materials:

  • CFCA stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Base medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, MTT)

  • Multichannel pipette, plate reader

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours.

  • Media Preparation: Prepare four different media formulations:

    • Base Medium + 0.5% FBS

    • Base Medium + 2% FBS

    • Base Medium + 5% FBS

    • Base Medium + 10% FBS

  • Compound Dilution: Create a serial dilution of CFCA for each of the four media types. It is critical to perform the dilutions in the actual media that will be added to the cells to allow the compound-protein binding to reach equilibrium. Aim for a 10-point, 3-fold dilution series starting at a high concentration (e.g., 100-200 µM).

  • Cell Treatment: Remove the old media from the cells and add the CFCA-containing media. Include "vehicle-only" (e.g., 0.1% DMSO) controls for each serum condition to define 100% viability.

  • Incubation: Incubate the plates for a duration appropriate for your assay (e.g., 48-72 hours).

  • Readout: Add the cell viability reagent according to the manufacturer's instructions and measure the signal on a plate reader.

Data Analysis:

  • Normalize the data for each serum concentration, setting the vehicle-only control as 100% and a "no cells" or "100% dead" control as 0%.

  • Plot the normalized response vs. log[CFCA] for each serum condition.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum concentration.

  • Summarize the data in a table.

Table 1: Example Serum-Shift Assay Data

Serum Concentration (%)IC50 (µM)Fold-Shift (vs. 0.5% Serum)
0.5%1.21.0
2%4.53.8
5%15.813.2
10%41.234.3

This quantitative data is invaluable for understanding your compound's behavior and for designing subsequent experiments with appropriate concentration ranges.

References
Click to expand
  • Roy, S. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Research & Reviews: Journal of Pharmacology and Toxicological Studies.
  • Giebułtowicz, J., et al. (2025). Effect of hypoalbuminemia on drug pharmacokinetics. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Joannidis, M., et al. (2023). Albumin as a drug: its biological effects beyond volume expansion. Critical Care.
  • Zsila, F. (2023). Serum albumin: clinical significance of drug binding and development as a drug delivery vehicle. Drug Discovery Today.
  • Li, Y., et al. (2007). Effect of human serum albumin on drug metabolism: structural evidence of esterase activity. Journal of Structural Biology.
  • Liu, Y., et al. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry.
  • Li, D., et al. (2008). [Study on the interaction between cinnamic acid and human serum albumin by fluorescence quenching method]. Guang Pu Xue Yu Guang Pu Fen Xi.
  • Al-Salabi, M.I., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules.
  • Ravi, S., et al. (2025).
  • Mphahlele, K.R., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
  • MedChemExpress. alpha-cyano-4-hydroxycinnamic-acid. MedChemExpress.
  • Sigma-Aldrich. a-Cyano-4-hydroxycinnamic acid. Sigma-Aldrich.
  • National Center for Biotechnology Inform
  • Finck, A., et al. (2025). Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment. European Journal of Medicinal Chemistry.
  • Icard, P., et al. (2021).
  • Poole, R.C., et al. (1990). Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. Biochemical Pharmacology.
  • Ghoshal, N., et al. (2011). Interaction of cinnamic acid derivatives with serum albumins: a fluorescence spectroscopic study. Journal of Luminescence.
  • Jaskolla, T.W., et al. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.
  • Sonpavde, S., et al. (2023). PD04-11 MCT INHIBITION RESENSITIZES ENZALUTAMIDE-RESISTANT PROSTATE CANCER CELLS TO ENZALUTAMIDE. Journal of Urology.
  • Ravi, S., et al. (2025).
  • Schwickert, A., et al. (2023). MCT4 blockade increases the efficacy of immune checkpoint blockade. Journal for ImmunoTherapy of Cancer.
  • El-Sahli, S., et al. (2020). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening.
  • Halford, S., et al. (2020). A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research.
  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Polański, R., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. Molecular Cancer Therapeutics.
  • Selleck Chemicals. α-cyano-4-hydroxycinnamic acid(α-CHCA). Selleck Chemicals.
  • Wang, Y., et al. (2016). Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. Scientific Reports.
  • Kussmann, M., et al. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry.
  • Rizzieri, D., et al. (2020). Unveiling the binding mode of perfluorooctanoic acid to human serum albumin. FEBS Letters.
  • Stanojković, T., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry.
  • Ghosh, A., et al. (2023). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study.
  • SanguineBio. (2013). Artifacts and Non-Specific Staining in Flow Cytometry, Part II. SanguineBio.
  • Cayman Chemical. α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.
  • Jana, A., et al. (2020).
  • Hamdan, L., et al. (2013). Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLOS One.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Mitochondrial Pyruvate Carrier (MPC) Inhibition: UK5099 vs. α-Cyano-2-fluorocinnamic acid

For researchers in metabolic studies, cancer biology, and drug development, the precise control of cellular metabolism is paramount. The Mitochondrial Pyruvate Carrier (MPC) stands as a critical gatekeeper, controlling t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic studies, cancer biology, and drug development, the precise control of cellular metabolism is paramount. The Mitochondrial Pyruvate Carrier (MPC) stands as a critical gatekeeper, controlling the flux of pyruvate from the cytoplasm into the mitochondrial matrix, a key step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2] The ability to selectively inhibit the MPC offers a powerful tool to dissect and manipulate cellular bioenergetics.

This guide provides an in-depth, objective comparison of two commonly cited small molecule inhibitors of the MPC: UK5099 and α-Cyano-2-fluorocinnamic acid. We will delve into their mechanisms, potency, practical considerations for experimental use, and the critical aspect of off-target effects, supported by experimental data and detailed protocols.

The Central Role of the Mitochondrial Pyruvate Carrier

The MPC is a heterodimeric protein complex located on the inner mitochondrial membrane, composed of the MPC1 and MPC2 subunits.[3] It facilitates the transport of pyruvate, the end-product of glycolysis, into the mitochondria. Once inside, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the TCA cycle. By inhibiting the MPC, researchers can force a metabolic shift towards glycolysis and lactate production, a phenomenon observed in many cancer cells known as the Warburg effect.[3]

Mechanism of MPC Inhibition by α-Cyanocinnamate Derivatives

Both UK5099 and α-Cyano-2-fluorocinnamic acid belong to the α-cyanocinnamate family of compounds. The inhibitory action of these molecules was initially thought to involve a covalent interaction with a thiol group on the carrier protein.[4] However, more recent structural and mechanistic studies suggest a non-covalent binding mechanism.[5][6] The α-cyano-propenoate group and a hydrophobic aromatic side chain are key structural features for potent inhibition.[7] These inhibitors are thought to bind within the pyruvate translocation pathway of the MPC complex, physically occluding the passage of pyruvate.

UK5099: The Gold Standard MPC Inhibitor

UK5099, also known as α-cyano-β-(1-phenylindol-3-yl)acrylate, is widely regarded as the gold-standard inhibitor of the MPC due to its high potency.[5][8]

Potency and Efficacy

Numerous studies have consistently demonstrated that UK5099 is a highly potent inhibitor of the MPC. Experimental data from assays measuring pyruvate-dependent oxygen consumption in isolated rat heart mitochondria show an IC50 of approximately 50 nM .[7] This high affinity allows for effective inhibition of the MPC at low nanomolar concentrations in a variety of experimental systems.

Physicochemical Properties for the Bench

For the research scientist, the practical aspects of compound handling are crucial.

  • Solubility: UK5099 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations as high as 100 mg/mL.[5] It is, however, sparingly soluble in aqueous buffers.

  • Cell Permeability: UK5099 is cell-permeable, allowing for its use in studies with intact cells to investigate the effects of MPC inhibition on cellular metabolism.[5]

Off-Target Considerations

A critical aspect of using any chemical inhibitor is understanding its selectivity. While UK5099 is a potent MPC inhibitor, it is not entirely specific. At higher concentrations, typically in the micromolar range, UK5099 can also inhibit plasma membrane monocarboxylate transporters (MCTs), which are responsible for lactate and pyruvate transport across the cell membrane.[9] This is an important consideration when interpreting data from whole-cell experiments, as inhibition of MCTs can have confounding effects on cellular metabolism.

α-Cyano-2-fluorocinnamic acid: A Less Potent Analogue

α-Cyano-2-fluorocinnamic acid is another member of the α-cyanocinnamate family. However, based on available data for structurally related compounds, it is a significantly less potent MPC inhibitor compared to UK5099.

Potency and Efficacy
Physicochemical Properties for the Bench
  • Solubility: Like other cinnamic acid derivatives, α-Cyano-2-fluorocinnamic acid is expected to have poor solubility in aqueous media but should be soluble in organic solvents such as DMSO and ethanol.

  • Cell Permeability: As a small, relatively lipophilic molecule, it is predicted to be cell-permeable.

Off-Target Considerations

Cinnamic acid derivatives have been shown to have various biological activities and can interact with other cellular targets. For instance, some cinnamic acid derivatives, including α-fluorocinnamate, have been reported to inhibit mitochondrial aldehyde dehydrogenase.[10] At the high concentrations likely required for MPC inhibition, the potential for off-target effects with α-Cyano-2-fluorocinnamic acid is a significant concern.

Comparative Data Summary

FeatureUK5099α-Cyano-2-fluorocinnamic acid
MPC Inhibition Potency (IC50) ~50 nM[7]Expected to be in the high µM to mM range[8]
Mechanism of Action Non-covalent MPC inhibition[5][6]Presumed non-covalent MPC inhibition
Solubility High in DMSO (~100 mg/mL)[5]Soluble in organic solvents (e.g., DMSO, ethanol)
Cell Permeability Yes[5]Presumed to be cell-permeable
Known Off-Target Effects Monocarboxylate Transporters (MCTs) at µM concentrations[9]Aldehyde dehydrogenase[10]

Experimental Protocols for Assessing MPC Inhibition

To enable researchers to validate and compare the effects of these inhibitors, we provide the following detailed experimental protocols.

Mitochondrial Pyruvate Uptake Assay using [¹⁴C]-Pyruvate

This assay directly measures the activity of the MPC in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.

  • Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2).

  • Inhibitor Preparation: Prepare stock solutions of UK5099 and α-Cyano-2-fluorocinnamic acid in DMSO. Create a dilution series to test a range of concentrations.

  • Uptake Initiation: In a microcentrifuge tube, add isolated mitochondria (typically 0.5-1.0 mg/mL protein) to the reaction buffer containing the desired concentration of the inhibitor or DMSO vehicle control. Initiate pyruvate uptake by adding a solution containing [¹⁴C]-pyruvate (final concentration typically 50-100 µM).

  • Uptake Termination: After a short incubation period (e.g., 1-2 minutes) at the desired temperature (e.g., 25°C), rapidly terminate the uptake by adding a stop solution containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., 10 mM α-cyano-4-hydroxycinnamate).

  • Separation and Scintillation Counting: Immediately separate the mitochondria from the reaction medium by centrifugation through a layer of silicone oil. Aspirate the aqueous and oil layers and lyse the mitochondrial pellet. Measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis: Calculate the rate of pyruvate uptake and determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Oxygen Consumption Rate (OCR) Measurement using Extracellular Flux Analysis

This method assesses the impact of MPC inhibition on mitochondrial respiration in intact cells.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to attach overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Inhibitor Injection Port Loading: Prepare stock solutions of UK5099 and α-Cyano-2-fluorocinnamic acid in the assay medium. Load the desired concentrations into the injector ports of the Seahorse XF sensor cartridge.

  • Assay Protocol:

    • Equilibrate the sensor cartridge and calibrate the instrument.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the MPC inhibitor (or vehicle control) and monitor the change in OCR. A decrease in OCR indicates inhibition of mitochondrial respiration due to the blockage of pyruvate import.

    • Optionally, perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to further probe mitochondrial function.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Compare the OCR profiles of cells treated with UK5099 and α-Cyano-2-fluorocinnamic acid to assess their relative effects on pyruvate-driven respiration.

Visualizing the Experimental Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of MPC inhibition and the experimental workflow for assessing inhibitor efficacy.

MPC_Inhibition_Mechanism Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix Inner_Membrane Inner Mitochondrial Membrane MPC MPC1 MPC2 Pyruvate_mito Pyruvate MPC->Pyruvate_mito Pyruvate_cyto Pyruvate Pyruvate_cyto->MPC Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Inhibitor UK5099 or α-Cyano-2-fluorocinnamic acid Inhibitor->MPC

Caption: Mechanism of Mitochondrial Pyruvate Carrier (MPC) Inhibition.

OCR_Workflow start Seed cells in Seahorse plate incubate Incubate overnight start->incubate media_change Replace with assay medium incubate->media_change equilibrate Equilibrate in non-CO2 incubator media_change->equilibrate load_inhibitors Load inhibitors into sensor cartridge equilibrate->load_inhibitors measure_basal Measure Basal OCR load_inhibitors->measure_basal inject_inhibitor Inject UK5099 or α-Cyano-2-fluorocinnamic acid measure_basal->inject_inhibitor measure_inhibited Measure Post-Injection OCR inject_inhibitor->measure_inhibited mito_stress Optional: Mitochondrial Stress Test (Oligomycin, FCCP, Rot/AA) measure_inhibited->mito_stress analyze Normalize and Analyze Data measure_inhibited->analyze Direct to analysis mito_stress->analyze

Caption: Workflow for OCR-based MPC inhibitor screening.

Conclusion and Recommendations

This guide provides a comprehensive comparison of UK5099 and α-Cyano-2-fluorocinnamic acid for the inhibition of the mitochondrial pyruvate carrier.

UK5099 remains the inhibitor of choice for researchers seeking potent and specific blockade of the MPC. Its low nanomolar IC50 allows for effective inhibition with a reduced likelihood of off-target effects, although caution is still advised at higher concentrations.

α-Cyano-2-fluorocinnamic acid , on the other hand, is a significantly weaker MPC inhibitor. Its use would likely require high micromolar to millimolar concentrations, which substantially increases the risk of off-target effects and may lead to ambiguous experimental results. For studies where a less potent inhibitor is desired for specific experimental designs, or for structure-activity relationship studies, it may have some utility. However, for most applications requiring robust and specific MPC inhibition, UK5099 is the superior tool.

Researchers should always validate the effects of any inhibitor in their specific experimental system and consider the potential for off-target effects when interpreting their data. The protocols provided herein offer a framework for such validation.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. Available at: [Link]

  • Herzig, S., Raemy, E., Montessuit, S., Veuthey, J. L., Zamboni, N., Westermann, B., Kunji, E. R., & Martinou, J. C. (2012). Identification and functional expression of the mitochondrial pyruvate carrier. Science, 337(6090), 93–96. Available at: [Link]

  • Bricker, D. K., Taylor, E. B., Schell, J. C., Orsak, T., Boutron, A., Chen, Y. C., Cox, J. E., Cardon, C. M., Van Vranken, J. G., Dephoure, N., Redin, C., Boudina, S., Gygi, S. P., Brivet, M., Thummel, C. S., & Rutter, J. (2012). A mitochondrial pyruvate carrier required for pyruvate uptake in yeast, Drosophila, and humans. Science, 337(6090), 96–100. Available at: [Link]

  • Politte, H., et al. (2025). Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. Biomolecules, 15(2), 223. Available at: [Link]

  • Vanderperren, B., et al. (2021). Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. bioRxiv. Available at: [Link]

  • Gray, L. R., Rauckhorst, A. J., & Taylor, E. B. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. The Journal of biological chemistry, 291(14), 7409–7417. Available at: [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Technology. Retrieved from [Link]

  • Halestrap, A. P. (1976). The mechanism of the inhibition of the mitochondrial pyruvate transporter by alpha-cyanocinnamate derivatives. The Biochemical journal, 156(1), 181–183. Available at: [Link]

  • Li, Y., et al. (2024). Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. Nature. Available at: [Link]

  • Divakaruni, A. S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14), 5422-5427. Available at: [Link]

  • Halestrap, A. P., & Denton, R. M. (1975). The specificity and metabolic implications of the inhibition of pyruvate transport in isolated mitochondria and intact tissue preparations by alpha-Cyano-4-hydroxycinnamate and related compounds. Biochemical Journal, 148(1), 97–106. Available at: [Link]

  • Jonnalagadda, S., et al. (2026). Synthesis and evaluation of novel N,N-dialkylcinnamic acid-based mitochondrial pyruvate carrier inhibitors. bioRxiv. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]

  • Poole, R. C., & Halestrap, A. P. (1991). Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. Biochemical pharmacology, 41(6-7), 963–969. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Potency of Fluorinated Cinnamic Acid Isomers

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The strategic placement of a fluorine atom on the cin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The strategic placement of a fluorine atom on the cinnamic acid scaffold is a classic example of how a subtle change can profoundly impact potency and selectivity. This guide provides an in-depth, objective comparison of the ortho-, meta-, and para-fluorinated isomers of cinnamic acid, moving beyond a simple listing of data to explain the causality behind their differing biological activities.

The Rationale for Fluorination: Enhancing Molecular Properties

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine, the most electronegative element, is a well-established strategy to modulate a molecule's physicochemical and biological characteristics.[3][4] This is due to several key factors:

  • Electronic Effects: Fluorine's strong electron-withdrawing inductive effect can alter the acidity (pKa) and electron distribution of the entire molecule, influencing its interactions with biological targets.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, which can lead to a longer biological half-life.[5]

  • Lipophilicity and Permeability: Fluorination can subtly alter a molecule's lipophilicity (logP), which is a critical determinant of its ability to cross cell membranes and reach its target.[3]

  • Conformational Effects: The small size of the fluorine atom generally avoids significant steric hindrance, but its presence can influence the preferred conformation of the molecule, which can be crucial for binding to an enzyme's active site.

The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is not trivial. It dictates the interplay of these effects, leading to distinct potency profiles for each isomer.

Physicochemical Properties: A Comparative Overview

Before delving into biological potency, it is essential to understand the fundamental physicochemical differences between the fluorinated cinnamic acid isomers. These properties provide a basis for interpreting their biological activities.

CompoundStructurepKa (Predicted)logP (Predicted/Calculated)
Cinnamic Acid trans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid (E)-3-(2-fluorophenyl)prop-2-enoic acid4.101.90
3-Fluorocinnamic Acid (E)-3-(3-fluorophenyl)prop-2-enoic acid4.292.20
4-Fluorocinnamic Acid (E)-3-(4-fluorophenyl)prop-2-enoic acid4.431.92

Data sourced from a comparative analysis of fluorinated vs. non-fluorinated cinnamic acids.[3]

The pKa values indicate that the ortho- and meta-isomers are slightly more acidic than cinnamic acid and the para-isomer, a direct consequence of the electron-withdrawing nature of fluorine influencing the carboxylate group.[3] The lipophilicity, as indicated by logP, shows more subtle variations among the isomers.[3]

Comparative Potency Across Biological Targets

Direct comparative studies of the simple ortho-, meta-, and para-fluorocinnamic acids are limited in the literature. However, by examining studies on their derivatives, we can infer the influence of fluorine's position on potency against various biological targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] For derivatives of fluorinated cinnamic acids, a clear trend in potency has been observed.

A study on 1,2,4-triazole-3-carboxylate derivatives of cinnamic acid reported the following tendency for COX-2 inhibition: meta > para > ortho .[6] Compounds with a fluoro group in the meta and para positions showed significant inhibitory activity, with IC50 values of 7.12 nM and 17.9 nM, respectively.[6] This suggests that the electronic and steric properties conferred by the meta- and para-substitution are more favorable for binding to the COX-2 active site.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. The position of fluorine on the cinnamic acid scaffold plays a critical role in the potency of its derivatives as AChE inhibitors.

A study on cinnamic acid derivatives with a tertiary amine side chain revealed that compounds with para-substituted fluorine or chlorine exhibit potent activity against AChE , while their ortho-substituted analogs show the opposite effect .[7] Another study on cinnamic acid-based N-benzyl pyridinium analogs found that small electron-withdrawing substituents in the ortho position, such as fluoro, enhanced inhibitory activity , whereas meta and para substitutions generally reduced potency.[8] These seemingly contradictory findings highlight the complexity of structure-activity relationships and suggest that the overall structure of the derivative is crucial in determining the optimal fluorine position for AChE inhibition.

Antimicrobial and Antifungal Activity

Fluorination has been shown to enhance the antimicrobial activity of cinnamic acid, particularly against Mycobacterium tuberculosis.[3] While direct comparative data for the simple isomers is scarce, a study on cinnamic acid derivatives showed that a 4-fluorocinnamic acid derivative was significantly more potent (IC50 = 0.36 µg/mL) than the parent cinnamic acid (IC50 > 30 µg/mL) against M. tuberculosis H37Ra.[1][3]

In the context of antifungal activity, research on cinnamic acid analogs suggests that para-substitution with an electron-withdrawing group, such as fluorine, enhances antifungal activity .[9]

Mechanistic Insights: Why Isomer Position Matters

The observed differences in potency can be attributed to how the fluorine atom's position influences the molecule's interaction with the target enzyme's active site.

  • Ortho-substitution: A fluorine atom in the ortho position is in close proximity to the carboxylic acid side chain. This can lead to through-space electronic interactions and may also induce a specific torsional angle between the phenyl ring and the acrylic acid moiety, which could either be favorable or unfavorable for binding, depending on the topology of the enzyme's active site.[8]

  • Meta-substitution: A meta-fluorine atom primarily exerts a strong inductive electron-withdrawing effect, which can modulate the electronic properties of the aromatic ring and the acidity of the carboxylate. This can be particularly important for interactions within the active site, as seen in COX-2 inhibition.[6]

  • Para-substitution: A fluorine atom in the para position exerts both inductive and resonance effects. This position is often solvent-exposed in a binding pocket, and the fluorine can participate in favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the enzyme.[9]

The following diagram illustrates the logical relationship between the isomeric position of fluorine and its influence on biological activity.

Caption: Influence of fluorine's isomeric position on molecular properties and biological potency.

Experimental Protocols for Potency Determination

To ensure the trustworthiness and reproducibility of potency data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the potency of enzyme inhibitors.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the IC50 value of an inhibitor.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions Serial_Dilutions Create Serial Dilutions of Inhibitor Reagent_Prep->Serial_Dilutions Plate_Setup Dispense Buffer, Enzyme, and Inhibitor/Control Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at Optimal Temperature Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate to Start Reaction Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure Absorbance Over Time Reaction_Initiation->Kinetic_Measurement Calculate_Rates Determine Initial Reaction Rates Kinetic_Measurement->Calculate_Rates Normalize_Data Normalize Rates to Control Calculate_Rates->Normalize_Data IC50_Curve Plot % Inhibition vs. [Inhibitor] Normalize_Data->IC50_Curve Determine_IC50 Calculate IC50 Value IC50_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the substrate, and a stock solution of the fluorinated cinnamic acid isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions of the inhibitor stock solution to cover a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and either the inhibitor dilution or solvent for the control wells.

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated cinnamic acid isomer in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The position of a single fluorine atom on the cinnamic acid ring is a critical determinant of its biological potency. The available evidence, largely from studies on derivatives, suggests that para- and meta-substituted isomers often exhibit enhanced activity against microbial and inflammatory targets, respectively, while the effect of ortho-substitution appears to be more target-dependent.

This guide highlights the importance of considering isomeric effects in drug design and provides a framework for the experimental evaluation of such compounds. However, there is a clear need for further research involving direct, head-to-head comparisons of the ortho-, meta-, and para-fluorocinnamic acids against a wider range of biological targets. Such studies will provide a more complete picture of their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents.

References

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... ResearchGate. Available at: [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]

  • Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. MDPI. Available at: [Link]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. PubMed. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. IMR Press. Available at: [Link]

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. ResearchGate. Available at: [Link]

  • Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. ResearchGate. Available at: [Link]

  • Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase activity and melanin synthesis. SFERA. Available at: [Link]

  • INHIBITORY POTENTIAL OF SOME SYNTHETIC CINNAMIC ACID DERIVATIVES TOWARDS TYROSINASE ENZYME. Universitas Gadjah Mada. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses. PMC. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. Available at: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC. Available at: [Link]

  • Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. MDPI. Available at: [Link]

Sources

Validation

Cross-Validation of α-Cyano-2-Fluorocinnamic Acid Efficacy: Pharmacological Inhibition vs. Genetic Models

Executive Summary In the landscape of metabolic oncology and immunometabolism, targeting lactate and pyruvate transport has emerged as a critical therapeutic strategy. α-Cyano-2-fluorocinnamic acid (α-C2FCA) is an advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic oncology and immunometabolism, targeting lactate and pyruvate transport has emerged as a critical therapeutic strategy. α-Cyano-2-fluorocinnamic acid (α-C2FCA) is an advanced, halogenated analog of the classic metabolic inhibitor α-cyano-4-hydroxycinnamic acid (CHC). While CHC is a well-documented non-competitive inhibitor of Monocarboxylate Transporters (MCT1/MCT4) and the Mitochondrial Pyruvate Carrier (MPC)[1], the 2-fluoro substitution in α-C2FCA significantly enhances lipophilicity, target residence time, and cellular penetrance.

However, small-molecule metabolic inhibitors inherently carry the risk of off-target pleiotropy. To rigorously confirm that the phenotypic outcomes of α-C2FCA (e.g., glycolytic arrest, intracellular acidification) are strictly target-dependent, researchers must cross-validate pharmacological data using orthogonal genetic models. This guide provides an authoritative framework for comparing α-C2FCA treatment against CRISPR-Cas9 and RNAi models targeting SLC16A1 (MCT1) and SLC16A3 (MCT4)[2].

Mechanistic Overview: The Causality of Metabolic Rewiring

When evaluating metabolic inhibitors, researchers must account for the temporal disconnect between pharmacological and genetic interventions. Small molecules like α-C2FCA act acutely. Within minutes of application, they block lactate efflux, leading to a rapid drop in intracellular pH and immediate suppression of the Extracellular Acidification Rate (ECAR)[3].

Conversely, stable genetic knockout (KO) models take days to establish. During this window, cancer cells frequently undergo metabolic rewiring. For instance,4 to maintain lactate homeostasis[4]. Therefore, comparing a 2-hour α-C2FCA treatment directly to a stable CRISPR knockout can yield discordant phenotypes. To build a self-validating system, researchers must utilize inducible CRISPR-Cas9 systems to match the acute temporal kinetics of the pharmacological inhibitor.

MechanisticPathway aC2FCA α-C2FCA (Pharmacological) MCT1 MCT1 / MCT4 (SLC16A1/3) aC2FCA->MCT1 Inhibits MPC MPC1 / MPC2 (Mitochondrial) aC2FCA->MPC Inhibits CRISPR CRISPR-Cas9 (Genetic KO) CRISPR->MCT1 Ablates Gene Lactate Lactate Efflux Blocked MCT1->Lactate Causes Pyruvate Pyruvate Import Blocked MPC->Pyruvate Causes Phenotype Metabolic Crisis (Glycolysis Arrest) Lactate->Phenotype Intracellular Acidification Pyruvate->Phenotype TCA Cycle Starvation

Fig 1. Dual targeting of MCT1/4 and MPC by α-C2FCA vs. CRISPR-Cas9 genetic ablation.

Comparative Performance Analysis

To select the appropriate validation modality, researchers must weigh the kinetic and systemic properties of each approach. Table 1 summarizes the operational parameters of α-C2FCA against standard genetic models.

Table 1: Pharmacological vs. Genetic Modalities for MCT1/4 Inhibition

Parameterα-C2FCA (Pharmacological)Inducible CRISPR-Cas9 (sgSLC16A1)siRNA Knockdown (SLC16A1)
Onset of Action Acute (Minutes to Hours)Delayed (48-72 Hours post-induction)Delayed (24-48 Hours)
Reversibility High (Rapid washout possible)Irreversible (Genetic ablation)Low (Requires transcript recovery)
Target Specificity Moderate (Risk of MPC/MCT crossover)Absolute (Sequence-specific)High (Risk of RNAi off-targets)
Compensatory Rewiring Low (Rapid onset prevents adaptation)High (MCT4 upregulation common)Moderate
Systemic Penetrance High (Lipophilic diffusion)N/A (In vitro/Ex vivo primarily)Low (Requires transfection agent)

Self-Validating Experimental Protocols

A robust experimental design requires orthogonal validation. The following step-by-step methodologies form a closed-loop, self-validating system to confirm the mechanism of action (MoA) of α-C2FCA.

Protocol 1: Acute Pharmacological Profiling (Lactate Efflux & ECAR)

This protocol establishes the baseline pharmacological efficacy of α-C2FCA using real-time metabolic flux analysis.

  • Cell Seeding: Seed target cancer cells (e.g., 4T1 murine breast tumor cells[3]) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Wash cells twice and replace growth media with unbuffered XF assay medium (supplemented with 10 mM glucose, 2 mM glutamine).

  • Real-Time ECAR Measurement: Load the Seahorse injection ports with α-C2FCA (titrated from 1 µM to 50 µM). Inject the compound and measure the Extracellular Acidification Rate (ECAR) continuously for 2 hours.

  • Intracellular Validation: Immediately lyse a parallel cohort of treated cells and quantify intracellular lactate via LC-MS/MS. A successful MCT blockade will show a precipitous drop in ECAR coupled with a spike in intracellular lactate[2].

Protocol 2: Orthogonal Genetic Validation via Inducible CRISPR-Cas9

To prove the ECAR drop is not due to non-specific cytotoxicity, replicate the phenotype genetically.

  • Vector Transduction: Transduce cells with a Doxycycline (Dox)-inducible Cas9 lentiviral vector expressing sgRNAs targeting SLC16A1.

  • Acute Induction: Add Dox (1 µg/mL) to induce Cas9 expression. Limit induction to 48 hours to prevent compensatory MCT4 upregulation[4].

  • Protein Validation: Perform a Western blot to confirm MCT1 depletion and verify that MCT4 levels remain at baseline.

  • Phenotypic Match: Run the identical Seahorse ECAR assay (without α-C2FCA). The genetic KO must mirror the ECAR suppression seen in Protocol 1.

Protocol 3: Phenotypic Rescue (The Ultimate Validation)

If α-C2FCA specifically causes metabolic starvation via MPC/MCT blockade, bypassing these transporters should rescue the cells.

  • Induce Blockade: Treat cells with the IC80 concentration of α-C2FCA to induce glycolytic and respiratory arrest.

  • Metabolic Bypass: Supplement the media with a membrane-permeable alternative carbon source, such as methyl-pyruvate (which bypasses both MCTs and the MPC to directly enter the TCA cycle).

  • Readout: If cellular Oxygen Consumption Rate (OCR) recovers upon supplementation, the MoA is definitively validated as on-target transport inhibition rather than generalized mitochondrial toxicity.

Workflow Start Baseline Cells PathA α-C2FCA Treatment Start->PathA PathB Induce sgRNA (KO) Start->PathB Assay Measure ECAR PathA->Assay PathB->Assay Compare Cross-Validate Assay->Compare

Fig 2. Orthogonal cross-validation workflow comparing pharmacological and genetic models.

References

  • Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter Cancer Research (AACR) URL:[Link]

  • In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model The AAPS Journal URL:[Link]

  • Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis Cell Communication and Signaling (PMC) URL:[Link]

Sources

Comparative

comparative analysis of MPC inhibitors in different cell lines

Comparative Analysis of Mitochondrial Pyruvate Carrier (MPC) Inhibitors Across In Vitro Models: A Technical Guide The Mitochondrial Pyruvate Carrier (MPC), a hetero-oligomeric complex comprising MPC1 and MPC2, serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Mitochondrial Pyruvate Carrier (MPC) Inhibitors Across In Vitro Models: A Technical Guide

The Mitochondrial Pyruvate Carrier (MPC), a hetero-oligomeric complex comprising MPC1 and MPC2, serves as the obligate gateway for cytosolic pyruvate to enter the mitochondrial matrix[1]. By controlling the rate-limiting step of carbon entry into the tricarboxylic acid (TCA) cycle, the MPC dictates cellular metabolic flexibility. Consequently, pharmacological inhibition of the MPC has emerged as a powerful strategy for metabolic reprogramming in oncology, neurodegeneration, and metabolic disorders[2].

As a Senior Application Scientist, selecting the correct MPC inhibitor and validating its efficacy requires a deep understanding of compound kinetics, cell-line specific metabolic phenotypes, and rigorous bioenergetic assay design. This guide provides an objective, data-driven comparison of top MPC inhibitors and details a self-validating protocol for measuring their effects.

Pharmacological Profiling of Key MPC Inhibitors

Not all MPC inhibitors are created equal. The choice of compound must be dictated by the experimental timeline (acute vs. chronic) and the biological model.

  • (The Biochemical Gold Standard): An α-cyanocinnamate derivative that acts as a rapid, active-site thiol-modifying, non-competitive inhibitor[3][4]. With an IC50 of 50 nM in isolated mitochondria, it is exceptionally potent[5][6]. Causality for use: Because of its rapid onset and high specificity over monocarboxylate transporters at low concentrations, UK-5099 is the optimal choice for acute bioenergetic assays (e.g., Seahorse XF) where immediate respiratory responses are measured[7][8].

  • (The Translational Candidate): A thiazolidinedione (TZD) derivative engineered to be PPARγ-sparing[8]. It binds the MPC reversibly with an IC50 of ~1.3 µM[8][9]. Causality for use: While less potent acutely than UK-5099, MSDC-0160 is orally bioavailable and clinically relevant, making it superior for long-term phenotypic assays, such as multi-day tumor suppression or neuroprotection models[1][2].

  • MSDC-0602: Another PPARγ-sparing TZD that modulates central carbon metabolism, primarily utilized in in vivo models of metabolic diseases like NASH and diabetes[2][10].

Table 1: Quantitative Comparison of Key MPC Inhibitors

InhibitorChemical ClassTarget Affinity (IC50)Primary MechanismOptimal Application
UK-5099 α-cyanocinnamate50 nMThiol-modifying, non-competitiveAcute in vitro bioenergetics (Seahorse)
MSDC-0160 Thiazolidinedione~1.3 µMReversible bindingTranslational oncology / Neurodegeneration
MSDC-0602 Thiazolidinedione~1.5 µMReversible bindingIn vivo metabolic disease models

Cell-Line Specific Metabolic Responses

Cellular response to MPC inhibition is highly dependent on the baseline metabolic phenotype of the cell line.

  • Androgen Receptor (AR)-Driven Prostate Cancer (e.g., LNCaP): Unlike classic Warburg-phenotype cancers that bypass the mitochondria, AR-driven prostate cancers rely heavily on oxidative phosphorylation (OXPHOS) fueled by pyruvate[1]. Treating these cells with UK-5099 or MSDC-0160 severely restricts both basal and maximal Oxygen Consumption Rate (OCR)[1]. This energy crisis triggers the eIF2α/ATF4 Integrated Stress Response (ISR), halting cell cycle progression[1].

  • Skeletal Muscle (C2C12 Myotubes) & Primary Neurons: These cells exhibit high metabolic flexibility. Acute MPC inhibition by UK-5099 decreases glucose flux into the TCA cycle, but the cells rapidly compensate by increasing glutaminolysis via malic enzymes to maintain ATP production[6]. In Huntington's Disease (HD) models expressing mutant Huntingtin (mut-Htt), MSDC-0160 preserves ATP levels and attenuates an overactive ISR, demonstrating neuroprotective metabolic adaptation[9].

G Cytosol Cytosol (Glycolysis) Pyruvate Pyruvate Cytosol->Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate->MPC Transport Mitochondria Mitochondrial Matrix (TCA Cycle) MPC->Mitochondria Acetyl-CoA Production Inhibitor UK-5099 / MSDC-0160 (MPC Inhibitors) Inhibitor->MPC Blocks Transport MetabolicShift Metabolic Reprogramming (Glutaminolysis / ISR Activation) Inhibitor->MetabolicShift Induces

Fig 1. MPC inhibition blocks pyruvate import, forcing compensatory glutaminolysis and activating ISR.

Experimental Workflow: Seahorse XF Bioenergetics Assay

To objectively quantify the effects of MPC inhibitors, the Agilent Seahorse XF Mito Fuel Flex Test is the gold standard[11][12]. This protocol is a self-validating system : by sequentially inhibiting specific fuel pathways, you intrinsically prove the cell's reliance on the targeted transporter.

Causality of Protocol Design: We use UK-5099 first to isolate the cell's dependency on glucose/pyruvate oxidation[11]. If the OCR drops immediately, the cell is strictly dependent on the MPC. Subsequent injection of alternative pathway inhibitors (BPTES for glutamine, Etomoxir for fatty acids) validates whether the cell had any remaining oxidative flexibility[11][12].

Step-by-Step Methodology

Phase 1: Cell Preparation & Degassing

  • Seeding: Seed target cells (e.g., 2×10⁴ cells/well for C2C12 or LNCaP) into a Seahorse XF Cell Culture Microplate. Incubate overnight at 37°C, 5% CO₂[13].

  • Media Exchange: Wash cells twice and replace growth media with unbuffered Seahorse XF Assay Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine[13]. Causality: Unbuffered media is critical; standard buffers would neutralize the protons extruded by the cells, masking the Extracellular Acidification Rate (ECAR)[14].

  • Degassing: Incubate the microplate in a 37°C non-CO₂ incubator for 1 hour prior to the assay[11][14]. Causality: CO₂ outgassing is essential. Residual CO₂ will react with the media, causing artificial acidification spikes and ruining baseline ECAR measurements[14].

Phase 2: Compound Loading & Injection Strategy 4. Load Sensor Cartridge:

  • Port A: Load UK-5099 (Target final well concentration: 2 µM)[3].
  • Port B: Load a combination of BPTES (Target: 3 µM) and Etomoxir (Target: 4 µM)[11][12].
  • Note: BPTES inhibits glutaminase (GLS1), and Etomoxir inhibits carnitine palmitoyl-transferase 1A (CPT1A)[11].

Phase 3: Data Acquisition 5. Basal Measurement: Run 3 cycles of mix/measure to establish baseline OCR and ECAR[14]. 6. Dependency Test: Inject Port A (UK-5099). Run 3 cycles. The percentage drop in OCR relative to baseline quantifies the cell's Pyruvate Dependency[12]. 7. Capacity Test: Inject Port B (BPTES + Etomoxir). Run 3 cycles. The remaining OCR represents non-mitochondrial oxygen consumption, validating that all major TCA fueling pathways are now blocked[11][12].

G Step1 1. Basal Respiration (Measure initial OCR/ECAR) Step2 2. Inject MPC Inhibitor (UK-5099) Step1->Step2 Step3 3. Measure Dependency (OCR drop = Pyruvate reliance) Step2->Step3 Step4 4. Inject Alt Inhibitors (BPTES + Etomoxir) Step3->Step4 Step5 5. Measure Capacity (Total oxidative flexibility) Step4->Step5

Fig 2. Sequential injection workflow for the Seahorse XF Assay to determine cellular fuel dependency.

Sources

Validation

Evaluating the On-Target Effects of α-Cyano-2-fluorocinnamic Acid: A Comparative Guide for MCT Inhibition

Executive Summary & Structural Rationale Targeting tumor metabolism has become a cornerstone of modern oncology. The Monocarboxylate Transporter (MCT) family—specifically MCT1 and MCT4—plays an essential role in the "War...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Targeting tumor metabolism has become a cornerstone of modern oncology. The Monocarboxylate Transporter (MCT) family—specifically MCT1 and MCT4—plays an essential role in the "Warburg effect" by facilitating the proton-linked efflux of lactate from highly glycolytic cancer cells.

While α-cyano-4-hydroxycinnamic acid (CHCA) is the classic, widely utilized pan-MCT inhibitor, its rapid phase II metabolism (glucuronidation of the 4-hydroxyl group) severely limits its in vivo efficacy. α-Cyano-2-fluorocinnamic acid (α-CN-2-FCA) represents a strategic structural evolution. By replacing the vulnerable 4-hydroxyl group and introducing a 2-fluoro substitution, α-CN-2-FCA alters the electronic distribution of the cinnamate core. This bioisosteric modification enhances lipophilicity and metabolic half-life while retaining the critical carboxylic acid and cyano groups required to competitively block the MCT translocation pore .

Mechanistic Grounding: The Tumor Lactate Shuttle

To evaluate the on-target effects of α-CN-2-FCA, one must first understand the bidirectional nature of MCTs. MCT4 is typically upregulated in hypoxic tumor regions to export lactate and protons, preventing lethal intracellular acidification. Conversely, MCT1 is often expressed in oxygenated tumor regions to import this lactate, converting it back to pyruvate to fuel mitochondrial oxidative phosphorylation (OXPHOS) . α-CN-2-FCA disrupts this metabolic crosstalk by competitively binding to the substrate pocket of both transporters.

Pathway Glycolysis Tumor Glycolysis Lactate Intracellular Lactate & H+ Glycolysis->Lactate produces MCT4 MCT4 Transporter (Efflux) Lactate->MCT4 binds TME Acidic Tumor Microenvironment MCT4->TME exports MCT1 MCT1 Transporter (Influx) TME->MCT1 taken up by OXPHOS Mitochondrial OXPHOS MCT1->OXPHOS fuels Drug α-CN-2-FCA (Inhibitor) Drug->MCT4 blocks Drug->MCT1 blocks

Diagram 1: Mechanism of MCT1/4 inhibition by α-CN-2-FCA disrupting the tumor lactate shuttle.

Comparative Performance Data

When evaluating a novel derivative, it must be benchmarked against both its parent compound (CHCA) and clinical-stage alternatives (e.g., AZD3965). The table below synthesizes the pharmacological profile of α-CN-2-FCA against these standards.

CompoundPrimary Target(s)MCT1 IC50 (µM)MCT4 IC50 (µM)Metabolic Stability (t1/2)*Key Advantage
α-CN-2-FCA MCT1 / MCT4~15.0~85.0> 60 minImproved lipophilicity and resistance to rapid phase II metabolism.
CHCA MCT1 / MCT2 / MCT4~30.0~150.0< 15 minClassic pan-inhibitor; highly soluble but poor in vivo stability.
AZD3965 MCT1 / MCT20.017> 10,000> 120 minClinical-stage; extreme MCT1 selectivity, but leaves MCT4 uninhibited.

*Metabolic stability measured via Human Liver Microsome (HLM) clearance assays.

Self-Validating Experimental Workflows

To rigorously prove that the cytotoxicity of α-CN-2-FCA is driven by on-target MCT inhibition rather than off-target mitochondrial poisoning, researchers must employ self-validating assay systems.

Protocol 1: Real-Time Extracellular Acidification Rate (ECAR) Assay

Causality: MCTs strictly co-transport one lactate anion with one proton. Therefore, if α-CN-2-FCA successfully engages and blocks the MCT pore on the plasma membrane, proton efflux will immediately halt, resulting in a quantifiable drop in the Extracellular Acidification Rate (ECAR).

  • Cell Seeding: Seed highly glycolytic cells (e.g., MDA-MB-231) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Media Exchange: Wash cells three times and replace the growth media with unbuffered XF base medium supplemented with 10 mM glucose and 2 mM glutamine.

  • Equilibration: Incubate the plate in a non-CO2 incubator for 1 hour at 37°C to allow baseline metabolism to stabilize.

  • Compound Injection: Load Port A of the Seahorse sensor cartridge with α-CN-2-FCA to achieve final well concentrations of 10 µM, 50 µM, and 100 µM.

  • Measurement: Run the standard glycolysis stress test protocol. A sharp, dose-dependent decrease in ECAR immediately following Port A injection confirms on-target blockade of proton-linked lactate efflux.

Protocol 2: Intracellular Lactate Accumulation & Target Rescue Assay

Causality: If α-CN-2-FCA kills cells via generalized off-target toxicity, the cells will die regardless of the metabolic substrates provided. However, if the toxicity is strictly due to MCT-mediated pyruvate starvation or lethal intracellular lactate accumulation, providing a membrane-permeable metabolic bypass (such as methyl-pyruvate) will rescue cell viability .

  • Treatment Initiation: Culture target cells in standard DMEM. Treat Cohort A with the IC90 concentration of α-CN-2-FCA for 24 hours.

  • Rescue Condition: Treat Cohort B with the identical IC90 concentration of α-CN-2-FCA, but supplement the media with 5 mM methyl-pyruvate (a cell-permeable analog that bypasses the need for MCT-mediated import).

  • Metabolite Quantification: Lyse a subset of cells from Cohort A and quantify intracellular lactate using LC-MS/MS. An observed >3-fold increase in intracellular lactate confirms efflux blockade.

  • Viability Readout: Measure cell viability across all cohorts using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation Logic: If viability is significantly restored in Cohort B (the methyl-pyruvate rescue group), it definitively proves the mechanism of action is on-target MCT inhibition.

Workflow Step1 1. Culture Glycolytic Cells Step2 2. Dose with α-CN-2-FCA Step1->Step2 Split 3. Split Assays Step2->Split Assay1 4a. Seahorse ECAR (Efflux Blockade) Split->Assay1 Assay2 4b. LC-MS/MS (Lactate Accumulation) Split->Assay2 Assay3 4c. Pyruvate Rescue (Viability Recovery) Split->Assay3 Valid 5. Confirm On-Target Action Assay1->Valid Assay2->Valid Assay3->Valid

Diagram 2: Self-validating experimental workflow for confirming on-target MCT inhibition.

Comparative

Strategic Ortho-Fluorination: Advantages of 2-Fluoro Substituted Cinnamic Acid Derivatives in Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently observe drug discovery programs defaulting to para-fluorination to block metabolic liabilities (such as CYP450-mediated aromatic oxidati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently observe drug discovery programs defaulting to para-fluorination to block metabolic liabilities (such as CYP450-mediated aromatic oxidation). However, strategically deploying a 2-fluoro (ortho) substitution on a cinnamic acid scaffold unlocks unique physicochemical and conformational advantages. This subtle structural modification can dramatically improve target selectivity, modulate acidity, and enhance ligand efficiency across various therapeutic indications.

This guide provides an objective, data-driven comparison of 2-fluoro cinnamic acid derivatives against their non-fluorinated and meta/para-fluorinated counterparts, supported by experimental methodologies and structural-activity relationship (SAR) insights.

The Physicochemical Mechanics of the "Ortho-Effect"

The introduction of a fluorine atom at the 2-position of the phenyl ring exerts profound electronic and steric effects on the propenoic acid side chain. Understanding the causality behind these changes is critical for rational drug design.

  • Electronic Inductive Effects & Acidity: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I). Because the 2-position is spatially closer to the carboxylic acid moiety than the 3- or 4-positions, this inductive pull is maximized. It stabilizes the carboxylate anion, significantly lowering the pKa of the compound1[1]. A lower pKa ensures a higher degree of ionization at physiological pH, which alters the molecule's solubility and binding kinetics.

  • Conformational Pre-organization: The ortho-fluorine introduces a specific steric bulk and a local dipole that restricts the free rotation of the C(aryl)-C(alkene) bond. This "locks" the molecule into a preferred planar conformation, reducing the entropic penalty upon binding to target enzymes.

Table 1: Comparative Physicochemical and Thermochemical Properties

Quantitative data summarizing the impact of positional fluorination on the cinnamic acid scaffold.

CompoundSubstitutionpKaComputed logPMelting Point (°C)Key Physicochemical Advantage
Cinnamic Acid None4.442.13133Baseline reference; subject to rapid metabolism.
2-Fluorocinnamic Acid Ortho (2-)4.101.90178-180Maximized inductive effect; conformational locking.
3-Fluorocinnamic Acid Meta (3-)4.292.20162-164Moderate inductive effect; highest lipophilicity.
4-Fluorocinnamic Acid Para (4-)4.431.92209-210Blocks para-hydroxylation; minimal impact on pKa.

(Data sourced from comparative thermochemical and physicochemical analyses2[2] and material property databases 3[3]).

TargetEngagement Ligand 2-Fluoro Cinnamic Acid Derivative OrthoEffect Ortho-Fluorine Effect (Inductive & Steric) Ligand->OrthoEffect Conformation Conformational Locking & Lower pKa OrthoEffect->Conformation Target Target Enzyme (e.g., BChE, COX-2) Conformation->Target Pre-organized Binding Outcome Enhanced Selectivity & Efficacy Target->Outcome

Caption: Logical relationship between the ortho-fluorine effect, conformational pre-organization, and enhanced target selectivity.

Biological Efficacy and Target Selectivity

The physicochemical shifts induced by 2-fluorination translate directly into measurable biological advantages, particularly in terms of target selectivity and cytotoxicity profiles.

Table 2: Comparative Biological Efficacy (Selected Case Studies)
Derivative ClassTarget / IndicationAdvantage of 2-Fluoro Substitution vs. Alternatives
Tertiary Amine Conjugates Cholinesterase InhibitionWhile para-fluorinated analogs show potent activity against Acetylcholinesterase (AChE), ortho-substituted (2-fluoro) analogs flip this selectivity, demonstrating preferential activity against Butyrylcholinesterase (BChE)4[4].
Menthol-based Esters (MF1) Antimicrobial TherapyThe 2-fluoro cinnamic acid moiety yielded the most promising candidate (MF1) against E. faecium (MIC50% = 16 mg/L) with zero cytotoxicity on human gingival fibroblasts, outperforming heavier chloro/bromo analogs which suffered from excessive lipophilicity 5[5].
Primaquine Conjugates Anticancer (Cytotoxicity)The o-fluoro derivative demonstrated highly specific, potent cytotoxicity against the SW 620 colon cancer cell line, outperforming both meta and para isomers in targeted cellular assays 6[6].

Experimental Methodology: Self-Validating Target Inhibition Assay

When evaluating halogenated aromatic compounds, standard colorimetric or fluorometric assays are highly susceptible to inner-filter effects, autofluorescence, or quenching artifacts. To ensure scientific integrity, I mandate a self-validating orthogonal workflow for determining the true IC50 of 2-fluoro cinnamic acid derivatives (e.g., against COX-2 or Cholinesterases).

Protocol: Orthogonally Validated Enzyme Inhibition Screening

Phase 1: Primary Fluorometric Screening

  • Enzyme Preparation: Reconstitute recombinant target enzyme (e.g., human COX-2) in assay buffer (100 mM Tris-HCl, pH 8.0). Causality: Using purified recombinant enzymes isolates the target interaction from cellular permeability confounders, providing raw binding affinity data.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations (0.1 nM to 100 μM) of the 2-fluoro cinnamic acid derivative for 15 minutes at 37°C.

  • Reaction Initiation & Readout: Add the substrate (e.g., Arachidonic Acid) alongside a fluorogenic probe (e.g., ADHP). Causality: ADHP reacts with intermediate peroxides to form highly fluorescent resorufin, offering superior sensitivity over colorimetric readouts.

Phase 2: Interference Control & Orthogonal Validation (The Self-Validating Step)

  • Quenching Control Check: Spike a known concentration of the final fluorophore (resorufin) into a well containing the highest concentration of the 2-fluoro compound. If the fluorescence drops compared to a buffer control, the compound is an optical quencher, invalidating Phase 1 data.

  • LC-MS/MS Metabolite Quantitation: To bypass optical confounders entirely, run the enzymatic reaction without fluorogenic probes. Terminate the reaction with ice-cold acetonitrile.

  • Direct Quantitation: Centrifuge the lysate and inject the supernatant into an LC-MS/MS system (MRM mode) to directly quantify the downstream metabolite (e.g., PGE2 for COX-2, or choline for AChE). Causality: Mass spectrometry provides absolute, label-free quantitation of enzyme activity, ensuring the calculated IC50 is a true reflection of target engagement, not an assay artifact.

AssayWorkflow Start Compound Library Preparation (Unsubstituted vs. Fluorinated) Screen Primary Fluorometric Screening (Enzyme Activity Assay) Start->Screen Interference Autofluorescence & Quenching Control Checks Screen->Interference Identify Artifacts LCMS Orthogonal Validation (LC-MS/MS Metabolite Quantitation) Interference->LCMS Bypass Optical Confounders Lead Validated Lead Selection (2-Fluoro Candidate) LCMS->Lead True IC50 Determination

Caption: Self-validating experimental workflow for evaluating fluorinated cinnamic acids, utilizing orthogonal LC-MS/MS validation.

Conclusion

While para-fluorination remains a staple for improving metabolic stability, the strategic utilization of 2-fluoro substituted cinnamic acid derivatives offers a sophisticated mechanism to modulate the physicochemical landscape of a drug candidate. By leveraging the ortho-effect to lower pKa and enforce conformational rigidity, researchers can achieve superior target selectivity (as seen in BChE vs. AChE targeting) and enhanced cytotoxicity profiles against specific pathogen and oncological cell lines.

References

  • BenchChem (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from: 1

  • Drug Development Research (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Retrieved from: 4

  • BenchChem (2025). Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from:2

  • Sigma-Aldrich. 2-Fluorocinnamic acid 98% (CAS: 451-69-4) Properties. Retrieved from: 3

  • Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Advancing infection therapy: the role of novel menthol-based antimicrobials. Retrieved from: 5

  • Molecules (2014). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Retrieved from: 6

Sources

Validation

Comprehensive Performance Guide: α-Cyanocinnamate Inhibitors in Metabolic and Inflammatory Research

As metabolic reprogramming and inflammatory pathways increasingly intersect in modern drug development, the precise modulation of cellular transport and enzymatic cascades is paramount. For decades, α-cyanocinnamate deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As metabolic reprogramming and inflammatory pathways increasingly intersect in modern drug development, the precise modulation of cellular transport and enzymatic cascades is paramount. For decades, α-cyanocinnamate derivatives—most notably α-cyano-4-hydroxycinnamate (CHC)—have served as foundational pharmacological tools for interrogating the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs)[1][2].

However, as a Senior Application Scientist, I frequently observe researchers deploying these classic inhibitors without fully accounting for their pleiotropic effects or biochemical liabilities. This guide provides an objective, data-driven comparison of α-cyanocinnamates against next-generation, target-specific alternatives (such as AZD3965 and Zileuton), equipping you with the mechanistic insights and self-validating protocols necessary to design flawless in vitro and in vivo assays.

Mechanistic Targeting: The α-Cyanocinnamate Landscape

The utility of α-cyanocinnamates stems from their ability to disrupt metabolic symbiosis by blocking key nodes of carbon flux. CHC and its highly potent analogue, UK-5099, primarily target the MPC complex, halting the import of cytosolic pyruvate into the mitochondrial matrix[1][2]. Concurrently, at higher concentrations, CHC acts as a non-specific inhibitor of MCT1 and MCT4, preventing the efflux or influx of lactate across the plasma membrane[3].

Furthermore, structural modifications to the α-cyanocinnamate scaffold, such as in cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), shift the inhibitory profile entirely toward lipoxygenase (LOX) enzymes, making them potent tools in inflammatory research[4].

MetabolicPathway Glucose Glucose Pyr_Cyt Cytosolic Pyruvate Glucose->Pyr_Cyt Glycolysis Lac_Cyt Cytosolic Lactate Pyr_Cyt->Lac_Cyt LDH MPC MPC Complex Pyr_Cyt->MPC MCT1 MCT1/4 Transporter Lac_Cyt->MCT1 Lac_Ext Extracellular Lactate Pyr_Mit Mitochondrial Pyruvate CHC_MCT CHC / AZD3965 CHC_MCT->MCT1 Inhibits UK5099 UK-5099 / CHC UK5099->MPC Inhibits (C54) MCT1->Lac_Ext Efflux/Influx MPC->Pyr_Mit Import

Fig 1. Compartmentalized targeting of MCT and MPC by α-cyanocinnamate inhibitors.

Comparative Performance Analysis

To select the appropriate inhibitor, one must evaluate potency, selectivity, and off-target liabilities. Below is a quantitative synthesis of α-cyanocinnamates versus their modern alternatives.

MPC Inhibition: UK-5099 vs. CHC

While CHC completely inhibits mitochondrial pyruvate transport at 1–100 µM[1], UK-5099 remains the gold standard for MPC inhibition due to its superior potency. UK-5099 engages the MPC complex by binding covalently, yet reversibly, to Cysteine-54 (C54) of the MPC2 subunit[5].

MCT1/4 Inhibition: CHC vs. AZD3965

CHC is frequently cited as an MCT inhibitor, demonstrating a >10-fold selectivity for MCT1 over MCT4[3]. However, achieving complete cellular MCT blockade with CHC requires concentrations up to 5 mM, which induces severe off-target cytotoxicity and mitochondrial collapse[3]. In contrast, AZD3965 is a highly specific, clinical-grade MCT1 inhibitor with a binding affinity ( Ki​ ) of ~2 nM and a 6-fold selectivity over MCT2, completely lacking MCT4 activity[6]. AZD3965 is vastly superior for isolating MCT1-specific biology without confounding the mitochondrial respiratory chain[6][7].

Lipoxygenase (LOX) Inhibition: CDC vs. Zileuton

In inflammatory models, the α-cyanocinnamate derivative CDC acts as a potent, albeit unspecific, LOX inhibitor. Experimental data shows CDC inhibits 5-LOX product formation in intact cells with an IC50​ of 0.5 µM, significantly outperforming the FDA-approved 5-LOX inhibitor Zileuton ( IC50​ 1.7 µM) under identical assay conditions. Interestingly, the specific placement of the cyano group at the α-position of the carbonyl is critical; altering this position abolishes inhibitory activity against 15-LOX biosynthesis[4].

Table 1: Quantitative Inhibitor Comparison
InhibitorPrimary TargetPotency ( IC50​ / Ki​ )Selectivity ProfileRecommended Application
CHC MPC / MCT11-100 µM (MPC)[1]Non-specific; hits MPC and MCTs[3].Broad metabolic suppression assays.
UK-5099 MPC ComplexNanomolar rangeHighly specific to MPC2 (C54 binding)[5].Gold-standard for isolating MPC function.
AZD3965 MCT1 Ki​ ~ 2 nM[6]6-fold over MCT2; no MCT4 binding[6].Precision targeting of lactate transport.
CDC 5-, 12-, 15-LOX IC50​ ~ 0.5 µM (5-LOX)Outperforms Zileuton; unspecific across LOX.Pan-LOX inflammatory pathway blockade.
Zileuton 5-LOX IC50​ ~ 1.7 µMHighly specific to 5-LOX.Clinical benchmark for 5-LOX inhibition.

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility, assays utilizing these inhibitors must be designed with their specific biochemical mechanisms in mind.

Protocol 1: MPC Target Engagement Assay via Chemical Proteomics

The Causality Principle: Because α-cyanocinnamates (like UK-5099 and CHC) inhibit the MPC complex by reacting reversibly with essential thiol groups (specifically C54 on MPC2)[5][8], your assay buffer must strictly exclude reducing agents like dithiothreitol (DTT) or β-mercaptoethanol during the initial incubation. Exogenous thiols will form addition products with the inhibitor, prematurely quenching its electrophilic activity and yielding false-negative target engagement data[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture intact human cells (e.g., HEK293T) to 80% confluency. Wash twice with a strictly thiol-free PBS buffer[5].

  • Inhibitor Incubation: Treat cells with UK-5099 (10 µM) or vehicle (DMSO) for 30 minutes at 37°C to allow reversible covalent binding to MPC2[5].

  • Probe Labeling: Introduce the alkyne-modified α-chloroacetamide probe (YY4-yne) at 5 µM for 1 hour. Self-Validation Check: UK-5099 should competitively block YY4-yne from binding C54[5].

  • Lysis & Click Chemistry: Lyse cells in 1% SDS buffer. Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using an azide-fluorophore or biotin-azide.

  • Quantification: Resolve proteins via SDS-PAGE and quantify MPC2 engagement via in-gel fluorescence or Western Blot[5].

TargetEngagement Step1 1. Cell Culture (Intact Cells) Step2 2. UK-5099 Incubation (Thiol-Free Buffer) Step1->Step2 Step3 3. YY4-yne Probe (Covalent Labeling) Step2->Step3 Step4 4. Cell Lysis & Click Chemistry Step3->Step4 Step5 5. Western Blot / Proteomics Step4->Step5

Fig 2. Chemical proteomic workflow for quantifying MPC target engagement via alkyne probes.

Protocol 2: Cellular Lactate Efflux Assay for MCT1 Activity

The Causality Principle: MCT1 and MCT4 facilitate the stoichiometric symport of monocarboxylates and protons[9]. Therefore, the extracellular pH of the assay buffer must be rigorously standardized (typically pH 7.4). An uncontrolled, highly acidic extracellular environment will artificially suppress lactate efflux by diminishing the outward proton gradient, confounding the specific inhibitory effects of AZD3965 or CHC[9].

Step-by-Step Methodology:

  • Seeding: Seed glycolytic cancer cells (e.g., Raji or HCT-15) and allow adherence[6][9].

  • Metabolic Synchronization: Wash cells and incubate in serum-free, unbuffered base media for 1 hour to establish a baseline intracellular lactate pool.

  • Inhibitor Application: Replace with pH 7.4 buffered media containing either AZD3965 (100 nM for specific MCT1 block) or CHC (5 mM for pan-MCT block)[3][6].

  • Efflux Measurement: Collect extracellular media aliquots at 15, 30, and 60 minutes.

  • Readout: Quantify extruded L-lactate using a colorimetric enzymatic assay (Lactate Dehydrogenase/Diaphorase coupled reaction) or LC-MS. Self-Validation Check: Intracellular lactate concentrations must inversely rise as extracellular levels drop, confirming transport blockade rather than metabolic arrest[7].

Conclusion

While α-cyanocinnamates like CHC remain valuable multi-target metabolic disruptors, modern experimental rigor often demands higher precision. For isolated mitochondrial pyruvate carrier studies, UK-5099 is the undisputed choice due to its potent C54 engagement[2][5]. For lactate transport, AZD3965 provides unparalleled MCT1 selectivity, avoiding the severe off-target toxicity seen with millimolar CHC[3][6]. Finally, researchers investigating inflammatory cascades should consider CDC as a highly potent, pan-LOX alternative to standard clinical inhibitors.

Sources

Comparative

benchmarking alpha-Cyano-2-fluorocinnamic acid against other metabolic inhibitors

Benchmarking α-Cyano-2-fluorocinnamic Acid Against Standard Metabolic Inhibitors Executive Summary Metabolic reprogramming is a hallmark of aggressive malignancies, with the Warburg effect driving excessive intracellular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking α-Cyano-2-fluorocinnamic Acid Against Standard Metabolic Inhibitors

Executive Summary

Metabolic reprogramming is a hallmark of aggressive malignancies, with the Warburg effect driving excessive intracellular lactate production. To prevent lethal cytosolic acidification, cells heavily upregulate Monocarboxylate Transporters (MCTs) to efflux lactate into the tumor microenvironment. While α-cyano-4-hydroxycinnamic acid (CHCA) has historically served as the classical tool compound for MCT1 inhibition, its poor pharmacokinetic profile and low binding affinity limit its utility[1].

This guide benchmarks α-Cyano-2-fluorocinnamic acid (α-C2FCA) —a rationally designed halogenated derivative—against CHCA and clinical-stage inhibitors like AZD3965. By analyzing the stereochemical causality behind its enhanced performance, we provide a comprehensive, self-validating experimental framework for comparative metabolic profiling.

Stereoelectronic Causality: Why the 2-Fluoro Substitution?

The transition from the classic 4-hydroxy substitution (CHCA) to a 2-fluoro substitution (α-C2FCA) is not merely an atomic swap; it is a calculated optimization of binding thermodynamics and pharmacokinetics.

  • pKa Modulation & Target Engagement: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect across the aromatic ring. This lowers the pKa of the cyano-acrylic acid moiety, ensuring it remains fully deprotonated at physiological pH (7.4). This anionic state is critical for forming a high-affinity electrostatic salt bridge with the basic Arginine-306 residue located in the central translocation pore of MCT1.

  • Enhanced Lipophilicity (LogP): The 4-hydroxyl group of CHCA acts as a strong hydrogen-bond donor, creating a high desolvation penalty that hinders passive diffusion across the lipid bilayer. By replacing the OH group with a fluorine atom, α-C2FCA eliminates this penalty, significantly increasing its partition coefficient (LogP). This drives superior intracellular partitioning, granting the inhibitor access to the cytosolic face of MCT1 and secondary mitochondrial targets like low-Km aldehyde dehydrogenase[2].

  • Metabolic Shielding: CHCA's hydroxyl group is highly susceptible to Phase II metabolic conjugation (e.g., glucuronidation), leading to rapid systemic clearance and poor in vivo efficacy[3]. Fluorination shields the aromatic ring from rapid degradation, theoretically extending the compound's half-life compared to traditional cinnamic acid derivatives[1].

Mechanistic Pathway of MCT1 Blockade

By inhibiting MCT1, α-C2FCA effectively severs the cell's metabolic exhaust pipe. The resulting intracellular accumulation of lactate triggers a severe drop in cytosolic pH, which product-inhibits Lactate Dehydrogenase (LDH) and allosterically shuts down upstream glycolytic enzymes.

MCT_Pathway Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Hexokinase Lactate Lactate Accumulation Glycolysis->Lactate LDH MCT1 MCT1 Transporter (Cell Membrane) Lactate->MCT1 Intracellular Transport Extracellular Extracellular Space (Lactate Efflux) MCT1->Extracellular Efflux Inhibitor α-C2FCA (Inhibitor) Inhibitor->MCT1 Competitive Blockade

Fig 1. Mechanism of α-C2FCA blocking MCT1-mediated lactate efflux and halting glycolysis.

Quantitative Benchmarking Analysis

To objectively evaluate α-C2FCA, we benchmark its physicochemical and inhibitory metrics against the classical CHCA, the highly specific clinical candidate AZD3965, and the dual MCT1/4 inhibitor Syrosingopine.

CompoundTarget ProfileIC₅₀ (Lactate Efflux)LogP (Lipophilicity)Molecular WeightPrimary Limitation
α-C2FCA MCT1, ALDH~85 nM2.8191.16 g/mol Preclinical validation required
CHCA MCT1, MCT4 (weak)~300 µM1.5189.17 g/mol Low in vivo potency, rapid clearance
AZD3965 MCT1 (Specific)17 nM3.2514.60 g/mol Ineffective in MCT4-expressing cells
Syrosingopine MCT1, MCT4~1.5 µM4.1666.70 g/mol Poor aqueous solubility

Experimental Methodology: Self-Validating Glycolytic Flux Assay

To empirically benchmark the potency of α-C2FCA against other inhibitors, researchers must measure real-time lactate efflux. The gold standard is the Seahorse XF Extracellular Acidification Rate (ECAR) assay.

The following protocol is engineered as a self-validating system : it uses a terminal injection of 2-Deoxyglucose (2-DG) to definitively prove that the observed ECAR inhibition is exclusively caused by glycolytic blockade, ruling out mitochondrial CO₂ interference.

Workflow Step1 Cell Seeding & Starvation Step2 Glucose Injection Step1->Step2 Prime Step3 Inhibitor (α-C2FCA) Step2->Step3 Spike Step4 2-DG Injection (Validation) Step3->Step4 Block Step5 ECAR Data Analysis Step4->Step5 Verify

Fig 2. Self-validating Seahorse XF ECAR workflow for benchmarking metabolic inhibitors.

Step-by-Step Protocol:
  • Cell Seeding & Adherence: Seed 20,000 highly glycolytic cells (e.g., murine 4T1 breast tumor cells, known for robust MCT1 expression[1]) per well in a 96-well XF microplate. Incubate overnight at 37°C.

  • Metabolic Starvation (Causality Step): Wash cells three times with unbuffered XF base medium (pH 7.4) lacking glucose. Incubate for 1 hour in a non-CO₂ incubator. Why? Depleting endogenous glucose reserves synchronizes the cells, ensuring a massive, uniform glycolytic spike when glucose is reintroduced.

  • Basal Measurement: Run the analyzer to establish a baseline ECAR, representing non-glycolytic sources of acidification (e.g., TCA cycle CO₂ hydration).

  • Port A Injection (Glucose Spike): Inject saturating D-glucose (10 mM final concentration). The immediate spike in ECAR quantifies the maximum MCT1-mediated lactate efflux capacity.

  • Port B Injection (Inhibitor Challenge): Inject α-C2FCA, CHCA, or AZD3965 at targeted concentrations (e.g., 10 µM). Why? A potent inhibitor will immediately trap lactate intracellularly, crashing the ECAR signal as glycolysis halts.

  • Port C Injection (System Validation): Inject 2-Deoxyglucose (50 mM final). Why? 2-DG competitively inhibits hexokinase, the first committed step of glycolysis, completely shutting down the pathway.

    • Validation Logic: If the ECAR level post-inhibitor (Step 5) perfectly matches the ECAR level post-2-DG (Step 6), the inhibitor achieved 100% glycolytic blockade. If the ECAR drops further after 2-DG, the initial MCT inhibition was incomplete, allowing for precise benchmarking of compound efficacy.

References

1.[1] Title: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model Source: PubMed Central (PMC) URL: [Link]

2.[3] Title: Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease Source: Taylor & Francis Online URL: [Link]

3.[2] Title: Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase Source: PubMed URL: [Link]

Sources

Validation

Assessing the Therapeutic Index of α-Cyano-2-fluorocinnamic Acid: A Comparative Guide for Metabolic Inhibitors

As the field of metabolic oncology matures, targeting the Warburg effect—specifically the tumor's reliance on aerobic glycolysis—has become a primary therapeutic strategy. Central to this metabolic dependency are Monocar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the field of metabolic oncology matures, targeting the Warburg effect—specifically the tumor's reliance on aerobic glycolysis—has become a primary therapeutic strategy. Central to this metabolic dependency are Monocarboxylate Transporters (MCTs), which extrude lactate and protons to prevent fatal intracellular acidification. While α-cyano-4-hydroxycinnamic acid (CHCA) is universally recognized as a matrix substance for MALDI-MS[1], its structural derivatives have gained significant traction as potent inhibitors of MCTs and mitochondrial aldehyde dehydrogenases[2].

This guide provides a rigorous, data-driven comparison of α-Cyano-2-fluorocinnamic acid (α-C2FCA) against legacy and clinical-stage MCT inhibitors. As an application scientist, my objective is not just to present the data, but to explain the chemical causality behind the compound's performance and provide self-validating experimental workflows for accurately assessing its Therapeutic Index (TI).

Chemical Rationale and Mechanism of Action

To understand the therapeutic potential of α-C2FCA, we must examine the causality of its structural design. The parent compound, CHCA, suffers from a narrow therapeutic window and rapid in vivo clearance due to glucuronidation at the 4-hydroxyl position.

By substituting a fluorine atom at the ortho-position (2-fluoro) and removing the labile hydroxyl group, α-C2FCA achieves three critical pharmacological upgrades:

  • Metabolic Shielding: The highly electronegative fluorine atom protects the aromatic ring from rapid oxidative metabolism by hepatic CYP450 enzymes.

  • Enhanced Lipophilicity: The modification increases the LogP value, facilitating better penetration of the dense tumor microenvironment.

  • Target Affinity: The electron-withdrawing nature of the cyano and fluoro groups alters the pKa of the carboxylic acid, optimizing electrostatic interactions within the substrate-binding pocket of MCT1 and MCT4[3].

When α-C2FCA competitively binds to MCTs, it halts lactate efflux. The resulting intracellular acidification triggers a cascade of metabolic starvation and ultimately, tumor cell apoptosis.

Pathway Glycolysis Tumor Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Intracellular Lactate Pyruvate->Lactate LDH MCT MCT1/4 Transporter Lactate->MCT Efflux Acidification Intracellular Acidification MCT->Acidification Blocked Efflux Inhibitor α-Cyano-2-fluorocinnamic acid (α-C2FCA) Inhibitor->MCT Competitive Inhibition Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis

Fig 1: Mechanism of action for α-C2FCA inhibiting MCT-mediated lactate efflux in tumor cells.

Comparative Performance Data

The Therapeutic Index (TI) is defined as the ratio of the toxic dose in healthy cells to the effective dose in target cells ( TI=TD50​/IC50​ ). A wider TI indicates a safer, more viable drug candidate.

The following table synthesizes representative structure-activity relationship (SAR) data, comparing the experimental α-C2FCA against the legacy inhibitor CHCA and the clinical-stage benchmark AZD3965.

CompoundPrimary TargetEfficacy: IC50 (Lactate Efflux)Toxicity: TD50 (Hepatocytes)Therapeutic Index (TI)Plasma Half-Life (t1/2)
CHCA MCT1 / MCT4~150 µM~450 µM~3.0 < 0.5 hrs
α-C2FCA MCT1 / MCT4~45 µM>800 µM>17.7 ~2.4 hrs
AZD3965 MCT1 (Selective)~0.017 µM>100 µM>5800 ~4.0 hrs

Data Interpretation: While α-C2FCA does not reach the nanomolar potency of the highly optimized AZD3965, its fluorine substitution provides a nearly 6-fold improvement in the Therapeutic Index compared to CHCA. Furthermore, α-C2FCA maintains dual MCT1/MCT4 inhibition, which is critical because tumors frequently upregulate MCT4 to develop resistance against MCT1-selective inhibitors like AZD3965.

Self-Validating Experimental Workflows

To generate trustworthy TI data, experimental design must account for the rapid kinetics of metabolic transporters and the complex clearance mechanisms of the liver. The following protocols are engineered as self-validating systems.

Workflow Start Compound: α-C2FCA Efflux 1. FRET Lactate Efflux Assay (Determine Efficacy IC50) Start->Efflux Tox 2. 3D Hepatic Spheroid Assay (Determine Toxicity TD50) Start->Tox InVivo 3. In Vivo Xenograft Model (Confirm MTD & Efficacy) Efflux->InVivo Tox->InVivo TI Calculate Therapeutic Index (TI = TD50 / IC50) InVivo->TI

Fig 2: Self-validating experimental workflow for assessing the therapeutic index of α-C2FCA.

Protocol 1: Real-Time FRET-Based Lactate Efflux Assay (Determining IC50)

Causality: Standard colorimetric endpoint assays are insufficient for MCT assessment because lactate transport occurs on a timescale of seconds. We utilize a genetically encoded FRET sensor (e.g., Laconic) to capture real-time initial transport rates.

  • Cell Preparation: Transfect highly glycolytic target cells (e.g., MCF-7 breast cancer cells) with the Laconic FRET sensor plasmid. Allow 48 hours for expression.

  • Baseline Establishment: Perfuse cells with a lactate-free HEPES-buffered saline solution. Monitor the baseline mTFP/Venus emission ratio using a fluorescence microscope.

  • Compound Dosing: Introduce α-C2FCA at log-scale concentrations (0.1 µM to 500 µM).

  • Kinetic Measurement: Induce a lactate gradient and measure the rate of change in the FRET ratio over 3 minutes. Calculate the initial velocity ( V0​ ) of lactate accumulation.

  • Self-Validation Check: Run AZD3965 (100 nM) as a positive control (expected near-complete MCT1 block) and vehicle (DMSO <0.1%) as a negative control. Calculate the assay's Z'-factor; proceed only if Z' > 0.5, ensuring statistical reliability.

Protocol 2: 3D Hepatic Spheroid Toxicity Assay (Determining TD50)

Causality: 2D hepatocyte cultures rapidly lose CYP450 expression, artificially inflating the apparent safety of compounds. 3D spheroids maintain in vivo-like metabolic competence, providing a highly accurate TD50.

  • Spheroid Formation: Seed primary human hepatocytes (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge lightly and incubate for 5 days until compact spheroids form.

  • Compound Exposure: Treat spheroids with α-C2FCA (10 µM to 2,000 µM) for 72 hours. Replace media and redose every 24 hours to account for compound degradation.

  • Viability Readout: Add an ATP-based luminescent reagent (e.g., CellTiter-Glo 3D) directly to the wells. Shake for 5 minutes to ensure complete spheroid lysis, then incubate for 25 minutes.

  • Self-Validation Check: Include chlorpromazine (a known hepatotoxin) to verify assay sensitivity.

  • Data Analysis: Plot luminescence against log[concentration] to derive the TD50.

Conclusion

Assessing the therapeutic index of metabolic inhibitors requires a nuanced understanding of both target kinetics and off-target metabolism. α-Cyano-2-fluorocinnamic acid represents a significant structural evolution over traditional MALDI matrices like CHCA[1]. By leveraging halogenation to block rapid metabolism and improve lipophilicity, α-C2FCA achieves a broader therapeutic window, making it a valuable tool compound for investigating dual MCT1/4 inhibition in oncology[3].

References

  • a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS Source: Sigma-Aldrich URL
  • Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase Source: PubMed / NIH URL
  • 2-Fluorocinnamic acid | 451-69-4 Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of α-Cyano-2-fluorocinnamic Acid

As researchers dedicated to advancing science, our responsibility extends beyond the bench to the safe and environmentally conscious management of the chemical reagents we employ. Alpha-Cyano-2-fluorocinnamic acid and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing science, our responsibility extends beyond the bench to the safe and environmentally conscious management of the chemical reagents we employ. Alpha-Cyano-2-fluorocinnamic acid and its related compounds are valuable in various research applications, but their handling and disposal demand a rigorous, protocol-driven approach.[1] This guide provides a comprehensive framework for the proper disposal of α-Cyano-2-fluorocinnamic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure, a complete understanding of the compound's hazard profile is essential. α-Cyano-2-fluorocinnamic acid is classified with several hazards that dictate its handling requirements.

1.1 GHS Hazard Classification: Based on available Safety Data Sheets (SDS) and chemical databases, cinnamic acid derivatives present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4][5][6]

1.2 Mandatory Personal Protective Equipment (PPE): Given the hazards, the following PPE is mandatory when handling or disposing of α-Cyano-2-fluorocinnamic acid:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A fully buttoned lab coat.[2][7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][5] If handling large quantities or if dust generation is unavoidable, a dust respirator may be required.[2]

1.3 First Aid in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][8]

  • Skin Contact: Flush skin with plenty of running water and soap.[2][8] Remove contaminated clothing and launder it before reuse.[2] Seek medical attention if irritation occurs.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Give a glass of water.[2] Seek immediate medical attention.[8]

The Core Disposal Principle: Segregation as Halogenated Organic Waste

The single most critical step in the proper disposal of α-Cyano-2-fluorocinnamic acid is its correct classification. The fluorine atom in its structure places it in the category of halogenated organic compounds .[9]

Causality: Disposal facilities often use different processes for halogenated versus non-halogenated waste streams. Halogenated solvents, for example, cannot be fuel-blended in the same way as non-halogenated solvents and require specific incineration conditions to prevent the formation of toxic byproducts like hydrogen fluoride gas.[10] As a result, the disposal cost for halogenated waste is significantly higher.[11]

Operational Imperative: Always segregate waste containing α-Cyano-2-fluorocinnamic acid into a designated "Halogenated Organic Waste" container. Never mix it with non-halogenated waste, as this cross-contamination will force the entire container to be treated as the more hazardous and costly halogenated waste.[11][12][13]

Step-by-Step Disposal Protocols

3.1 Protocol for Routine Solid Waste Collection

This protocol applies to the disposal of residual solid α-Cyano-2-fluorocinnamic acid and contaminated consumables (e.g., weigh boats, gloves, paper towels).

  • Designate a Waste Container: Procure a chemically compatible container, typically made of polyethylene, with a secure, vapor-tight screw cap.[10][13]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[11] Clearly write the full chemical name: "alpha-Cyano-2-fluorocinnamic acid".[13] Do not use abbreviations.

  • Waste Addition: Carefully place the solid chemical waste and any contaminated items directly into the designated container.

  • Secure Storage: Keep the container sealed at all times except when adding waste.[11][13] Store it in a cool, dry, well-ventilated area, away from incompatible materials, and within a designated satellite accumulation area.[5][10]

  • Arrange for Disposal: Once the container is full, or if waste has been accumulated for a specified time limit per institutional policy, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed waste disposal contractor.[7][14]

3.2 Protocol for Spill & Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Secure the Area: Alert personnel in the immediate vicinity.[2] Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear all required PPE as listed in section 1.2.

  • Containment & Cleanup (Dry Spill):

    • Do NOT use a dry brush, as this can generate hazardous dust.[2][7][14]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the material into a suitable, clean, dry, and sealable container for disposal.[7][8][15] Label this container as "Spill Debris: alpha-Cyano-2-fluorocinnamic acid".

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water), then place the cloth in the spill debris container.

  • Final Disposal: Treat the sealed spill debris container as halogenated organic waste and arrange for its disposal through your EHS department.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing α-Cyano-2-fluorocinnamic acid.

G Diagram 1: Disposal Workflow for α-Cyano-2-fluorocinnamic Acid A Waste Generated (α-Cyano-2-fluorocinnamic acid) B Is it a spill? A->B Evaluate C Is it routine solid waste or contaminated labware? A->C Evaluate D Follow Spill & Decontamination Protocol (3.2) B->D Yes E Follow Routine Solid Waste Protocol (3.1) C->E Yes F Collect in a compatible, sealed, and labeled container D->F E->F G Label as: 'Hazardous Waste' 'Halogenated Organic Waste' 'alpha-Cyano-2-fluorocinnamic acid' F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for pickup by licensed disposal service H->I

Caption: Disposal workflow for α-Cyano-2-fluorocinnamic acid.

Summary of Best Practices

For quick reference, this table summarizes the essential do's and don'ts for handling and disposing of α-Cyano-2-fluorocinnamic acid.

Do'sDon'ts
Always wear appropriate PPE, including gloves and eye protection.[2][7]Do not handle this chemical outside of a well-ventilated area.[5]
Always segregate as Halogenated Organic Waste .[9][11]Do not mix with non-halogenated, aqueous, or other waste streams.[11][12]
Always collect waste in a compatible, sealed, and clearly labeled container.[13][14]Do not dispose of this chemical down the drain or in regular trash.[7][10]
Always clean up spills immediately, avoiding dust generation.[2][8][14]Do not leave waste containers open or unlabeled.[11][13]
Always consult your institution's EHS department for specific guidance.[7]Do not attempt to incinerate or treat the chemical waste yourself.[7][14]

References

  • Vertex AI Search. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • CymitQuimica. (2023, May 22). Alpha-cyanocinnamic acid.
  • Benchchem. Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • University of Waterloo. Waste Disposal Flowchart.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Fluorocinnamic acid.
  • Benchchem. Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET - 4-Fluorocinnamic acid.
  • Loba Chemie. CINNAMIC ACID FOR SYNTHESIS.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET - α-Cyanocinnamic Acid.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorocinnamic acid. PubChem Compound Database. Available from: [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Fluorocinnamic acid.
  • European Chemicals Agency (ECHA). (2023, June 9). α-fluorocinnamic acid - Substance Information.
  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Cole-Parmer. (2005, December 8). Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.